molecular formula C8H10O2 B1669609 Creosol CAS No. 93-51-6

Creosol

Numéro de catalogue: B1669609
Numéro CAS: 93-51-6
Poids moléculaire: 138.16 g/mol
Clé InChI: PETRWTHZSKVLRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methoxy-4-methylphenol, more commonly known as Creosol or 4-Methylguaiacol, is an aromatic organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . It is a colorless to pale yellow liquid or low-melting solid with a characteristic smoky, sweet, and burnt odor and a slightly bitter taste . As a component of both coal tar and wood creosote, it is a less toxic disinfectant compared to phenol . Its physical properties include a density of approximately 1.0966 g/cm³, a boiling point of 221 °C, and a melting point of 5.5 °C . It is insoluble in water but miscible in ethanol, ether, and benzene . This compound is of significant value in research, particularly in the fields of flavor and fragrance chemistry. It is naturally present in a variety of sources, including creosote, tequila, and green vanilla beans as glycosides, making it a key molecule for studying natural product extraction and analysis . Its approved FEMA status (FEMA 2671) further underscores its importance in food science for investigating and developing smoky, spicy flavor profiles . Researchers also utilize it as a starting material or intermediate in synthetic chemistry; for instance, it can be reacted with hydrogen halides to yield catechol, and it is related to vanillin, which can be reduced to produce this compound . Handling Notes: Store in a tightly closed container in a cool, dry place, protected from light. The flash point is 90 °C . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

2-methoxy-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID6047105
Record name 2-Methoxy-4-methylphenol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour
Record name 2-Methoxy-4-methylphenol
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Record name 2-Methoxy-4-methylphenol
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Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name 2-Methoxy-4-methylphenol
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Methoxy-4-methylphenol
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Density

1.089-1.096
Record name 2-Methoxy-4-methylphenol
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CAS No.

93-51-6
Record name 2-Methoxy-4-methylphenol
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Record name Creosol
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Record name 2-methoxy-p-cresol
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Record name CREOSOL
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Record name 2-Methoxy-4-methylphenol
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Melting Point

5.5 °C
Record name 2-Methoxy-4-methylphenol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Synthesis of Creosol from Vanillin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent methodologies for the synthesis of creosol from vanillin, a reaction of significant interest in the fields of biorenewables, fine chemicals, and pharmaceuticals. The primary focus of this document is the catalytic hydrodeoxygenation (HDO) of vanillin, a robust and widely researched pathway. This guide provides a comparative analysis of various catalytic systems, detailed experimental protocols, and a summary of quantitative data to aid in the selection and optimization of synthesis strategies.

Introduction

This compound (2-methoxy-4-methylphenol) is a valuable aromatic compound with applications as a building block in the synthesis of pharmaceuticals, fragrances, and polymers. Vanillin (4-hydroxy-3-methoxybenzaldehyde), readily available from lignin, a major component of biomass, presents a sustainable and attractive starting material for this compound production. The conversion of vanillin to this compound primarily involves the reduction of the aldehyde functional group and the subsequent removal of the hydroxyl group, a process known as hydrodeoxygenation (HDO).

This guide will explore the key aspects of this transformation, focusing on the catalytic HDO pathway, which typically proceeds through a two-step mechanism:

  • Hydrogenation: The aldehyde group of vanillin is hydrogenated to form vanillyl alcohol.

  • Hydrodeoxygenation: The benzylic hydroxyl group of the vanillyl alcohol intermediate is removed to yield this compound.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Catalytic Systems and Quantitative Data Overview

A variety of heterogeneous catalysts have been investigated for the hydrodeoxygenation of vanillin to this compound. The choice of the active metal and the support material significantly influences the reaction's performance. Below is a summary of quantitative data from various studies, showcasing the efficacy of different catalytic systems under specific conditions.

CatalystSupportTemperature (°C)H2 Pressure (bar)SolventVanillin Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
5 wt% Ru/CCarbon45 - 656.9 - 20.7Aqueous---
Ni/BiocharBiochar150502-propanol>95-99
10 wt% Pd/CCarbon45 - 6510 - 30Ethyl Acetate---
6.5 wt% PdRh/Al2O3Alumina6520Ethyl Acetate~10099-
5 wt% Pt/CCarbon80 - 20020 - 302-propanol---
Ni/Biochar (H2SO4 treated)Biochar15050-9791.17-
Ni/Biochar (KOH treated)Biochar15050----

Note: The table presents a selection of data from the cited literature. Direct comparison should be made with caution as experimental conditions can vary. A hyphen (-) indicates that the specific data point was not explicitly provided in the referenced search result.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from vanillin via catalytic hydrodeoxygenation.

General Procedure for Batch Reactor Hydrodeoxygenation

The catalytic hydrodeoxygenation of vanillin is typically carried out in a batch reactor system. The following is a generalized protocol that can be adapted for specific catalysts and conditions.

Materials:

  • Vanillin (≥99% purity)

  • Selected catalyst (e.g., 5 wt% Pd/C, Ni/Biochar)

  • Solvent (e.g., ethyl acetate, 2-propanol, water)

  • High-purity hydrogen (H₂) gas

  • Inert gas (e.g., nitrogen or argon) for purging

Equipment:

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet.

  • Filtration system to recover the catalyst.

  • Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • The reactor is charged with a specific amount of vanillin, the chosen solvent, and the catalyst.

  • The reactor is sealed and purged several times with an inert gas to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired initial pressure.

  • The reaction mixture is heated to the target temperature while stirring at a constant rate.

  • The reaction is allowed to proceed for a predetermined duration, during which the pressure and temperature are monitored.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • The reaction mixture is filtered to separate the solid catalyst.

  • The liquid product mixture is collected and analyzed by GC-MS or HPLC to determine the conversion of vanillin and the selectivity and yield of this compound and other products.

Specific Protocol using Ni/Biochar Catalyst

This protocol describes the hydrodeoxygenation of vanillin using a nickel-on-biochar catalyst.

  • Catalyst Preparation: Biochar is treated with H₂SO₄ or KOH to improve its physicochemical properties. The treated biochar is then impregnated with a nickel salt solution (e.g., nickel nitrate) via wet impregnation, followed by drying and calcination.

  • Reaction Setup: A 100 mL Parr reactor is loaded with the Ni/biochar catalyst (0.4–0.8 g), vanillin, and 2-propanol as the solvent.

  • Reaction Conditions:

    • Temperature: 100–150 °C

    • Hydrogen Pressure: 30–50 bar

    • Stirring Rate: 1000 rpm

  • Product Analysis: The final product mixture is analyzed to quantify vanillin conversion and this compound yield. This system has been reported to achieve up to 97% vanillin conversion with a 91.17% selectivity to p-creosol.

Specific Protocol using Pd/C Catalyst in an Organic Solvent

This protocol outlines the use of a commercial palladium-on-carbon catalyst.

  • Reaction Setup: A 100 mL stainless steel batch autoclave is charged with 10 wt% Pd/C catalyst and a solution of vanillin in ethyl acetate (0.075 dm³).

  • Reaction Conditions:

    • Temperature: 45–65 °C

    • Hydrogen Pressure: 10–30 bar

  • Procedure: The reactor is purged and pressurized with hydrogen. The reaction is run for a specified time with constant stirring and temperature control.

  • Analysis: Post-reaction, the catalyst is filtered, and the liquid phase is analyzed to determine the reaction kinetics and product distribution.

Reaction Pathways and Mechanisms

The conversion of vanillin to this compound via catalytic hydrodeoxygenation follows a well-established reaction pathway. The primary route involves the initial hydrogenation of the aldehyde group to form vanillyl alcohol, which is then deoxygenated to produce this compound.

Signaling Pathway Diagram

Vanillin_to_this compound Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol (Intermediate) Vanillin->Vanillyl_Alcohol + H₂ (Hydrogenation) This compound This compound (Final Product) Vanillyl_Alcohol->this compound + H₂ - H₂O (Hydrodeoxygenation)

Caption: Reaction pathway for the synthesis of this compound from vanillin.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Charge Reactor: Vanillin, Solvent, Catalyst Purge Purge with N₂ then H₂ Reactants->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat_Stir Heat to Reaction Temp with Stirring Pressurize->Heat_Stir React Hold for Reaction Time Heat_Stir->React Cool_Vent Cool Reactor & Vent Gas React->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Analyze Analyze Liquid Product (GC-MS, HPLC) Filter->Analyze

Caption: General experimental workflow for vanillin hydrodeoxygenation.

Conclusion

The synthesis of this compound from vanillin via catalytic hydrodeoxygenation is a highly effective and promising route, leveraging a renewable feedstock to produce a valuable chemical intermediate. The choice of catalyst is paramount, with systems based on palladium, nickel, and ruthenium demonstrating high efficacy. As shown in the comparative data, high conversions and selectivities can be achieved by carefully tuning the reaction conditions, including temperature, pressure, and solvent. The provided experimental protocols offer a solid foundation for researchers to develop and optimize this important transformation for various applications. Further research may focus on developing even more cost-effective and stable catalysts, as well as exploring continuous flow processes for industrial-scale production.

The Natural Occurrence of 2-Methoxy-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylphenol, also known as creosol or 4-methylguaiacol, is a naturally occurring phenolic compound found in a diverse range of sources. It is a significant contributor to the aroma and flavor profiles of many foods and beverages and is also a component of wood smoke.[1] This technical guide provides an in-depth overview of the natural sources of 2-methoxy-4-methylphenol, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Natural Sources of 2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol has been identified in a wide variety of plant materials, processed foods, and beverages. Its presence is often a result of the thermal degradation of lignin, a complex polymer found in the cell walls of plants.[2] Consequently, it is a characteristic compound in smoked foods and roasted products.

Common Natural Sources Include:

  • Beverages: Coffee, beer, rum, bourbon whiskey, sherry, and tequila are known to contain 2-methoxy-4-methylphenol.[1][3][4] Its concentration in beverages can be as high as 10 to 20 ppm.

  • Foods: A variety of food products naturally contain this compound, including Gruyère cheese, pork, cocoa, tea, and mushrooms.[1] It is also found in fruits and vegetables such as banana, mango, and various types of bell peppers.[4] Smoked foods, such as bacon, derive a significant portion of their characteristic smoky aroma from this and related phenolic compounds.

  • Plants and Plant-Derived Products: 2-Methoxy-4-methylphenol is a constituent of bourbon vanilla and green maté.[1] It has also been identified in the essential oils of plants like Cistus ladanifer. Additionally, it is a known component of wood smoke and liquid smoke flavorings.[1] Specific plant species where it has been reported include Daphne odora and Capsicum annuum.[3]

  • Other Sources: It is also found in jasmine flowers and is a product of the pyrolysis of plant biomass.[1][2]

Quantitative Data

The concentration of 2-methoxy-4-methylphenol can vary significantly depending on the source, processing methods, and storage conditions. The following tables summarize available quantitative data for this compound in various natural matrices.

Table 1: Concentration of 2-Methoxy-4-methylphenol in Beverages

BeverageConcentration RangeNotes
SherryTrace levelsDetected but not quantified.[5]
Whisky0.006 mg/LTypical concentration in some whiskies.

Table 2: Concentration of 2-Methoxy-4-methylphenol in Foods

FoodConcentration RangeNotes
Smoked BaconVariableA key contributor to smoky aroma. Specific concentrations depend on the smoking process.
Roasted CoffeeVariableLevels are influenced by the degree of roasting.

Experimental Protocols

The analysis of 2-methoxy-4-methylphenol in natural sources is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the extraction and quantification of volatile and semi-volatile organic compounds from complex matrices.

Key Experiment: Quantification of 2-Methoxy-4-methylphenol in a Food Matrix by HS-SPME-GC-MS

This protocol provides a generalized methodology for the determination of 2-methoxy-4-methylphenol in a solid or liquid food sample.

1. Sample Preparation:

  • Solid Samples (e.g., coffee beans, smoked meat):

    • Homogenize a representative portion of the sample to a fine powder or paste.

    • Weigh a precise amount (e.g., 1-5 g) of the homogenized sample into a 20 mL headspace vial.

    • Add a known volume of a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

    • If an internal standard is used for quantification, add a precise amount of the standard solution (e.g., deuterated 2-methoxy-4-methylphenol) to the vial.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Liquid Samples (e.g., whiskey, coffee beverage):

    • Pipette a precise volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of a salt (e.g., NaCl) to the vial.

    • Add a precise amount of the internal standard solution if required.

    • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the sealed vial in a thermostated autosampler tray or a heating block.

  • Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.

3. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph.

  • Desorb the analytes from the fiber into the GC column for a specified time (e.g., 3-5 minutes) in splitless mode.

  • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS). A typical oven temperature program would be: start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/minute, and hold for 5 minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identify 2-methoxy-4-methylphenol based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantify the compound by creating a calibration curve using standard solutions of 2-methoxy-4-methylphenol and the internal standard.

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis sample Natural Source Sample homogenize Homogenization (if solid) sample->homogenize weigh Weighing/Aliquoting homogenize->weigh vial Transfer to Headspace Vial weigh->vial add_salt Addition of Salt vial->add_salt add_is Addition of Internal Standard add_salt->add_is seal Seal Vial add_is->seal incubate Incubation & Equilibration seal->incubate extract Headspace Extraction with SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification detect->identify quantify Quantification identify->quantify result result quantify->result Concentration Data

Caption: Workflow for the quantification of 2-methoxy-4-methylphenol.

Biosynthesis of 2-Methoxy-4-methylphenol

The biosynthesis of 2-methoxy-4-methylphenol in plants originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine .[6][7] Phenylalanine then enters the phenylpropanoid pathway .

The key steps in the proposed biosynthetic pathway are:

  • Deamination of Phenylalanine: Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[5][6][7]

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form ferulic acid .

  • Decarboxylation: Ferulic acid is then decarboxylated by the enzyme ferulic acid decarboxylase to yield 4-vinylguaiacol .[8][9][10]

  • Reduction: The final step is the reduction of the vinyl group of 4-vinylguaiacol to an ethyl group, forming 2-methoxy-4-methylphenol (this compound). While the specific enzyme for this final reduction step in plants is not definitively characterized in the provided search results, it is a plausible biochemical transformation.

Biosynthetic Pathway Diagram:

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway shikimate Shikimic Acid phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid trans-Cinnamic Acid phenylalanine->cinnamic_acid PAL ferulic_acid Ferulic Acid cinnamic_acid->ferulic_acid Hydroxylation & Methylation vinylguaiacol 4-Vinylguaiacol ferulic_acid->vinylguaiacol Ferulic Acid Decarboxylase This compound 2-Methoxy-4-methylphenol (this compound) vinylguaiacol->this compound Reduction

Caption: Proposed biosynthetic pathway of 2-methoxy-4-methylphenol.

References

Creosol: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol, a naturally occurring phenolic compound found in wood creosote, coal tar, and certain essential oils, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its phenolic structure which enables it to act as a free radical scavenger. The antioxidant capacity of this compound is commonly evaluated using various in vitro assays.

Quantitative Data for Antioxidant Activity
AssayTest SystemTypical IC50 Range for Phenolic Compounds
DPPH Radical ScavengingChemical Assay10 - 100 µg/mL
FRAPChemical AssayExpressed as µmol Fe(II)/g
Experimental Protocols

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• by an antioxidant.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • In a 96-well microplate, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at the maximum wavelength using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[1][2][3]

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[4][5]

  • Prepare a stock solution of this compound and a series of dilutions.

  • Add a small volume of the this compound solution to the FRAP reagent.

  • Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µmol of Fe²⁺ per gram of sample).[6][7][8][9]

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Data for Anti-inflammatory Activity

Specific IC50 values for this compound are not consistently reported. The table below shows representative IC50 values for other compounds in relevant anti-inflammatory assays to provide a frame of reference.

AssayCell LineTest CompoundIC50 Value
Nitric Oxide (NO) ProductionRAW 264.7LCY-2-CHO1.3 ± 0.4 µM[10]
Nitric Oxide (NO) ProductionRAW 264.7Epimuqubilin A7.4 µM[11]
COX-2 InhibitionHuman Whole BloodCelecoxib0.04 µM
Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • The IC50 value for NO production inhibition is calculated.[10][11][12][13][14]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Protocol:

  • A commercially available COX-2 inhibitor screening kit is typically used.

  • The assay is often performed in a 96-well plate format.

  • The reaction mixture includes a buffer, a heme cofactor, arachidonic acid (the substrate), and the COX-2 enzyme.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • The production of prostaglandins is measured, often through a fluorometric or colorimetric method.

  • A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[15][16][17][18]

Anticancer Activity

This compound has been investigated for its potential to inhibit the proliferation of various cancer cell lines.

Quantitative Data for Anticancer Activity

Direct IC50 values for this compound against various cancer cell lines are not extensively documented in the reviewed literature. The following table provides a compilation of IC50 values for other compounds against common cancer cell lines to serve as a benchmark.

Cell LineCancer TypeTest CompoundIC50 Value
HCT116 Colon Cancer5-Fluorouracil1.48 µM (5 days)[4]
Caco-2 Colon CancerNot Specified-
MCF-7 Breast CancerChrysin20.51 ± 1.27 µM[19]
MDA-MB-231 Breast CancerChalcone 126.12 ± 0.84 µM[16]
A549 Lung CancerQuercetin5.14 µg/mL (72h)[20]
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Culture the desired cancer cell lines (e.g., HCT116, Caco-2, MCF-7, MDA-MB-231, A549) in appropriate media.

  • Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][11][19][20][21][22][23][24][25]

Antimicrobial Activity

This compound possesses antimicrobial properties against a range of microorganisms.

Quantitative Data for Antimicrobial Activity

Specific MIC values for this compound against common bacterial strains are not widely available. The table below provides reference MIC values for other phytochemicals.

MicroorganismTest CompoundMIC (µg/mL)
Escherichia coliGallic Acid550 - 2000[26]
Staphylococcus aureus7-hydroxycoumarin200[27]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[8][26][28][29][30][31][32][33][34][35]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Quantitative Data for Neuroprotective Effects

Quantitative data on the neuroprotective effects of this compound are limited. Studies often report qualitative improvements in cell viability or reductions in markers of cell death.

Experimental Protocol: Neuroprotection in SH-SY5Y Cells against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and the effects of neuroprotective agents.

Protocol:

  • Culture SH-SY5Y cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to differentiate if required (e.g., using retinoic acid).

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in section 3.2.

  • An increase in cell viability in this compound-treated cells compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.[36][37][38][39][40]

  • Further mechanistic studies can include measuring intracellular reactive oxygen species (ROS) levels, and assessing apoptosis markers.

Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of three main kinases: p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). p-Cresyl sulfate, a derivative of this compound, has been shown to activate the JNK and p38 MAPK pathways.[41]

MAPK_Pathway cluster_upstream Upstream Activators cluster_mapk MAPK cluster_downstream Downstream Effects This compound This compound / p-Cresyl Sulfate ASK1 ASK1 This compound->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis ERK ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB (active) IkB->NFkB_active Degrades DNA DNA NFkB_active->DNA Translocates to nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Binds to promoter

Caption: this compound's potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. While quantitative data for this compound itself is still emerging, the established protocols and comparative data presented in this guide provide a solid foundation for further research and development. The visualization of its interaction with key signaling pathways, such as MAPK and NF-κB, offers insights into its mechanisms of action. This technical guide serves as a comprehensive starting point for scientists and professionals seeking to explore the therapeutic potential of this compound. Further targeted studies are warranted to fully elucidate its quantitative efficacy and clinical relevance.

References

In Vitro Antioxidant Properties of Creosol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol, a phenolic compound found in wood tar, coal tar, and as a constituent of vanilla and coffee, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of phenol, this compound exists in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its ability to scavenge free radicals, inhibit lipid peroxidation, protect against DNA damage, and modulate cellular signaling pathways involved in the antioxidant response. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Antioxidant Activity of this compound Isomers

The antioxidant capacity of this compound isomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative analysis of their efficacy.

IsomerAssayIC50 Value (µM)Reference
o-Cresol Hydrogen Peroxide (H₂O₂) Scavenging502
Superoxide Radical (O₂⁻) Scavenging282
m-Cresol Hydrogen Peroxide (H₂O₂) Scavenging6.7
Superoxide Radical (O₂⁻) Scavenging153
p-Cresol Hydrogen Peroxide (H₂O₂) Scavenging10.16
Superoxide Radical (O₂⁻) Scavenging> 4000

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols for Key In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value from a plot of inhibition percentage against this compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

  • Add 10 µL of various concentrations of the this compound isomer solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

  • Add 20 µL of various concentrations of the this compound isomer solution.

  • Incubate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

  • Prepare fresh AAPH solution in the same buffer.

  • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of various concentrations of the this compound isomer solution or a blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution.

  • Measure the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) and compare it to a Trolox standard curve. Results are expressed as Trolox equivalents.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.

Protocol:

  • Prepare a lipid-rich substrate, such as a rat liver homogenate or a liposome suspension.

  • Induce lipid peroxidation using an initiator like FeSO₄/ascorbate or AAPH.

  • Incubate the lipid substrate with the initiator in the presence of various concentrations of the this compound isomer.

  • Stop the reaction and measure the extent of lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculate the percentage of inhibition of lipid peroxidation.

Oxidative DNA Damage Protection Assay

This assay evaluates the capacity of an antioxidant to protect DNA from damage induced by reactive oxygen species.

Protocol:

  • Use plasmid DNA (e.g., pBR322) as the substrate.

  • Induce DNA damage using a system that generates hydroxyl radicals, such as the Fenton reagent (FeSO₄ + H₂O₂).

  • Incubate the plasmid DNA with the damaging agent in the presence and absence of various concentrations of the this compound isomer.

  • Analyze the integrity of the DNA using agarose gel electrophoresis. DNA damage is observed as a conversion of the supercoiled form to the nicked or linear form.

  • Quantify the band intensities to determine the percentage of protection conferred by the this compound isomer.

Signaling Pathways and Mechanistic Insights

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the cellular antioxidant defense system.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Some studies suggest that p-cresol can upregulate the expression of Nrf2. This activation of the Nrf2-ARE pathway leads to the increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and recycling.

Nrf2_Pathway cluster_nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds to Pro_oxidant_Inhibition AA Arachidonic Acid (AA) ERK_p38 ERK/p38 Phosphorylation AA->ERK_p38 ROS_Production ROS Production AA->ROS_Production pCresol p-Cresol pCresol->ERK_p38 pCresol->ROS_Production Platelet_Aggregation Platelet Aggregation ERK_p38->Platelet_Aggregation ROS_Production->Platelet_Aggregation

Solubility of Creosol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood creosote, essential oils, and as a component of the aroma of various foods. Its antioxidant, antiseptic, and expectorant properties have led to its investigation and use in pharmaceutical and other industrial applications. A thorough understanding of its solubility in various organic solvents is crucial for its extraction, purification, formulation, and application in drug development and chemical synthesis. This technical guide provides a summary of available solubility data for this compound and its isomers, outlines a general experimental protocol for solubility determination, and presents a workflow for these procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its isomers in selected organic solvents. It is important to note that "soluble" indicates that a substance dissolves in a solvent, but does not specify the extent of solubility.

CompoundSolventTemperature (°C)Solubility
Cresols (general)Dimethyl Sulfoxide (DMSO)Not Specified65 mg/mL[1]
p-CresolEthanolNot SpecifiedVery Soluble[2]
Cresols (o-, m-, p-)EthanolNot SpecifiedSoluble
Cresols (o-, m-, p-)Diethyl EtherNot SpecifiedSoluble
Cresols (o-, m-, p-)AcetoneNot SpecifiedSoluble
Cresols (o-, m-, p-)BenzeneNot SpecifiedSoluble
Cresols (o-, m-, p-)ChloroformNot SpecifiedSoluble[3]

Note: The term "soluble" is qualitative and indicates that the solute dissolves in the solvent to some extent. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following outlines a general methodology for determining the solid-liquid equilibrium solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at various temperatures.

Materials:

  • This compound (high purity, >99%)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The equilibration time should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the exact volume of the filtered solution.

  • Quantification of Solute Concentration:

    • Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/100 mL, mol/L, or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess this compound mix Combine in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature mix->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate repeat_temp Repeat for different temperatures calculate->repeat_temp

Experimental workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound solubility. For specific applications, it is imperative to consult peer-reviewed literature and conduct rigorous experimental validation.

References

An In-depth Technical Guide to Creosol Degradation Pathways in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of creosol isomers (ortho-, meta-, and para-cresol) in soil environments. The document details the key metabolic routes under both aerobic and anaerobic conditions, identifies the principal microorganisms and enzymes involved, and presents quantitative data on degradation kinetics. Furthermore, it offers detailed experimental protocols for studying this compound biodegradation in soil, from microcosm setup to analytical quantification and enzyme activity assays.

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of cresols is primarily initiated by monooxygenases that hydroxylate the aromatic ring, leading to the formation of methylcatechols. These intermediates are then subject to ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway and the meta-cleavage pathway. The specific pathway utilized is dependent on the microbial species and the specific cresol isomer being metabolized[1].

ortho-Cresol

The aerobic degradation of o-cresol typically proceeds through its conversion to 3-methylcatechol. This intermediate is then cleaved by catechol 1,2-dioxygenase in the ortho-cleavage pathway.

meta-Cresol

m-Cresol can be metabolized through two different pathways depending on the growth substrate of the microorganisms. When grown on m-cresol, bacteria like Pseudomonas putida utilize a meta-cleavage pathway involving 3-methylcatechol as an intermediate[2]. However, when grown on 3,5-xylenol, the same bacterium metabolizes m-cresol via oxidation to 3-hydroxybenzoate, which is then hydroxylated to gentisate, a ring-fission substrate[2]. In aerobic granular sludge systems, the biodegradation of m-cresol has been observed to occur via catechol through the ortho-cleavage pathway[3][4].

para-Cresol

The aerobic degradation of p-cresol by bacteria such as Pseudomonas putida can proceed through two distinct pathways. One pathway involves the oxidation of the methyl group to form p-hydroxybenzoate, which is then hydroxylated to protocatechuate before ring cleavage[2]. An alternative pathway involves the formation of 4-methylcatechol, which then undergoes ring cleavage[2].

A visual representation of the aerobic degradation pathways for cresol isomers is provided below.

Aerobic_Creosol_Degradation cluster_ortho o-Cresol Pathway cluster_meta m-Cresol Pathways cluster_para p-Cresol Pathways o_cresol o-Cresol methylcatechol_3 3-Methylcatechol o_cresol->methylcatechol_3 Monooxygenase ortho_cleavage ortho-Cleavage Products methylcatechol_3->ortho_cleavage Catechol 1,2-dioxygenase m_cresol m-Cresol methylcatechol_3_m 3-Methylcatechol m_cresol->methylcatechol_3_m Monooxygenase hydroxybenzoate_3 3-Hydroxybenzoate m_cresol->hydroxybenzoate_3 Oxidation meta_cleavage meta-Cleavage Products methylcatechol_3_m->meta_cleavage Catechol 2,3-dioxygenase gentisate Gentisate hydroxybenzoate_3->gentisate Hydroxylation gentisate_cleavage Gentisate Cleavage Products gentisate->gentisate_cleavage Gentisate Oxygenase p_cresol p-Cresol methylcatechol_4 4-Methylcatechol p_cresol->methylcatechol_4 Monooxygenase hydroxybenzoate_4 p-Hydroxybenzoate p_cresol->hydroxybenzoate_4 Oxidation cleavage_products_p Cleavage Products methylcatechol_4->cleavage_products_p Dioxygenase protocatechuate Protocatechuate hydroxybenzoate_4->protocatechuate Hydroxylation protocatechuate_cleavage Protocatechuate Cleavage Products protocatechuate->protocatechuate_cleavage Protocatechuate Oxygenase

Aerobic degradation pathways of cresol isomers.

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of cresols is initiated by different enzymatic reactions, primarily carboxylation or the oxidation of the methyl group, leading to central intermediates like benzoyl-CoA derivatives.

ortho-Cresol

The anaerobic degradation of o-cresol by denitrifying bacteria can proceed via carboxylation to 4-hydroxy-3-methylbenzoate. This intermediate is then activated to its coenzyme A thioester, 4-hydroxy-3-methylbenzoyl-CoA, which is subsequently dehydroxylated to 3-methylbenzoyl-CoA[5].

meta-Cresol

Sulfate-reducing bacteria, such as Desulfotomaculum sp., have been shown to metabolize m-cresol through the oxidation of its methyl group. This pathway involves the formation of 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid[6][7]. In some anaerobic consortia, m-cresol degradation is initiated by carboxylation at the para-position to the hydroxyl group, forming 4-hydroxy-2-methylbenzoic acid[8].

para-Cresol

Denitrifying and sulfate-reducing bacteria anaerobically degrade p-cresol via the oxidation of the methyl group. The pathway proceeds through p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde to p-hydroxybenzoate. This is then converted to p-hydroxybenzoyl-CoA, which is reductively dehydroxylated to benzoyl-CoA[5][9][10]. Another mechanism observed in Desulfobacterium cetonicum involves the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate[11].

The anaerobic degradation pathways for the cresol isomers are illustrated below.

Anaerobic_Creosol_Degradation cluster_o_cresol o-Cresol Pathway cluster_m_cresol m-Cresol Pathway (Methyl Oxidation) cluster_p_cresol p-Cresol Pathway (Methyl Oxidation) o_cresol o-Cresol oh_me_benzoate 4-Hydroxy-3-methylbenzoate o_cresol->oh_me_benzoate Carboxylation oh_me_benzoyl_coa 4-Hydroxy-3-methylbenzoyl-CoA oh_me_benzoate->oh_me_benzoyl_coa CoA Ligation me_benzoyl_coa 3-Methylbenzoyl-CoA oh_me_benzoyl_coa->me_benzoyl_coa Reductive Dehydroxylation m_cresol m-Cresol oh_benzyl_alcohol 3-Hydroxybenzyl Alcohol m_cresol->oh_benzyl_alcohol Oxidation oh_benzaldehyde 3-Hydroxybenzaldehyde oh_benzyl_alcohol->oh_benzaldehyde Oxidation oh_benzoic_acid 3-Hydroxybenzoic Acid oh_benzaldehyde->oh_benzoic_acid Oxidation p_cresol p-Cresol p_oh_benzyl_alcohol p-Hydroxybenzyl Alcohol p_cresol->p_oh_benzyl_alcohol p-Cresol Methylhydroxylase p_oh_benzaldehyde p-Hydroxybenzaldehyde p_oh_benzyl_alcohol->p_oh_benzaldehyde Aldehyde Dehydrogenase p_oh_benzoate p-Hydroxybenzoate p_oh_benzaldehyde->p_oh_benzoate Oxidation p_oh_benzoyl_coa p-Hydroxybenzoyl-CoA p_oh_benzoate->p_oh_benzoyl_coa 4-Hydroxybenzoate-CoA Ligase benzoyl_coa Benzoyl-CoA p_oh_benzoyl_coa->benzoyl_coa 4-Hydroxybenzoyl-CoA Reductase

Anaerobic degradation pathways of cresol isomers.

Quantitative Data on this compound Degradation

The kinetics of cresol degradation by microbial populations are often described by the Haldane model, which accounts for substrate inhibition at high concentrations. The following tables summarize key kinetic parameters from various studies.

Table 1: Aerobic Degradation Kinetics of Cresols

Cresol IsomerMicroorganism/Systemµmax (h-1)Ks (mg·L-1)Ki (mg·L-1)Reference
m-CresolLysinibacillus cresolivorans0.89426.2551.26[12]
p-CresolPseudomonas putida ATCC 174840.18565.1243.56[13]
Cresol IsomersPhenol-acclimated aerobic granules1.13 - 1.45-617 - 952[1]

Table 2: Anaerobic Degradation Rates of Cresols

Cresol IsomerConditionsDegradation RateReference
p-CresolSulfate-reducing330 nmol·h-1·g-1 (dry weight)
p-CresolMethanogenic18 nmol·h-1·g-1 (dry weight)

Experimental Protocols

Soil Microcosm Setup for Biodegradation Studies

This protocol is a synthesized methodology based on standard guidelines from the EPA and OECD for terrestrial soil-core microcosm tests[1][4][6][7][11][14].

Objective: To evaluate the biodegradation potential of cresol isomers in a controlled soil environment.

Materials:

  • Test soil, sieved (<2 mm)

  • Glass jars or vials (e.g., 125 mL) with airtight seals (e.g., Teflon-lined septa)

  • Cresol isomer stock solution (analytical grade)

  • Sterile deionized water

  • Nutrient solution (e.g., mineral salts medium), if required

  • Autoclave

  • Incubator

Procedure:

  • Soil Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

  • Microcosm Assembly: Add a known amount of soil (e.g., 20-50 g) to each microcosm vessel.

  • Sterile Controls: Prepare sterile controls by autoclaving a subset of the soil-filled microcosms. This will help distinguish between biotic and abiotic degradation.

  • Spiking: Add the cresol isomer to the soil to achieve the desired initial concentration. The cresol can be added as a solution in a minimal amount of a suitable solvent, which is then allowed to evaporate, or directly as an aqueous solution.

  • Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 50-60%) using sterile deionized water.

  • Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period.

  • Sampling: At specified time points, sacrifice replicate microcosms for analysis.

  • Analysis: Extract the soil samples and analyze for the concentration of the cresol isomer and its potential metabolites.

The logical workflow for a soil microcosm experiment is depicted below.

Soil_Microcosm_Workflow start Start soil_prep Soil Preparation and Characterization start->soil_prep microcosm_setup Microcosm Setup soil_prep->microcosm_setup spiking Spiking with Cresol microcosm_setup->spiking incubation Incubation spiking->incubation sampling Sacrificial Sampling incubation->sampling extraction Soil Extraction sampling->extraction analysis Chemical Analysis (GC-MS/HPLC) extraction->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Workflow for a soil microcosm biodegradation study.
Analytical Methods for Cresol and Metabolite Quantification

Objective: To separate, identify, and quantify cresol isomers and their organic metabolites in soil extracts.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

Procedure:

  • Extraction: Extract the soil sample with a suitable solvent (e.g., dichloromethane/acetone mixture) using sonication or accelerated solvent extraction.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Derivatization (Optional): For improved chromatographic performance and sensitivity, metabolites can be derivatized (e.g., silylation).

  • Injection: Inject an aliquot of the extract into the GC-MS.

  • Chromatographic Separation: Use a temperature program to separate the compounds on the column.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for quantification of target compounds.

  • Quantification: Use a calibration curve prepared from analytical standards to quantify the concentrations of cresol and its metabolites.

Objective: To quantify cresol isomers in aqueous extracts from soil.

Instrumentation:

  • High-performance liquid chromatograph

  • Reversed-phase C18 column

  • UV or electrochemical detector

Procedure:

  • Extraction: Extract the soil with an aqueous-organic solvent mixture (e.g., methanol/water)[8].

  • Filtration: Filter the extract through a 0.45 µm filter.

  • Injection: Inject the filtered extract onto the HPLC column.

  • Separation: Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the cresol isomers.

  • Detection: Detect the compounds using a UV detector at a suitable wavelength or an electrochemical detector for higher sensitivity[8].

  • Quantification: Quantify the concentrations using a calibration curve prepared from standards.

Enzyme Assays for Key Dioxygenases

Objective: To measure the activity of catechol 1,2-dioxygenase in soil microbial extracts.

Principle: This assay spectrophotometrically measures the formation of cis,cis-muconic acid from catechol at 260 nm.

Procedure:

  • Enzyme Extraction: Prepare a cell-free extract from the soil microbial biomass.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the cell-free extract, and catechol solution[15][16].

  • Measurement: Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of cis,cis-muconic acid.

Objective: To measure the activity of catechol 2,3-dioxygenase in soil microbial extracts.

Principle: This assay measures the formation of 2-hydroxymuconic semialdehyde from catechol, which has a strong absorbance at 375 nm[17].

Procedure:

  • Enzyme Extraction: Prepare a cell-free extract from the soil microbial community.

  • Reaction Mixture: In a cuvette, mix a suitable buffer (e.g., phosphate buffer, pH 7.5), the cell-free extract, and catechol solution.

  • Measurement: Monitor the increase in absorbance at 375 nm over time.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde.

The relationship between the key enzymes and their respective degradation pathways is summarized below.

Enzyme_Pathway_Relationship Cresol Cresol Isomers Methylcatechols Methylcatechols Cresol->Methylcatechols Monooxygenase Ortho_Pathway ortho-Cleavage Pathway Methylcatechols->Ortho_Pathway Meta_Pathway meta-Cleavage Pathway Methylcatechols->Meta_Pathway C12O Catechol 1,2-Dioxygenase Ortho_Pathway->C12O catalyzes C23O Catechol 2,3-Dioxygenase Meta_Pathway->C23O catalyzes

Relationship between key dioxygenases and aerobic pathways.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Creosol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and differentiation of creosol isomers. This compound (2-methoxy-4-methylphenol) and its isomers are of significant interest in various fields, including pharmaceuticals, flavor chemistry, and materials science. A thorough understanding of their spectroscopic properties is crucial for identification, quantification, and quality control. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds.

Introduction to this compound Isomers

This compound, a naturally occurring aromatic compound, is a component of wood creosote and is found in various essential oils. Its isomers, which differ in the substitution pattern of the methoxy and methyl groups on the phenol ring, exhibit distinct physical, chemical, and biological properties. The primary isomers of interest are:

  • 2-Methoxy-4-methylphenol (this compound)

  • 4-Methoxy-2-methylphenol

  • 4-Methoxy-3-methylphenol

  • 3-Methoxy-4-methylphenol

The subtle structural differences among these isomers necessitate the use of sophisticated analytical techniques for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of this compound isomers.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Methoxy-4-methylphenol 6.86 (d, 1H), 6.67 (d, 1H), 6.76 (dd, 1H), 5.51 (s, 1H, OH), 3.83 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃)[1]146.4, 143.4, 129.6, 121.6, 114.3, 111.8, 55.8 (OCH₃), 21.0 (CH₃)[1]
4-Methoxy-2-methylphenol Data not available in search resultsData not available in search results
4-Methoxy-3-methylphenol Data not available in search resultsData not available in search results
3-Methoxy-4-methylphenol Data not available in search resultsData not available in search results

Note: The availability of complete, experimentally verified NMR data for all isomers is limited in the public domain. The provided data for 2-methoxy-4-methylphenol is from the Human Metabolome Database.[1]

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis of this compound isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound isomers, key vibrational bands include those for the hydroxyl (O-H), carbon-oxygen (C-O), and aromatic (C=C) groups. The fingerprint region (below 1500 cm⁻¹) can be used to distinguish between isomers.

  • Sample Preparation:

    • Neat Liquid: If the isomer is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the isomer is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

    • Background Scan: A background spectrum of the empty sample holder (or solvent) is recorded to subtract atmospheric and solvent absorptions.

  • Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare with reference spectra.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2-Methoxy-4-methylphenol ~3400 (broad)~1250~1600, ~1500
4-Methoxy-2-methylphenol ~3400 (broad)~1230~1600, ~1500
4-Methoxy-3-methylphenol ~3400 (broad)~1240~1600, ~1500
3-Methoxy-4-methylphenol ~3400 (broad)~1220~1600, ~1500

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample and the presence of hydrogen bonding.

Diagram: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Isomer Prep_Method Neat Film, KBr Pellet, or Solution Sample->Prep_Method FTIR FTIR Spectrometer Prep_Method->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Spectrum IR Spectrum Sample_Scan->Spectrum Analysis Functional Group Identification & Fingerprint Comparison Spectrum->Analysis

Caption: Workflow for IR spectroscopic analysis of this compound isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound isomers, the absorption of UV radiation is characteristic of the π-electron system of the benzene ring. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern.

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrument Setup:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Cuvettes: Use matched quartz cuvettes for the sample and reference solutions.

    • Blank: The pure solvent is used as a blank to zero the instrument.

  • Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Isomerλmax (nm) in Ethanol
2-Methoxy-4-methylphenol ~279
4-Methoxy-2-methylphenol Data not available in search results
4-Methoxy-3-methylphenol Data not available in search results
3-Methoxy-4-methylphenol Data not available in search results

Note: The λmax values can be influenced by the solvent polarity and pH.

Diagram: UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Isomer Dilute_Solution Dilute Solution Sample->Dilute_Solution Solvent UV-Transparent Solvent Solvent->Dilute_Solution Spectrophotometer UV-Vis Spectrophotometer Dilute_Solution->Spectrophotometer Blank Blank Measurement (Solvent) Spectrophotometer->Blank Sample_Measurement Sample Measurement Spectrophotometer->Sample_Measurement Spectrum UV-Vis Spectrum Sample_Measurement->Spectrum Analysis Determination of λmax & Molar Absorptivity Spectrum->Analysis

Caption: Workflow for UV-Vis spectroscopic analysis of this compound isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures and the identification of individual components. The fragmentation patterns of the molecular ions of this compound isomers can provide structural information for their differentiation.

  • Sample Preparation: Dissolve the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be appropriate for GC injection (typically in the ppm range).

  • Instrument Setup:

    • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS).

    • Injector: Typically operated in splitless or split mode.

    • Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometer (MS): An electron ionization (EI) source is commonly used.

  • Data Acquisition: The sample is injected into the GC, where the isomers are separated. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the ions are measured.

  • Data Analysis: The retention times from the GC and the mass spectra are used to identify the isomers. The mass spectrum of each isomer is compared with library data for confirmation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methoxy-4-methylphenol 138123, 95, 55[1]
4-Methoxy-2-methylphenol 138Data not available in search results
4-Methoxy-3-methylphenol 138123[2]
3-Methoxy-4-methylphenol 138Data not available in search results

Note: The relative intensities of the fragment ions are crucial for distinguishing between isomers.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Separation & Detection cluster_analysis Data Analysis Sample This compound Isomer Mixture Solution Dilute Solution for Injection Sample->Solution Solvent Volatile Solvent Solvent->Solution GC Gas Chromatograph Solution->GC Injection MS Mass Spectrometer GC->MS Elution Chromatogram Chromatogram GC->Chromatogram Mass_Spectra Mass Spectra MS->Mass_Spectra Analysis Isomer Identification based on Retention Time & Fragmentation Chromatogram->Analysis Mass_Spectra->Analysis

Caption: Workflow for GC-MS analysis of this compound isomers.

Conclusion

The spectroscopic analysis of this compound isomers requires a multi-technique approach for comprehensive characterization. NMR spectroscopy provides the most detailed structural information for unambiguous isomer identification. IR and UV-Vis spectroscopy offer valuable data on functional groups and electronic structure, respectively. GC-MS is particularly useful for the separation and identification of isomers in mixtures. By combining the data from these techniques, researchers, scientists, and drug development professionals can confidently identify, quantify, and ensure the purity of this compound isomers in their various applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Creosol from Wood Smoke Condensate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting creosol from wood smoke condensate, also known as bio-oil or pyrolysis oil. The protocols are designed to be a valuable resource for researchers in natural product chemistry, as well as professionals in the pharmaceutical industry exploring the therapeutic potential of this compound.

Introduction

This compound (2-methoxy-4-methylphenol) is a phenolic compound found in wood smoke condensate. It is of significant interest due to its potential applications in the pharmaceutical, and flavor industries. Wood smoke condensate, a complex mixture of oxygenated organic compounds, serves as a readily available source for this valuable chemical. This document outlines detailed protocols for the extraction and quantification of this compound and discusses its potential relevance in drug development by exploring its interaction with key cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound in Wood Smoke Condensate

The concentration of this compound and other phenolic compounds in wood smoke condensate can vary significantly depending on the biomass feedstock and pyrolysis conditions. The following table summarizes representative quantitative data from the analysis of bio-oil.

CompoundConcentration (mg/g of bio-oil)Analytical MethodReference
m-Cresol113.3GC-MS[1][2]
Catechol92.3 - 118.9GC-MS[1][2]
PhenolNot specifiedGC-MS[1][2]
Total Phenolic Compounds13.14% (by weight)GC-MS[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for the Separation of Phenolic Compounds

This protocol describes a general method for the separation of the phenolic fraction, including this compound, from wood smoke condensate using solvent extraction.

Materials:

  • Wood smoke condensate (bio-oil)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Separatory funnel

  • Rotary evaporator

  • Beakers and flasks

  • pH meter

Procedure:

  • Initial Extraction:

    • Mix the wood smoke condensate with dichloromethane in a 1:5 (v/v) ratio in a separatory funnel.

    • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The bottom layer is the dichloromethane phase containing the extracted organic compounds.

    • Drain the dichloromethane layer into a clean flask.

    • Repeat the extraction of the aqueous phase with fresh dichloromethane two more times to maximize the recovery of organic compounds.

    • Combine all dichloromethane extracts.

  • Acid-Base Extraction for Phenolic Fraction:

    • To the combined dichloromethane extract, add an equal volume of 1 M sodium hydroxide solution.

    • Shake the separatory funnel for 5 minutes. Phenolic compounds, including this compound, will react with NaOH to form water-soluble phenates and move into the aqueous phase.

    • Allow the layers to separate and drain the bottom aqueous layer (containing the sodium phenates) into a separate beaker.

    • Repeat the extraction of the dichloromethane phase with fresh 1 M NaOH solution twice more.

    • Combine all the aqueous extracts.

  • Isolation of the Phenolic Fraction:

    • Cool the combined aqueous extract in an ice bath.

    • Slowly add 1 M hydrochloric acid to the aqueous extract while stirring until the pH of the solution reaches approximately 2. This will protonate the phenates, causing the phenolic compounds to precipitate or form an oily layer.

    • Extract the acidified aqueous solution three times with ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Solvent Removal and Sample Recovery:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to obtain the concentrated phenolic fraction containing this compound.

Expected Yield:

The yield of the total phenolic fraction can be up to 68% of the initial bio-oil weight, depending on the specific composition of the condensate.[3]

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the quantitative analysis of this compound in the extracted phenolic fraction.

Materials and Instrumentation:

  • Extracted phenolic fraction

  • This compound standard (analytical grade)

  • Internal standard (e.g., 4-ethylguaiacol)

  • Chloroform (GC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • DB-1MS capillary column (or equivalent)

  • Microsyringe

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in chloroform at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Accurately weigh a known amount of the extracted phenolic fraction and dissolve it in a known volume of chloroform.

    • Spike both the calibration standards and the sample solution with a known concentration of the internal standard.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250°C.

    • Oven Program: Start at 40°C for 4 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 10 minutes.[4]

    • Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.[4]

    • Injection Volume: Inject 1 µL of each standard and the sample.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Initial Extraction cluster_1 Acid-Base Extraction cluster_2 Isolation and Purification A Wood Smoke Condensate B Mix with Dichloromethane (1:5 v/v) A->B C Liquid-Liquid Extraction B->C D Dichloromethane Phase (Organic Extract) C->D Collect E Aqueous Phase (Waste) C->E Discard F Dichloromethane Extract D->F G Add 1M NaOH F->G H Liquid-Liquid Extraction G->H I Aqueous Phase (Sodium Phenates) H->I Collect J Dichloromethane Phase (Neutral/Basic Compounds) H->J Discard K Aqueous Phase (Sodium Phenates) I->K L Acidify with 1M HCl to pH 2 K->L M Extract with Ethyl Acetate L->M N Ethyl Acetate Phase (Phenolic Fraction) M->N Collect O Aqueous Phase (Waste) M->O Discard P Rotary Evaporation N->P Q Purified this compound-rich Fraction P->Q

Caption: Workflow for the extraction of a this compound-rich phenolic fraction from wood smoke condensate.

Potential Signaling Pathways Modulated by this compound for Drug Development

This compound, as a phenolic compound, may modulate cellular signaling pathways implicated in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The anti-inflammatory properties of some polyphenols are attributed to their ability to inhibit these pathways.[5][6]

G cluster_0 MAPK Signaling Pathway cluster_1 NF-κB Signaling Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TF_MAPK Transcription Factors MAPK->TF_MAPK Gene_MAPK Gene Expression (Inflammation, Proliferation) TF_MAPK->Gene_MAPK IKK IKK Complex IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Gene_NFkB Gene Expression (Inflammation, Cell Survival) NFkB_nuc->Gene_NFkB This compound This compound This compound->MAPKKK Inhibits (?) This compound->IKK Inhibits (?)

References

Application Note: Quantification of Creosol in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of creosol (methylphenol) isomers in human urine using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The protocol includes a comprehensive procedure for urine sample preparation, involving acid hydrolysis to release conjugated this compound, followed by liquid-liquid extraction (LLE) for analyte isolation and concentration. The described HPLC method is suitable for researchers, scientists, and professionals in drug development and clinical toxicology for monitoring occupational exposure or metabolic studies involving this compound.

Introduction

This compound, a major component of creosote, exists as ortho-, meta-, and para-isomers. Exposure to creosote can occur in various occupational settings. Monitoring urinary this compound levels is a key method for assessing exposure and understanding its metabolism. In urine, cresols are primarily present as glucuronide and sulfate conjugates.[1][2] To accurately quantify total this compound, a hydrolysis step is necessary to liberate the free forms from their conjugates.[1][2][3] This application note provides a detailed protocol for the quantification of total this compound in urine using HPLC-UV, a widely accessible and reliable analytical technique.

Experimental

  • This compound standards (o-, m-, p-cresol)

  • Internal Standard (e.g., 2,6-dibromophenol or nitrobenzene)[1][4]

  • Hydrochloric Acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE) or Diethyl ether[1][5]

  • Sodium Sulfate, anhydrous

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • pH meter

  • Collection and Storage: Collect urine samples in polyethylene bottles. If not analyzed immediately, samples should be frozen and stored at -20°C.[5][6]

  • Hydrolysis:

    • Thaw urine samples to room temperature.

    • Pipette 5 mL of urine into a 15 mL glass centrifuge tube.

    • Add 1 mL of concentrated HCl.[1][5]

    • Cap the tube loosely and heat at 95°C for 1.5 hours in a water bath to hydrolyze the cresol conjugates.[5][7]

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add a known amount of internal standard to the cooled, hydrolyzed urine.

    • Add 5 mL of MTBE or diethyl ether to the tube.[1][5]

    • Cap the tube tightly and vortex vigorously for 2 minutes.

    • Centrifuge at 3500 rpm for 5 minutes to separate the organic and aqueous phases.[8]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of the organic solvent and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.[1][5]

  • Concentration and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water:Formic Acid (e.g., 40:60:0.1, v/v/v).[6] Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 270 nm[6]

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH) to ensure reliability.[9] Key validation parameters are summarized below.

Parameter Typical Range/Value Description
Linearity 0.1 - 100 µg/mL (R² > 0.99)[9]The ability to elicit test results that are directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.05 - 0.5 µg/mL[10][11]The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL[10][11]The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 90 - 110%[4][10]The closeness of the test results obtained by the method to the true value.
Precision (% RSD) < 15%[10][11]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity No interference from endogenous urine components at the retention time of this compound.[9]The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Data Presentation

The following table summarizes typical quantitative data for the HPLC-UV method for this compound quantification in urine.

Analyte Retention Time (min) LOD (µg/mL) LOQ (µg/mL) Recovery (%)
o-Cresol~4.5~0.2~0.695 ± 5
m-Cresol~5.2~0.2~0.694 ± 6
p-Cresol~5.8~0.15~0.596 ± 4

Note: Retention times are approximate and will vary depending on the specific HPLC system and column.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Acid Hydrolysis (HCl, 95°C) urine_sample->hydrolysis extraction Liquid-Liquid Extraction (MTBE) hydrolysis->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Sample Filtration concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18) hplc_injection->chromatography uv_detection UV Detection (270 nm) chromatography->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound quantification in urine.

method_validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of this compound in human urine. The sample preparation procedure, involving acid hydrolysis and liquid-liquid extraction, ensures the effective measurement of total this compound. This method is suitable for routine monitoring and research applications in toxicology and drug metabolism studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatography-Mass Spectrometry of Creosol and its Derivatives

This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to various matrices, including environmental and biological samples.

Introduction

Creosols, which are methylphenols, and their derivatives are compounds of significant interest in environmental monitoring, food chemistry, and toxicological studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[2] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[2] This application note details the protocols for sample preparation and GC-MS analysis of this compound isomers and related derivatives.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The choice of method depends on the sample matrix.

a) Aqueous Samples (e.g., Water, Leachate)

This protocol is adapted from EPA methodologies for the analysis of cresols in water.[3]

  • pH Adjustment and Extraction : For a 1-liter water sample, adjust the pH to >11 with sodium hydroxide. Extract the basic solution with methylene chloride. Following this, acidify the aqueous phase to a pH of <2 and perform a second extraction with methylene chloride.[4]

  • Concentration : Concentrate the acidic extract by gentle evaporation.

  • Analysis : The concentrated extract is now ready for GC-MS analysis.

For trace analysis, Solid Phase Microextraction (SPME) offers a solvent-free alternative.

  • HS-SPME Protocol for Aquatic Solutions :

    • Place the sample in a headspace vial with 0.3 g/mL of sodium chloride.[5]

    • Perform headspace extraction at 40°C for 60 minutes using a PDMS-DVB fiber.[5][6]

    • Desorb the analytes in the GC injector at 210°C for 60 seconds.[5][6]

b) Biological Samples (e.g., Blood, Urine)

Protocols for biological samples often require a hydrolysis step to release conjugated cresols.

  • Hydrolysis : Heat the urine or blood sample with a concentrated mineral acid (e.g., hydrochloric acid or sulfuric acid) for 30-60 minutes.[4][7] This step separates cresols from proteins and other biological carriers.[4][7]

  • Extraction : After cooling, extract the hydrolysate with an organic solvent such as methylene chloride or ethyl ether.[7]

  • Concentration : Evaporate the solvent to concentrate the sample.[7]

  • Derivatization (Optional but Recommended) : For enhanced volatility and peak shape, derivatize the extract. Add 30 μL of a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate.[8][9]

  • Reconstitution : Reconstitute the final residue in a suitable solvent for GC-MS injection.[8]

c) Solid Samples (e.g., Soil, Sediment)

  • Extraction : Weigh 1 gram of the solid sample into a vial and add methylene chloride.[7]

  • Sonication : Use an ultrasonic probe to assist in the extraction of contaminants from the sample matrix.[7]

  • Filtration and Concentration : Filter the extract, then concentrate it before analysis.[7]

GC-MS Analysis

The following are general GC-MS parameters that can be adapted for specific applications.

  • Gas Chromatograph (GC) System : Agilent 7890B or similar.[10]

  • Mass Spectrometer (MS) System : Agilent 7000D Triple Quadrupole MS or equivalent.[11]

  • Column : A variety of columns can be used depending on the specific isomers to be separated. Common choices include DB-WAX, DB-624, DB-FFAP, or an Elite Wax fused silica capillary column (30 m x 0.25 mm x 0.25 µm).[5][10]

  • Injection : A 1 µL splitless injection is commonly used to achieve low detection limits.[12]

  • Injector Temperature : 250°C.[13]

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).[5]

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 230°C at a rate of 10°C/min.[13]

    • Hold: Hold at 230°C for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.[13]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : 35-350 amu.

  • Quantification : Performed using an internal standard method to correct for instrumental drift and injection variability.[8][10] Deuterium-labeled o-cresol is a suitable internal standard.[9]

Data Presentation

Quantitative data is crucial for the validation and application of any analytical method. The following tables summarize key quantitative parameters for the GC-MS analysis of cresol isomers.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Cresol Isomers

AnalyteMatrixMethodLODLOQReference
o-CresolAquatic SolutionHS-SPME-GC-FID0.68 µg/L-[5]
m-CresolAquatic SolutionHS-SPME-GC-FID0.96 µg/L-[5]
p-CresolAquatic SolutionHS-SPME-GC-FID1.31 µg/L-[5]
o-CresolUrineGC-MS10 µg/L-[9]
m-CresolUrineGC-MS10 µg/L-[9]
PhenolUrineGC-MS0.5 mg/L-[9]

Table 2: Method Performance for Cresol Analysis in Urine

AnalyteSpiked ConcentrationRelative Standard Deviation (RSD)Relative RecoveryReference
Cresol Isomers60 µg/L3.0 - 7.2%84 - 104%[9]
Cresol Isomers400 µg/L3.0 - 7.2%84 - 104%[9]

Visualizations

Diagrams help to clarify complex workflows and relationships. The following are Graphviz representations of the experimental protocols.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis & Data Processing sample Sample Collection (Aqueous, Biological, Solid) extraction Extraction (LLE / SPME / Sonication) sample->extraction hydrolysis Hydrolysis (for Biological Samples) sample->hydrolysis If Biological derivatization Derivatization (e.g., with BSTFA) extraction->derivatization Optional injection GC Injection extraction->injection hydrolysis->extraction derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis sample_preparation_details cluster_biological Biological Samples start Sample Matrix lle Liquid-Liquid Extraction (pH adjustment) spme HS-SPME hydrolysis Acid Hydrolysis solid_extraction Solvent Extraction with Sonication end_node Ready for GC-MS lle->end_node spme->end_node bio_extraction Solvent Extraction hydrolysis->bio_extraction bio_deriv Derivatization bio_extraction->bio_deriv bio_deriv->end_node solid_extraction->end_node

References

Application Notes and Protocols for Utilizing Creosol as a Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing creosol (4-methylphenol) as a reference standard in various antioxidant assays. This document outlines the rationale for its use, provides detailed experimental protocols for key antioxidant assays, and presents available quantitative data to facilitate its integration into research and development workflows.

Introduction to this compound as an Antioxidant Standard

This compound, a naturally occurring phenolic compound found in sources such as coal tar and wood creosote, possesses notable antioxidant properties.[1] Its simple chemical structure, commercial availability, and defined antioxidant activity make it a suitable candidate for use as a reference standard in a variety of antioxidant capacity assays. Establishing the antioxidant profile of this compound allows for the relative comparison of antioxidant activities of novel compounds, extracts, and formulations. While Trolox is a widely recognized standard, this compound can serve as an alternative or complementary standard, particularly when evaluating phenolic compounds with similar structural motifs.

Quantitative Antioxidant Data for this compound

The following table summarizes the available quantitative data on the antioxidant activity of p-cresol, an isomer of this compound. This data is essential for comparing its activity with other compounds and for quality control in antioxidant assays.

AssayParameterValueReference Compound
Hydrogen Peroxide (H₂O₂) ScavengingIC₅₀10.16 µM-
Superoxide Radical ScavengingIC₅₀> 4000 µM-
DCF Formation (Oxidative Stress)EC₅₀0.64 ± 0.37 mM-

Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC₅₀ (Effective Concentration 50%) is the concentration that gives a half-maximal response.

Experimental Protocols

Detailed methodologies for employing this compound as a standard in common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in the dark at 4°C.

    • This compound Stock Solution (1 mM): Dissolve 10.81 mg of p-cresol in 100 mL of methanol.

    • Standard (Trolox) and Test Compound Solutions: Prepare a series of dilutions of Trolox (e.g., 0-100 µM) and the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound standard, Trolox standard, or test compound dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The blue-green ABTS•⁺ is generated by the oxidation of ABTS, and its reduction by an antioxidant is measured by the decrease in absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound, Trolox, and Test Compound Solutions: Prepare a series of dilutions in the appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the this compound standard, Trolox standard, or test compound to a 96-well plate.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Capacity:

    • A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • The antioxidant capacity of this compound and the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-Tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

  • Assay Procedure:

    • Add 20 µL of this compound, a ferrous sulfate standard (for standard curve), or the test compound to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power:

    • A standard curve is created using ferrous sulfate.

    • The ferric reducing ability of this compound and the test samples is expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation by these radicals.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer (pH 7.4) to the working concentration.

    • AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • This compound, Trolox, and Test Compound Solutions: Prepare dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of this compound, Trolox standard, or test compound.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation of ORAC Value:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC against the Trolox concentration.

    • The ORAC value of this compound and the test compounds is expressed as µmol of Trolox equivalents per gram or mL of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process is a key mechanism in cellular protection against oxidative stress.

G cluster_antioxidant_mechanism Antioxidant Mechanism of this compound cluster_workflow General Antioxidant Assay Workflow This compound This compound (Phenolic Compound) CreosolRadical This compound Radical (Phenoxyl Radical) This compound->CreosolRadical Donates H• FreeRadical Free Radical (e.g., R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical Accepts H• Start Prepare Reagents & Standards Mix Mix Sample/Standard with Reagents Start->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate Antioxidant Capacity Measure->Calculate

References

Application Notes and Protocols for Cell-Based Assays to Determine Creosol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creosol, a key component of creosote, is a phenolic compound with widespread industrial applications. Its potential toxicity is a significant concern, necessitating robust and reliable methods for assessing its cytotoxic effects. This document provides detailed application notes and experimental protocols for a panel of cell-based assays to quantify and characterize the cytotoxicity of this compound. The assays described herein are designed to evaluate various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation: Quantitative Cytotoxicity Data for p-Cresol

The following tables summarize quantitative data on the cytotoxic effects of p-cresol from various in vitro studies.

Table 1: Cell Viability assessed by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time% Decrease in Cell ViabilityReference
EAHY.hy92610072 hours30%[1]
EAHY.hy92650072 hours61%[1]
U937250Not Specified21.2%[1]
U937750Not Specified35.3%[1]

Table 2: Membrane Integrity assessed by Lactate Dehydrogenase (LDH) Assay in HepaRG Cells (24-hour exposure)

ParameterEC50 (mM)Minimum Concentration for Significant EffectReference
LDH Release (Necrosis)0.85 ± 0.140.5 mM[2][3]

Table 3: Oxidative Stress and Glutathione Depletion in HepaRG Cells (24-hour exposure)

ParameterEC50 (mM)Minimum Concentration for Significant EffectReference
DCF Formation (Oxidative Stress)0.64 ± 0.370.25 mM[2][3]
Total Cellular GSH Depletion1.00 ± 0.070.75 mM[2][3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-cell control (medium only for background measurement). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[4]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[7]

Materials:

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[7]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[7]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[7]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

  • FACS tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualization of Pathways and Workflows

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (e.g., 96-well plates) cell_culture->cell_seeding creosol_prep This compound Preparation (Stock solution and dilutions) treatment Treatment with this compound (Dose-response and time-course) creosol_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis data_acq Data Acquisition (Plate reader, Flow cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq quantification Quantification (% Viability, % Cytotoxicity, % Apoptosis) data_acq->quantification ic50 IC50/EC50 Calculation quantification->ic50

Caption: Workflow for assessing this compound cytotoxicity.

G Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros p62 p62 Accumulation This compound->p62 bax_bak Bax/Bak (Pro-apoptotic) ros->bax_bak activates casp8 Caspase-8 Activation p62->casp8 activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits mito_perm Mitochondrial Membrane Permeabilization bax_bak->mito_perm induces cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 activates casp3 Caspase-3 Activation (Executioner Caspase) casp8->casp3 activates casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

References

Protocol for Creosol-Induced Oxidative Stress in Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol), a compound found in wood smoke and creosote, has been identified as a potential inducer of oxidative stress in various cell types. Understanding the mechanisms by which this compound elicits these effects is crucial for toxicological studies and for the development of therapeutic strategies to mitigate cellular damage. These application notes provide a detailed protocol for studying this compound-induced oxidative stress in cell culture, including methods for quantifying key markers of oxidative damage and an overview of the implicated signaling pathways.

Key Signaling Pathways in this compound-Induced Oxidative Stress

This compound-induced oxidative stress is known to activate several key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

MAPK Signaling Pathway

This compound exposure can lead to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are key regulators of cellular responses to stress.[1] Activation of these pathways can lead to inflammation, apoptosis, and other cellular responses to damage.

MAPK_Pathway This compound This compound ROS ROS Generation This compound->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors JNK->Transcription_Factors Cellular_Responses Cellular Responses (Inflammation, Apoptosis) Transcription_Factors->Cellular_Responses

This compound-induced MAPK signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound ROS ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n

This compound-induced Nrf2 signaling pathway.

Experimental Workflow

A general workflow for investigating this compound-induced oxidative stress in cell culture is outlined below. This workflow can be adapted based on the specific cell type and research questions.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, A549, SH-SY5Y) Creosol_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Creosol_Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT, LDH) Creosol_Treatment->Cell_Viability Oxidative_Stress_Assays 4. Oxidative Stress Assays Creosol_Treatment->Oxidative_Stress_Assays Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS ROS Detection (DCF-DA) Oxidative_Stress_Assays->ROS Lipid_Peroxidation Lipid Peroxidation (TBARS) Oxidative_Stress_Assays->Lipid_Peroxidation Antioxidant_Status Antioxidant Status (GSH/GSSG Ratio) Oxidative_Stress_Assays->Antioxidant_Status ROS->Data_Analysis Lipid_Peroxidation->Data_Analysis Antioxidant_Status->Data_Analysis

General experimental workflow.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-induced oxidative stress.

Cell Line This compound Concentration (µM) Exposure Time (h) Parameter Measured Observation Reference
EAHY Endothelial Cells250, 500Not SpecifiedROS Production (DCF Fluorescence)Increased DCF fluorescence[2]
U937 Mononuclear Cells≥100Not SpecifiedROS Production (DCF Fluorescence)Stimulated ROS production[2]
HepaRG Cells0-200024DCF FormationEC50 = 0.64 ± 0.37 mM[3]
HepaRG Cells0-200024Total Cellular GSHEC50 = 1.00 ± 0.07 mM[3]
HepaRG Cells0-200024LDH ReleaseEC50 = 0.85 ± 0.14 mM[3]
HepaRG Cells1000≥ 6DCF FormationSignificant increase[3]
HepaRG Cells1000≥ 6Total Cellular GSHSignificant depletion[3]
HepaRG Cells1000≥ 12LDH ReleaseSignificant increase[3]

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCF-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 10-50 µM.[4]

    • Remove the this compound-containing medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[3][5]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS or phenol red-free medium to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3] Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold change in ROS production.

Assessment of Lipid Peroxidation by Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • MDA standard

  • Cell lysis buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • After this compound treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.

    • Centrifuge the lysate to remove cell debris.

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.[6]

    • Incubate on ice for 15 minutes.[6]

    • Centrifuge at 2200 x g for 15 minutes at 4°C.[6]

    • Transfer 200 µL of the supernatant to a new tube.[6]

    • Add 200 µL of 0.67% TBA solution.[6]

    • Incubate in a boiling water bath for 10 minutes.[6]

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer or microplate reader.[7]

  • Data Analysis: Calculate the concentration of MDA in the samples using the standard curve and normalize to the protein concentration of the cell lysate.

Determination of Glutathione (GSH) and Oxidized Glutathione (GSSG) Ratio

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. A decrease in the GSH/GSSG ratio signifies increased oxidative stress.

Materials:

  • Commercially available GSH/GSSG assay kit (e.g., luminescence-based or colorimetric)

  • Cell lysis buffer provided with the kit

  • Microplate reader (luminescence or absorbance)

Procedure:

  • Follow the manufacturer's protocol for the specific kit being used. A general outline is provided below.

  • Sample Preparation:

    • After this compound treatment, lyse the cells using the provided lysis buffer. For GSSG measurement, a reagent is often added to block GSH.[2]

  • Assay Reaction:

    • For total glutathione, a reducing agent is added to convert GSSG to GSH.[2]

    • For luminescence-based assays, a luciferin-based reagent is added that produces a signal proportional to the amount of GSH.[2] For colorimetric assays, a reagent like DTNB (Ellman's reagent) is used, which reacts with GSH to produce a colored product.[8]

  • Measurement:

    • Measure the luminescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the concentrations of total GSH and GSSG from the standard curves. Determine the GSH/GSSG ratio. The amount of reduced GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration.[9]

References

Application Notes and Protocols for the Derivatization of Creosol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of creosol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to enhance the volatility and thermal stability of this compound, thereby improving chromatographic resolution and detection sensitivity. Two primary methods, silylation and acylation, are presented with comprehensive experimental procedures.

Introduction

This compound (2-methoxy-4-methylphenol) and its isomers are phenolic compounds that can be challenging to analyze directly by GC-MS due to the polarity imparted by the hydroxyl group. This polarity can lead to poor peak shape, tailing, and potential interaction with the GC column, compromising analytical accuracy and precision. Derivatization chemically modifies the hydroxyl group, rendering the molecule more amenable to GC analysis. The choice between silylation and acylation depends on the specific analytical requirements, sample matrix, and available resources.

Derivatization Methods: A Comparative Overview

Silylation and acylation are two of the most common and effective derivatization techniques for phenols like this compound.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used. The resulting TMS ethers are significantly more volatile and less polar than the parent phenol.[1]

  • Acylation: This technique converts the phenolic hydroxyl group into an ester. Acetic anhydride is a common and cost-effective acylating reagent. The resulting acetylated derivative is more volatile and thermally stable than the original this compound.[1]

The selection of the appropriate derivatization strategy is crucial for achieving optimal analytical performance. The following table summarizes key quantitative and qualitative parameters to consider when choosing between silylation and acylation for this compound analysis.

ParameterSilylation (with MSTFA/BSTFA)Acylation (with Acetic Anhydride)References
Reaction Speed Generally fast, can be completed in minutes at elevated temperatures (e.g., 30 min at 40°C).Can be slower, often requiring longer reaction times or higher temperatures (e.g., 2-16 hours at 50°C).[2][3]
Reaction Conditions Requires anhydrous conditions as silylating reagents are moisture-sensitive.Can often be performed in the presence of small amounts of water, and sometimes even in aqueous solutions.[1][4]
Derivative Stability TMS derivatives can be susceptible to hydrolysis and may have limited stability over time.Acetylated derivatives are generally more stable and less prone to degradation.[3][5]
Byproducts Byproducts of silylation (e.g., from MSTFA or BSTFA) are typically volatile and often do not interfere with the chromatogram.Acylation with acetic anhydride produces acetic acid as a byproduct, which may need to be removed before analysis.[1]
GC-MS Performance Excellent for achieving baseline separation of cresol isomers. Can lead to characteristic mass spectra that aid in isomer differentiation.Provides good chromatographic performance with improved peak shape and volatility.[2][6][7]
Reagent Cost Silylating reagents like MSTFA and BSTFA can be more expensive.Acetic anhydride is a relatively inexpensive and readily available reagent.

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (anhydrous)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous dichloromethane at a suitable concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a GC vial.

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Incubate the vial at 40°C for 30 minutes in a heating block or water bath.[2]

  • Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Parameters (Example):

  • GC System: Thermo Scientific Trace 2000 GC or equivalent

  • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 80°C for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, hold for 5 min.[2]

  • Injector Temperature: 250°C

  • MS System: Thermo Scientific DSQ or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol provides a general procedure for the acylation of this compound using acetic anhydride.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Chloroform or other suitable organic solvent

  • GC vials with inserts

  • Vortex mixer

  • Heating block or water bath

  • Evaporation system (e.g., nitrogen stream)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the this compound-containing sample in 5 mL of chloroform in a suitable reaction vessel.[3]

  • Derivatization Reaction:

    • Add 0.5 mL of acetic anhydride and 1 mL of pyridine to the sample solution. Pyridine acts as a catalyst and neutralizes the acetic acid byproduct.

    • Securely cap the vessel and heat the mixture at 50°C for 2-16 hours. The optimal reaction time should be determined experimentally.[3]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., chloroform or ethyl acetate) for GC-MS analysis.

  • Sample Analysis: The reconstituted sample is ready for injection into the GC-MS system.

GC-MS Parameters (Example):

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 270°C

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in Appropriate Solvent Sample->Solvent Reagent Add Derivatizing Reagent (e.g., MSTFA or Acetic Anhydride) Solvent->Reagent Reaction Incubate (Heat as Required) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for the derivatization of this compound.

Derivatization_Choice Choosing a Derivatization Method for this compound cluster_gcms Start Analytical Goal & Sample Matrix Moisture Is the sample strictly anhydrous? Start->Moisture Stability Is long-term derivative stability required? Moisture->Stability No Silylation Consider Silylation (e.g., MSTFA, BSTFA) Moisture->Silylation Yes Acylation Consider Acylation (e.g., Acetic Anhydride) Stability->Acylation Yes Evaluate Evaluate both methods for optimal performance Stability->Evaluate No GCMS_Analysis Proceed to GC-MS Analysis

Caption: Decision tree for selecting a derivatization method.

References

Animal Models for Studying Creosol Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing animal models to investigate the metabolism of creosol. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this important phenolic compound.

Introduction to this compound Metabolism

This compound (p-cresol), a methylphenol, is a significant compound in toxicology and pharmacology due to its presence in the environment, its formation by gut microbiota from tyrosine, and its potential therapeutic and toxic effects.[1] In mammals, this compound undergoes extensive first-pass metabolism, primarily through phase II conjugation reactions, to form more water-soluble compounds that are readily excreted. The two principal metabolic pathways are glucuronidation and sulfation, leading to the formation of p-cresyl glucuronide (p-CG) and p-cresyl sulfate (p-CS), respectively.[1][2][3] Understanding the in vivo metabolism of this compound is crucial for assessing its safety profile and for the development of drugs that may be impacted by or interact with these metabolic pathways.

Recommended Animal Models

Rats and mice are the most commonly used animal models for studying this compound metabolism. Specific strains that have been utilized in published studies include:

  • Rats:

    • Fischer 344 (F344/N)

    • Sprague-Dawley

    • Wistar

  • Mice:

    • B6C3F1

    • Swiss Webster

    • C57BL/6J[4]

The choice of strain may depend on the specific research question, genetic background, and historical data availability.

Experimental Protocols

This compound Administration: Oral Gavage

Oral gavage is a precise method for administering a defined dose of this compound.

Materials:

  • This compound (p-cresol)

  • Vehicle (e.g., corn oil, water with a suitable solubilizing agent)

  • Animal scale

  • Gavage needles (stainless steel or flexible plastic with a ball tip)

    • Mice: 18-20 gauge, 1.5 inches in length

    • Rats: 16-18 gauge, 2-3 inches in length

  • Syringes

Protocol:

  • Dose Preparation: Prepare the dosing solution by dissolving or suspending this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogeneous.

  • Animal Handling and Dosing Volume Calculation:

    • Weigh the animal immediately before dosing.

    • Calculate the required volume based on the animal's body weight and the target dose. The maximum recommended gavage volume is 10 ml/kg for mice and 20 ml/kg for rats.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the level of the last rib. Mark the needle at the animal's snout to prevent over-insertion.

  • Restraint:

    • Mice: Scruff the mouse firmly to immobilize the head and body.

    • Rats: Securely hold the rat, ensuring the head and body are in a straight line.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow as the tube enters the esophagus. Do not force the needle.

    • Slowly administer the dosing solution.

    • Withdraw the needle gently.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the substance from the nose or mouth.

Biological Sample Collection

3.2.1. Blood Collection

Methods:

  • Serial Sampling (Mice and Rats):

    • Submandibular Vein (Cheek Puncture): A quick method for collecting small volumes of blood.

    • Saphenous Vein: Suitable for repeated small volume sampling.

  • Terminal Bleeding (Mice and Rats):

    • Cardiac Puncture: A terminal procedure performed under deep anesthesia to collect a large volume of blood.

Recommended Blood Collection Volumes:

SpeciesBody Weight (g)Single Bleed (10% of total blood volume)Weekly Bleed (7.5% of total blood volume)Daily Bleed (1% of total blood volume)
Mouse20-300.14 - 0.21 mL0.10 - 0.16 mL0.014 - 0.021 mL
Rat200-3001.4 - 2.1 mL1.0 - 1.6 mL0.14 - 0.21 mL

Protocol for Plasma and Serum Preparation:

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma).

  • Serum: Collect blood into tubes without an anticoagulant. Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).

  • Store samples at -80°C until analysis.

3.2.2. Urine Collection

  • Place animals in metabolic cages designed for the separation and collection of urine and feces.

  • Collect urine over a defined period (e.g., 24 hours) to determine the total excretion of this compound and its metabolites.

  • Store urine samples at -80°C.

3.2.3. Tissue Collection

  • At the end of the study, euthanize the animals according to approved protocols.

  • Perfuse the animals with saline to remove blood from the tissues.

  • Excise tissues of interest (e.g., liver, kidney, intestine, brain).

  • Rinse the tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen.

  • Store tissues at -80°C until analysis.

Sample Preparation for Analysis

3.3.1. Plasma/Serum Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.3.2. Tissue Homogenization and Extraction

  • Homogenization: Homogenize the frozen tissue sample in a suitable buffer (e.g., phosphate-buffered saline) or solvent (e.g., methanol/water mixture) using a bead beater or a rotor-stator homogenizer. A common ratio is 1:3 to 1:6 (w/v) of tissue to solvent.

  • Extraction: Add an organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins and extract the analytes.

  • Centrifugation and Supernatant Collection: Centrifuge the mixture at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.

  • Drying and Reconstitution: Dry the supernatant and reconstitute it in the mobile phase for analysis.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

  • Chromatography: A C18 reversed-phase column is typically used for separation.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Derivatization: For enhanced sensitivity in detecting unconjugated p-cresol, derivatization with reagents like dansyl chloride can be employed prior to LC-MS/MS analysis.

Quantitative Data on this compound Metabolism

The following tables summarize available pharmacokinetic data for p-cresol and its metabolites in rats and mice.

Table 1: Pharmacokinetic Parameters of p-Cresol in Rats (Intravenous Administration)

ParameterValueReference
Half-life (t½)1.4 ± 0.7 hours[5]
Total Clearance (CLt)23.2 ± 4.5 mL/min/kg[6]
Renal Clearance (CLr)4.8 ± 2.0 mL/min/kg[6]
Volume of Distribution (Vd)2.9 ± 1.4 L/kg[6]

Table 2: Urinary Excretion of p-Cresol and its Metabolite in Rats (Intravenous Administration)

CompoundPercentage of Administered Dose Excreted in Urine (4 hours)Reference
p-Cresol21.0 ± 10.0%[5]
p-Cresylglucuronide60.7 ± 25.0%[5]
Total Recovery 81.8 ± 31.1% [5]

Table 3: Serum Concentrations of p-Cresyl Sulfate (p-CS) in Mice after a Single Intraperitoneal Injection (10 mg/kg)

Time PointTotal p-CS (mg/dL)Free p-CS (mg/dL)Reference
10 minutes5.01 ± 1.590.82 ± 0.24[7]
1 hour0.35 ± 0.040.01 ± 0.03[7]
4 hoursBaselineBaseline[7]

Table 4: Relative Proportions of p-Cresol Metabolites in Mice

Condition% p-Cresyl Sulfate% p-Cresyl GlucuronideReference
Control Mice42%52%[8]
CKD Mice53%47%[8]
p-Cresol Injected Mice46%54%[8]

Metabolic Pathways and Their Regulation

The primary metabolic fate of this compound in rodents involves conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Key Metabolizing Enzymes
  • UGT Isoforms: In rodents, the UGT1A family is prominently expressed in the liver and small intestine.[9][10] While specific isoforms directly responsible for p-cresol glucuronidation in rats and mice are not definitively identified in all literature, studies in human liver microsomes point to UGT1A6 and UGT1A9 as key players.[2]

  • SULT Isoforms: The SULT1A subfamily, particularly SULT1A1, is a major phenol sulfotransferase in the liver of rats.[11]

Regulation of Metabolic Gene Expression

The expression of UGT and SULT genes is regulated by nuclear receptors, which are ligand-activated transcription factors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly PPARα, are activated by fatty acids and their derivatives and can regulate the expression of genes involved in lipid metabolism as well as drug-metabolizing enzymes, including UGTs and SULTs.[12][13][14][15]

  • Aryl Hydrocarbon Receptor (AhR): The AhR is another key regulator of xenobiotic-metabolizing enzymes. Upon activation by ligands such as polycyclic aromatic hydrocarbons, AhR can induce the expression of UGTs.

Visualizations

Experimental Workflow

G cluster_animal_phase In-Life Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Interpretation animal_model Rodent Model (Rat or Mouse) dosing This compound Administration (Oral Gavage) animal_model->dosing sample_collection Biological Sample Collection (Blood, Urine, Tissues) dosing->sample_collection sample_prep Sample Preparation (Extraction, Protein Precipitation) sample_collection->sample_prep analysis LC-MS/MS Analysis (Quantification) sample_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis metabolite_profiling Metabolite Profiling analysis->metabolite_profiling

Experimental workflow for studying this compound metabolism.
This compound Metabolic Pathway

G cluster_phase_II Phase II Metabolism p_cresol p-Cresol p_cs p-Cresyl Sulfate (p-CS) p_cresol->p_cs SULTs p_cg p-Cresyl Glucuronide (p-CG) p_cresol->p_cg UGTs excretion Urinary Excretion p_cs->excretion p_cg->excretion G cluster_receptors Nuclear Receptors cluster_genes Target Gene Expression cluster_enzymes Metabolizing Enzymes cluster_metabolism This compound Metabolism ligands Xenobiotics / Endogenous Ligands (e.g., Fatty Acids, this compound Metabolites?) ppar PPARα ligands->ppar ahr AhR ligands->ahr ugt_gene UGT Genes ppar->ugt_gene Activation sult_gene SULT Genes ppar->sult_gene Activation ahr->ugt_gene Activation ugt_protein UGT Proteins ugt_gene->ugt_protein Translation sult_protein SULT Proteins sult_gene->sult_protein Translation metabolism Glucuronidation & Sulfation of this compound ugt_protein->metabolism sult_protein->metabolism

References

Troubleshooting & Optimization

Technical Support Center: Creosol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for creosol (2-methoxy-4-methylphenol) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The most frequently employed laboratory-scale methods for this compound synthesis are the Clemmensen reduction of vanillin, methylation of guaiacol, and the diazotization of 4-methyl-2-anisidine followed by hydrolysis. Each method has distinct advantages and challenges in terms of yield, purity, and scalability.

Q2: My this compound synthesis resulted in a low yield. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors regardless of the method used. Key areas to investigate include the purity of starting materials, precise control of reaction temperature, efficiency of mixing, inappropriate solvent choice, and suboptimal workup procedures that can lead to product loss. Incomplete reactions or the prevalence of side reactions are also major contributors to poor yields.

Q3: I am observing significant tar formation in my reaction. What is the likely cause and how can I prevent it?

A3: Tar formation is a common issue, particularly in reactions involving strong acids and high temperatures, such as the Clemmensen reduction. It is often caused by polymerization or degradation of the starting material or product under harsh conditions. To mitigate this, ensure slow and controlled addition of reagents, maintain the recommended reaction temperature, and avoid localized overheating.[1] Using an appropriate solvent can also help to keep intermediates and products in solution, reducing polymerization.

Q4: How can I effectively purify my crude this compound product?

A4: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation).[1] This technique is effective for separating this compound from non-volatile impurities and byproducts with significantly different boiling points. For removing isomeric impurities or byproducts with similar boiling points, fractional distillation is necessary. In some cases, complexation with agents like oxalic acid can be used to selectively precipitate one isomer from a mixture, followed by decomplexation to recover the pure compound.

Troubleshooting Guides by Synthesis Method

Method 1: Clemmensen Reduction of Vanillin

This method reduces the aldehyde group of vanillin to a methyl group using amalgamated zinc and hydrochloric acid. While it can provide good yields (60-75%), it is prone to side reactions if not carefully controlled.[1]

  • Q: My reaction produced a large amount of reddish-brown tar and very little this compound. What happened?

    • A: This is the most common issue with this reaction.[1]

      • Cause 1: Overheating. The reaction is exothermic. Localized overheating can cause polymerization of vanillin or the product. It is crucial to avoid overheating the upper parts of the reaction flask.[1]

      • Troubleshooting Step: Add the solution of vanillin dropwise over a prolonged period (e.g., 8 hours) to control the reaction rate and temperature. Ensure gentle, steady reflux and efficient stirring.[1]

      • Cause 2: Impure Zinc. The zinc must be properly amalgamated with mercuric chloride to ensure the correct reactivity.

      • Troubleshooting Step: Prepare the amalgamated zinc immediately before use according to a reliable protocol, ensuring the zinc is clean.[1]

  • Q: The yield of my reaction was significantly lower than the reported 60-75%. Where could I have lost the product?

    • A: Yields can be inconsistent with this method; even the original checkers of the Organic Syntheses procedure could not consistently obtain the highest reported yield.[1]

      • Cause 1: Incomplete Extraction. this compound has some solubility in the aqueous layer.

      • Troubleshooting Step: Ensure you perform multiple extractions (at least three) of the aqueous layer with a suitable solvent like benzene or toluene to recover all the product.[1]

      • Cause 2: Inefficient Distillation. Product can be lost during the final purification step.

      • Troubleshooting Step: Perform the final distillation under a good vacuum to avoid the high temperatures that can cause degradation. Collect the fraction at the correct boiling point (e.g., 104-105°C at 15 mm Hg).[1]

This protocol is adapted from Organic Syntheses.[1]

  • Preparation of Amalgamated Zinc: In a suitable flask, add 1500 g of granulated zinc to a solution of 62.5 g of mercuric chloride and 62.5 mL of concentrated hydrochloric acid in 1875 mL of water. Shake the mixture for 5 minutes, decant the liquid, and use the amalgamated zinc immediately.

  • Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser, a dropping funnel, and a stopper, place the freshly prepared amalgamated zinc and 800 mL of concentrated hydrochloric acid.

  • Reaction Execution: Heat the flask to achieve gentle reflux. Separately, dissolve 152 g (1.0 mole) of vanillin in 450 mL of 95% ethanol and 1.5 L of concentrated hydrochloric acid. Add this solution dropwise via the dropping funnel over an 8-hour period while maintaining reflux.

  • Workup: After the addition is complete, reflux the mixture for an additional 30 minutes. Decant the hot liquid layers from the zinc into a large separatory funnel. Extract the aqueous layer three times with 200-mL portions of benzene. Combine the benzene extracts with the initial organic layer.

  • Purification: Wash the combined organic extracts twice with 200-mL portions of 5% sodium bicarbonate solution. Remove the benzene solvent by distillation under reduced pressure.

  • Final Distillation: Distill the residue under vacuum, collecting the fraction boiling at 104–105°/15 mm. The expected yield is 83–92.5 g (60–67%) of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Amalgamate Zinc (Zn + HgCl2/HCl) C Charge Reactor (Amalgamated Zn + HCl) A->C B Prepare Vanillin Solution (Vanillin in EtOH/HCl) E Add Vanillin Solution (Dropwise over 8h) B->E D Heat to Reflux C->D D->E F Reflux 30 min E->F G Decant Liquid F->G H Extract Aqueous Layer (Benzene, 3x) G->H I Wash Organic Layer (NaHCO3 Solution) H->I J Remove Solvent I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for this compound synthesis via Clemmensen reduction.
Method 2: Methylation of Guaiacol

This method involves the Friedel-Crafts alkylation of guaiacol using a methylating agent. The primary challenge is controlling regioselectivity to favor methylation at the C4 position (para to the hydroxyl group) and avoiding O-methylation or methylation at other positions.

  • Q: My reaction produced a mixture of isomers (e.g., 6-methylguaiacol) and over-methylated products (xylenes). How can I improve selectivity for this compound?

    • A: Regioselectivity is a key challenge in Friedel-Crafts reactions on substituted phenols.

      • Cause 1: Catalyst Choice. The type of acid catalyst significantly influences the product distribution. Strong Lewis acids may be less selective. Shape-selective catalysts like certain zeolites can favor the formation of the less sterically hindered p-isomer.

      • Troubleshooting Step: Experiment with milder Lewis acid catalysts or solid acid catalysts like zeolites (e.g., ZSM-5, HMCM-22) which can offer shape selectivity.[2]

      • Cause 2: Reaction Temperature. Higher temperatures can lead to decreased selectivity and the formation of thermodynamically more stable, but undesired, isomers.

      • Troubleshooting Step: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen is recommended during optimization.

  • Q: The primary product of my reaction is veratrole (1,2-dimethoxybenzene). What is causing this?

    • A: This indicates that O-methylation (methylation of the phenolic hydroxyl group) is favored over C-methylation (methylation of the aromatic ring).

      • Cause: The choice of base and methylating agent can favor O-methylation. For instance, using a strong base that fully deprotonates the phenol followed by a methylating agent often leads to the methoxy ether.

      • Troubleshooting Step: To favor C-alkylation, use a classic Friedel-Crafts setup with a Lewis acid catalyst and a methylating agent like methyl iodide or dimethyl sulfate. Avoid strong bases that create a high concentration of the phenoxide ion.

CatalystPhenol Conversion (%)o-cresol Sel. (%)p-cresol Sel. (%)m-cresol Sel. (%)Anisole Sel. (%)
SiO₂-Al₂O₃ 354025<530
HBEA Zeolite 804530<520
HZSM-5 Zeolite 253828<529
HMCM-22 Zeolite 151560 <520
Data derived from studies on phenol methylation, illustrating trends in selectivity.[2] Note that HMCM-22 shows high selectivity for the para-position.
Method 3: Diazotization of 4-methyl-2-anisidine

This route involves converting the primary aromatic amine of 4-methyl-2-anisidine into a diazonium salt, which is then hydrolyzed to the corresponding phenol (this compound). This method can provide high yields but requires careful control of the unstable diazonium intermediate.

  • Q: My reaction yield is low, and I observe a lot of colored byproducts.

    • A: This often points to decomposition of the diazonium salt or unwanted side reactions.

      • Cause 1: Temperature too high. Aryl diazonium salts are thermally unstable and can decompose if not kept cold (typically 0-5°C) during their formation and before hydrolysis.

      • Troubleshooting Step: Maintain strict temperature control throughout the diazotization step using an ice-salt bath.

      • Cause 2: Azo coupling. The diazonium salt can act as an electrophile and react with the starting amine or the product phenol to form colored azo compounds.

      • Troubleshooting Step: Ensure the reaction medium is sufficiently acidic. High acidity suppresses azo coupling by keeping the concentration of the free amine low.[3] Adding the nitrite solution slowly below the surface of the reaction mixture can also minimize side reactions.

  • Q: The hydrolysis step to form the phenol is not efficient. What can I do?

    • A: The decomposition of the diazonium salt to the phenol requires heat.

      • Cause: Insufficient heating during the hydrolysis step.

      • Troubleshooting Step: After the diazonium salt is formed, it must be heated (often by adding it to hot aqueous acid) to replace the -N₂⁺ group with -OH. A continuous-flow reactor can be highly effective for this step, allowing for rapid heating and immediate reaction, which can increase yields to over 90% for similar phenols.[4]

G Start Low Yield in Diazotization Route Prob1 Observe Colored Byproducts? Start->Prob1 Cause1 Likely Azo Coupling or Decomposition Prob1->Cause1 Yes Prob2 Reaction Stalls? (Amine still present after NaNO2 addition) Prob1->Prob2 No Sol1a Check Temperature: Maintain 0-5°C during Diazotization Cause1->Sol1a Sol1b Check Acidity: Ensure sufficient mineral acid is present Cause1->Sol1b Cause2 Incomplete Diazotization Prob2->Cause2 Yes Prob3 Low Yield After Heating? Prob2->Prob3 No Sol2 Ensure stoichiometric or slight excess of NaNO2 is used Cause2->Sol2 Cause3 Inefficient Hydrolysis Prob3->Cause3 Yes Sol3 Ensure sufficient heat is applied to decompose diazonium salt. Consider continuous-flow setup. Cause3->Sol3

Caption: Troubleshooting logic for the synthesis of this compound via diazotization.

References

Technical Support Center: Overcoming Creosol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of creosol instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow/brown?

A1: The discoloration of your this compound solution is a common indicator of degradation, primarily due to oxidation. This compound, a phenolic compound, is susceptible to oxidation when exposed to air (oxygen), light, and heat. This process can be accelerated by the presence of metal ions and alkaline pH conditions. The colored products are often quinone-type compounds formed from the oxidation of the phenol group.

Q2: What are the main factors that contribute to this compound instability in aqueous solutions?

A2: The primary factors affecting this compound stability in aqueous solutions are:

  • pH: this compound degradation is generally faster at neutral to alkaline pH.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.

  • Light: Exposure to UV and visible light can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of this compound.

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze oxidation reactions.

Q3: How can I improve the stability of my aqueous this compound solution?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 3-5) can significantly slow down the degradation process.[3]

  • Use of Antioxidants: Adding antioxidants, such as ascorbic acid (Vitamin C) or sodium metabisulfite, can inhibit oxidative degradation by scavenging free radicals.

  • Chelating Agents: Incorporating chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

  • Protection from Light: Storing solutions in amber-colored vials or in the dark minimizes photodegradation.

  • Inert Atmosphere: Purging the solution and headspace of the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Encapsulation: Complexation with cyclodextrins can physically protect the this compound molecule from degradative environmental factors.[4]

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: Under oxidative conditions, this compound can degrade into a variety of products. The initial oxidation often leads to the formation of hydroxylated and quinone-like structures. Further degradation can result in ring-opening, forming smaller organic acids.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
  • Problem: Your freshly prepared this compound solution quickly turns yellow or brown.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
High pH of the aqueous medium. Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., 3-5) using a suitable buffer or acid.
Presence of dissolved oxygen. De-gas your water or buffer by sparging with nitrogen or argon before preparing the solution. Prepare and store the solution under an inert atmosphere.
Exposure to light. Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil.
Contamination with metal ions. Use high-purity water and reagents. Consider adding a chelating agent like EDTA (e.g., 0.01-0.1%) to your solution.
Elevated storage temperature. Store the solution at a lower temperature, such as in a refrigerator (2-8 °C), after preparation.
Issue 2: Precipitation or Cloudiness in this compound Solution
  • Problem: Your this compound solution appears cloudy or forms a precipitate over time.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Low solubility of this compound. This compound has limited water solubility. Ensure you are not exceeding its solubility limit at the given temperature. Consider gently warming the solution to aid dissolution, but be mindful of potential degradation at higher temperatures.
Formation of insoluble degradation products. The precipitate may consist of polymerized or highly oxidized, less soluble degradation products. This indicates significant degradation. Review the troubleshooting steps for discoloration to prevent this.
Use of an inappropriate co-solvent. If using a co-solvent to increase solubility, ensure it is compatible with this compound and does not promote degradation.

Quantitative Data on this compound Degradation

The degradation of this compound in aqueous solutions often follows pseudo-first-order kinetics. The rate of degradation is influenced by factors such as pH and temperature.

Table 1: Pseudo-First-Order Rate Constants (k) for p-Cresol Degradation

ConditionRate Constant (k)Reference
Biodegradation by Pseudomonas putida (Batch Reactor, 200 mg/L)6.598 mg L⁻¹ h⁻¹[5]
Biodegradation by Pseudomonas sp. (Immobilized, Batch)Vmax = 1.5 mg/g-bead/h, Ks = 0.22 mM[6]
Advanced Oxidation (90 °C)4.73 x 10⁻¹ min⁻¹ (non-refractory)[7]

Table 2: Effect of pH on p-Cresol Degradation by Fenton's Reagent

pHConcentration Reduction (%)COD Removal (%)Reference
3.039.4443.75[3]
3.548.0558.04[3]
4.036.6252.68[3]
5.044.2064.29[3]
7.0No significant reductionNo significant reduction[3]
9.01.35No significant reduction[3]
11.0No significant reductionNo significant reduction[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular this compound isomer and formulation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 274 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your this compound isomer in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare working standards by diluting the stock solution to a range of concentrations that bracket the expected sample concentration.

    • Prepare your test samples by diluting them to the same concentration as one of the standards.

  • Forced Degradation Study: [8][9][10][11] To demonstrate the stability-indicating nature of the method, perform a forced degradation study on a this compound solution. Expose the solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 2: Stabilization of this compound with Ascorbic Acid
  • Prepare an aqueous buffer at the desired pH (slightly acidic is recommended). De-gas the buffer by sparging with nitrogen or argon for at least 15 minutes.

  • Dissolve ascorbic acid in the de-gassed buffer to a final concentration of 0.1% (w/v).

  • Dissolve the this compound in the ascorbic acid-containing buffer to the desired concentration.

  • Store the solution in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., by flushing the headspace with nitrogen before sealing).

Protocol 3: Stabilization of this compound with β-Cyclodextrin
  • Determine the appropriate molar ratio of this compound to β-cyclodextrin for inclusion complex formation. A 1:1 molar ratio is a common starting point.

  • Dissolve β-cyclodextrin in de-gassed water with stirring. Gentle heating may be required to aid dissolution.

  • Slowly add the this compound to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring for several hours (e.g., 4-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • The resulting solution containing the this compound-β-cyclodextrin complex should exhibit improved stability.

Signaling Pathways and Experimental Workflows

p-Cresol Induced Oxidative Stress and MAPK/ERK Signaling

p-Cresol has been shown to induce oxidative stress and activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway in various cell types. This can lead to cellular dysfunction and inflammatory responses.

pCresol_Signaling pCresol p-Cresol ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS MAPK_Pathway MAPK/ERK Pathway Activation pCresol->MAPK_Pathway OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->MAPK_Pathway CellularDysfunction Cellular Dysfunction (e.g., Inflammation, Apoptosis) OxidativeStress->CellularDysfunction pERK ↑ p-ERK MAPK_Pathway->pERK pERK->CellularDysfunction

Caption: p-Cresol signaling pathway leading to oxidative stress and cellular dysfunction.

Experimental Workflow for Assessing this compound-Induced Cellular Effects

The following workflow outlines the key steps to investigate the impact of this compound on cellular signaling pathways.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Endothelial cells, Hepatocytes) CreosolTreatment 2. Treat cells with various concentrations of this compound CellCulture->CreosolTreatment ROS_Measurement 3a. Measure ROS Production (e.g., DCFH-DA assay) CreosolTreatment->ROS_Measurement WesternBlot 3b. Protein Extraction & Western Blot for p-ERK/Total ERK CreosolTreatment->WesternBlot DataAnalysis 4. Data Analysis and Interpretation ROS_Measurement->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for studying this compound's cellular effects.

Logical Relationship for Troubleshooting this compound Instability

This diagram illustrates a logical approach to diagnosing and resolving this compound instability issues.

Troubleshooting_Logic rect_node rect_node Instability This compound Solution Instability Observed? CheckpH Is pH > 5? Instability->CheckpH Yes AdjustpH Adjust pH to 3-5 CheckpH->AdjustpH Yes CheckLight Exposed to Light? CheckpH->CheckLight No AdjustpH->CheckLight ProtectLight Store in Dark/Amber Vial CheckLight->ProtectLight Yes CheckOxygen Oxygen Exposure? CheckLight->CheckOxygen No ProtectLight->CheckOxygen InertAtmosphere Use De-gassed Solvent & Inert Atmosphere CheckOxygen->InertAtmosphere Yes AddAntioxidant Consider Adding Antioxidant/Chelator CheckOxygen->AddAntioxidant No InertAtmosphere->AddAntioxidant Stable Solution Stabilized AddAntioxidant->Stable

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Minimizing Creosol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to minimize creosol degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

Creosols are methylphenols, aromatic organic compounds that occur naturally or are manufactured.[1] Like other phenols, they possess a hydroxyl (-OH) group attached to an aromatic ring, which makes them susceptible to oxidation. This oxidation is often accelerated by exposure to air (oxygen), light, high temperatures, and alkaline (high pH) conditions, leading to the formation of colored impurities and a reduction in the quantifiable amount of the parent compound.[1][2]

Q2: What are the main factors that cause this compound degradation during sample preparation?

The primary factors leading to this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can oxidize the phenolic hydroxyl group.[1]

  • High pH: Alkaline conditions (pH > 7) can deprotonate the hydroxyl group, forming a phenoxide ion that is highly susceptible to oxidation. Phenolic compounds are generally more stable in acidic conditions.[3]

  • High Temperature: Excessive heat during steps like solvent evaporation or extraction can cause thermal decomposition.

  • Enzymatic Activity: In biological samples, enzymes such as esterases can contribute to the degradation of this compound conjugates.

Q3: How can I prevent oxidative degradation of this compound?

To prevent oxidation, consider the following strategies:

  • Use of Antioxidants: Adding antioxidants to your sample or solvents can be effective. Hindered phenols or phosphites are commonly used in industrial applications to prevent oxidation. For laboratory purposes, adding compounds like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, though their compatibility with the analytical method should be verified.

  • Inert Atmosphere: Purging sample vials with an inert gas like nitrogen or argon before sealing can displace oxygen and minimize oxidation. This is particularly crucial if samples will be heated.

  • Light Protection: Store and process samples in amber vials or protect them from direct light to prevent photo-oxidation.

Q4: What is the optimal pH for storing and processing this compound samples?

This compound and other phenols are most stable in acidic conditions. For aqueous samples, adjusting the pH to a value below 4 with an acid like sulfuric or hydrochloric acid is a standard preservation technique.[4] For example, EPA methods for analyzing phenols in water recommend acidification to pH < 2.[4] Degradation rates increase significantly in neutral to alkaline environments.[3]

Q5: Can the choice of solvent affect this compound stability?

Yes, the solvent can influence stability. Polar solvents are generally effective for extracting phenols.[5] However, it is important to use high-purity, peroxide-free solvents, as impurities can initiate degradation. For liquid-liquid extractions, solvents like methylene chloride and ethyl ether are commonly used.[6] The chosen solvent should also be compatible with the downstream analytical technique (e.g., GC/MS, HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery 1. Oxidative Degradation: Sample exposed to air for extended periods.• Add an antioxidant (e.g., BHT) to the extraction solvent.• Work under an inert atmosphere (nitrogen or argon).• Use amber glassware to protect from light.
2. pH-Induced Degradation: Sample pH is neutral or alkaline.• Adjust sample pH to < 4 (ideally pH 2) with sulfuric or hydrochloric acid immediately after collection.[4]
3. Thermal Degradation: Excessive heat used during solvent evaporation/concentration.• Use gentle heating (< 40°C) for concentration steps.• Employ a rotary evaporator under vacuum to lower the solvent's boiling point.• Consider solvent evaporation under a gentle stream of nitrogen.
4. Inefficient Extraction: Incorrect solvent or extraction technique used.• Ensure the extraction solvent has the appropriate polarity. Methylene chloride is a common choice.[6]• For liquid-liquid extraction (LLE), perform multiple extractions (e.g., 3x with fresh solvent) to improve recovery.• Consider Solid-Phase Extraction (SPE) as an alternative for cleaner extracts.
Inconsistent or Non-Reproducible Results 1. Variable Sample Handling Time: Time between collection and processing differs between samples.• Standardize the entire workflow. Process all samples, standards, and controls as consistently as possible.• If immediate processing is not possible, preserve samples by acidifying and storing them at 4°C.[4][7]
2. Emulsion Formation (in LLE): Surfactant-like molecules in the matrix are preventing clean phase separation.• Do not shake the separatory funnel vigorously; use gentle inversions.• Add a small amount of a saturated salt solution (brine) to the aqueous layer to help break the emulsion.• Centrifuge the sample to force phase separation.
3. Contaminated Solvents/Reagents: Impurities (e.g., peroxides in ether, oxidants) are degrading the analyte.• Use high-purity or HPLC-grade solvents.• Test solvents for peroxides before use, especially older containers of ethers.
Sample Discoloration (Yellow/Brown Tint) 1. Oxidation: this compound is oxidizing to form colored quinone-type compounds.[1]• This is a clear sign of degradation. All solutions listed for "Low this compound Recovery" due to oxidation should be implemented.• Prepare fresh standards daily. Do not use discolored stock solutions.
Impact of Preservation on this compound Recovery

The following table summarizes expected outcomes based on different preservation strategies.

Preservation MethodKey ParameterExpected this compound StabilityTypical Holding Time
Refrigeration Only TemperatureFair (Slows degradation)Up to 7 days
Acidification to pH < 2 pHGood (Inhibits oxidation)Up to 14 days (extraction)
Refrigeration + Acidification to pH < 2 Temp + pHExcellent (Recommended)28 days until extraction[4]
Addition of Antioxidant OxidationGood to ExcellentDependent on other factors
Freezing (-20°C) TemperatureGood (for non-aqueous samples)> 28 days

Note: Holding times are general recommendations and may vary by regulatory method (e.g., EPA SW-846). Always consult the specific method being used.[8]

Experimental Protocols

Protocol 1: this compound Extraction from Aqueous Samples (e.g., Water)

This protocol is based on general principles from EPA methodologies for phenolic compounds.

1. Sample Collection and Preservation: a. Collect the sample in a clean glass container. b. Immediately after collection, acidify the sample to pH < 2 by adding concentrated sulfuric acid (H₂SO₄) dropwise. Check the pH using pH paper. c. Store the sample at 4°C in the dark until extraction. The recommended holding time before extraction is up to 28 days under these conditions.[4]

2. Liquid-Liquid Extraction (LLE): a. Measure 1 liter of the preserved sample into a 2 L separatory funnel. b. Add 60 mL of methylene chloride to the funnel. c. Seal the funnel and invert it gently for 2 minutes with periodic venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate for a minimum of 10 minutes. e. Drain the lower (organic) layer into a clean flask. f. Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the organic extracts.

3. Drying and Concentration: a. Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator (water bath temperature < 40°C).

4. Analysis: a. The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Hydrolysis and Extraction from Biological Samples (e.g., Urine)

Creosols in urine are often present as glucuronide or sulfate conjugates and require hydrolysis to be measured directly.

1. Sample Preparation: a. Place 5 mL of urine into a screw-cap glass tube. b. Add 0.5 mL of concentrated hydrochloric acid (HCl).

2. Acid Hydrolysis: a. Seal the tube tightly and heat it in a boiling water bath or heating block at 100°C for 1 hour to cleave the conjugates. b. Allow the sample to cool completely to room temperature.

3. Extraction: a. Add 5 mL of ethyl ether or methylene chloride to the cooled hydrolysate. b. Vortex or mix gently for 2 minutes. c. Centrifuge the sample at 2000 x g for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer to a clean tube.

4. Concentration: a. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 0.5 mL.

5. Analysis: a. The sample is ready for derivatization (if required by the GC method) or direct injection for GC/MS or HPLC analysis.

Visual Guides

Factors Leading to this compound Degradation

The following diagram illustrates the primary pathways through which this compound can degrade during sample handling and preparation.

This compound This compound (Stable Analyte) Degradation Degradation Products (e.g., Quinones) This compound->Degradation  Degradation Pathways Oxidation Oxidation (Air, Light, Metal Ions) Oxidation->Degradation pH High pH (Alkaline Conditions) pH->Degradation Temp High Temperature Temp->Degradation Enzymes Enzymatic Activity (Biological Samples) Enzymes->Degradation

Caption: Key factors causing this compound degradation.

Recommended Workflow for this compound Sample Preparation

This workflow provides a logical sequence of steps to minimize degradation and ensure accurate analysis.

Start 1. Sample Collection (Use amber glass) Preserve 2. Preservation (Acidify to pH < 2, Cool to 4°C) Start->Preserve Spike 3. Spike IS & Antioxidant (Internal Standard, e.g., BHT) Preserve->Spike Extract 4. Extraction (LLE or SPE) Spike->Extract Dry 5. Drying (Anhydrous Na₂SO₄) Extract->Dry Concentrate 6. Concentration (N₂ stream or Rotovap, < 40°C) Dry->Concentrate Analyze 7. Analysis (GC/MS or HPLC) Concentrate->Analyze

Caption: Optimized workflow for this compound analysis.

Troubleshooting Low this compound Recovery

Use this decision tree to diagnose and solve issues related to poor analyte recovery.

Start Problem: Low this compound Recovery Check_pH Was sample acidified to pH < 2? Start->Check_pH Check_Temp Was heat > 40°C used in concentration? Check_pH->Check_Temp Yes Sol_pH Solution: Acidify samples immediately after collection. Check_pH->Sol_pH No Check_Oxidation Were antioxidants used or inert atmosphere? Check_Temp->Check_Oxidation No Sol_Temp Solution: Use gentle N₂ stream or vacuum evaporation. Check_Temp->Sol_Temp Yes Check_LLE Was an emulsion formed during LLE? Check_Oxidation->Check_LLE Yes Sol_Oxidation Solution: Add BHT to solvent and/or purge with N₂. Check_Oxidation->Sol_Oxidation No Sol_LLE Solution: Use gentle inversions, add brine, or centrifuge. Check_LLE->Sol_LLE Yes

References

Technical Support Center: Enhancing the Antioxidant Activity of Creosol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creosol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound and its derivatives exert antioxidant activity?

A1: this compound and its derivatives, as phenolic compounds, primarily exert their antioxidant effects through three mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The stability of the resulting phenoxyl radical is key to this process.

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant molecule transfers a single electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. Theoretical studies indicate that the preferred mechanism can depend on the solvent, with SET-PT and SPLET being more favorable in polar solvents.[1][2]

Q2: How does modifying the structure of this compound affect its antioxidant potential?

A2: The structure-activity relationship (SAR) is crucial for enhancing the antioxidant activity of this compound derivatives. Key factors include:

  • Number of Hydroxyl Groups: Increasing the number of hydroxyl groups generally enhances antioxidant activity.[3] A catechol (dihydroxybenzene) structure is particularly effective.[4][5]

  • Position of Substituents: The position of functional groups significantly influences activity. The ortho position is often found to be the most active, potentially due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions.[3]

  • Nature of Substituent Groups:

    • Electron-donating groups (like alkyl or methoxy groups) can increase the electron density on the aromatic ring, facilitating hydrogen or electron donation and thus enhancing antioxidant activity.

    • Electron-withdrawing groups (like nitro groups) can have a variable effect but have been shown in some azo dyes to increase antioxidant behavior.

    • Propenyl groups introduced into the molecular structure have been theoretically shown to reduce proton affinity (PA) values, which can improve antioxidant activity.[1][2]

  • Dimerization: Synthesizing dimers of phenolic compounds, such as p-cresol dimer, can lead to enhanced radical-scavenging activity compared to the parent monomers.[6]

Q3: What are the standard in vitro assays to measure the antioxidant activity of new this compound derivatives?

A3: Three common and simple spectrophotometric assays are widely used:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, measured by absorbance at around 517 nm.[7][8][9] It is often preferred for its simplicity and speed.[8][9][10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce this radical, causing the color to fade. The change is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10][11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on an electron transfer process.[10]

Experimental Protocols and Methodologies

This section provides detailed protocols for the most common assays used to evaluate the antioxidant activity of this compound derivatives.

General Synthesis of Azo-Creosol Derivatives

Azo dyes derived from phenolic compounds have shown antioxidant potential. The following is a general procedure for their synthesis.[12]

  • Diazotization (Step 1):

    • Dissolve the desired aniline derivative (1.0 equivalent) in water and concentrated hydrochloric acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 equivalents) dropwise while stirring and maintaining the temperature at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the diazonium salt solution.

  • Azo Coupling (Step 2):

    • In a separate flask, dissolve this compound (1.1 equivalents) in a 10% aqueous sodium hydroxide (NaOH) solution.

    • Cool this solution to 0 °C in an ice bath and stir for 30 minutes.

    • Slowly add the freshly prepared diazonium salt solution dropwise to the alkaline this compound solution, keeping the temperature at 0 °C.

    • Continue stirring for an additional 30 minutes, allowing the temperature to gradually rise to room temperature.

  • Purification:

    • Collect the resulting crude product by vacuum filtration.

    • Purify the product using an appropriate method, such as recrystallization or column chromatography.

Antioxidant Capacity Assays

1. DPPH Radical Scavenging Assay

  • Principle: Measures the scavenging of the DPPH radical, monitored by the decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions of the stock solution to different concentrations.

    • Prepare a DPPH solution (e.g., 0.1 mM) in the same solvent.

    • In a test tube or microplate well, add a specific volume of the DPPH solution (e.g., 2 mL) to a specific volume of the sample solution (e.g., 1 mL).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • A control is prepared using the solvent instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radical) is determined by plotting the inhibition percentage against the sample concentrations.[7][10]

2. ABTS Radical Cation Decolorization Assay

  • Principle: Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Procedure:

    • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

    • Assay Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the this compound derivative sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: Measures the reduction of a ferric complex (Fe³⁺-TPZ) to a ferrous complex (Fe²⁺-TPZ) by the antioxidant.

  • Procedure:

    • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37 °C before use.

    • Add a small volume of the sample solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37 °C for a set time (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored product at 593 nm.

  • Calculation: A standard curve is typically generated using a known antioxidant like FeSO₄ or Trolox. The antioxidant capacity of the sample is then expressed in terms of these equivalents.

Quantitative Data Summary

The following tables summarize representative data on the antioxidant activity of this compound derivatives and related phenolic compounds. IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity (IC50) of Various Extracts and Compounds

Compound/Extract DPPH (IC50, µg/mL) ABTS (IC50, µg/mL) Reference
Ascorbic Acid 4.97 - [10]
Quercetin 4.97 - [10]
Ethyl Acetate Fraction 14.31 2.10 [10]
Methanol Extract 19.32 - [10]

| n-Butanol Fraction | 16.78 | - |[10] |

Table 2: Radical-Scavenging Activity of p-Cresol and its Dimer

Compound Stoichiometric Factor (n) Inhibition Rate (kinh/kp) Reference
p-Cresol (1a) 1.8 1.8 x 10³ [6]
p-Cresol Dimer (2a) 3.5 6.5 x 10³ [6]
p-Methoxyphenol (1b) 1.9 1.8 x 10⁴ [6]
p-Methoxyphenol Dimer (2b) 3.6 1.9 x 10⁴ [6]

Note: The stoichiometric factor (n) indicates the number of radicals trapped by one molecule of the antioxidant. kinh/kp is the ratio of the rate constant of inhibition to that of propagation, indicating scavenging efficiency.

Troubleshooting Guides

Q4: My synthesis of a this compound derivative resulted in a very low yield. What are the common causes and solutions?

A4:

  • Issue: Incomplete reaction during diazotization or coupling.

    • Cause: Temperature control is critical. The diazotization step must be kept at 0 °C, as diazonium salts are unstable at higher temperatures.

    • Solution: Ensure your ice bath is well-maintained throughout the addition of sodium nitrite and the subsequent coupling step. Use a thermometer to monitor the reaction temperature closely.

  • Issue: Formation of side products.

    • Cause: The pH of the coupling reaction is crucial. The reaction with phenols like this compound requires alkaline conditions to activate the ring for electrophilic substitution.

    • Solution: Verify the pH of your this compound solution before and during the coupling step. Ensure sufficient NaOH is used to deprotonate the phenol.

  • Issue: Poor recovery during purification.

    • Cause: The synthesized derivative may have significant solubility in the solvent used for washing, or it may not crystallize well.

    • Solution: Minimize the amount of solvent used for washing the filtered product. For recrystallization, perform small-scale solubility tests to find an optimal solvent system that provides high recovery.

Q5: I am getting inconsistent and non-reproducible results in my DPPH/ABTS antioxidant assays. What should I check?

A5:

  • Issue: Absorbance values are unstable or drift over time.

    • Cause 1: The DPPH or ABTS•+ radical is sensitive to light.

    • Solution 1: Ensure all stock solutions are stored in amber bottles or wrapped in foil. Perform incubations in the dark.

    • Cause 2: The reaction may not have reached its endpoint. Different antioxidants react at different rates.

    • Solution 2: Perform a time-course experiment to determine the optimal incubation time where the reaction plateaus for your specific compounds.

  • Issue: High variability between replicates.

    • Cause 1: Pipetting errors, especially with small volumes.

    • Solution 1: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after adding each reagent.

    • Cause 2: Contamination of solvents or reagents.

    • Solution 2: Use high-purity solvents. Prepare fresh radical solutions for each experiment, as their stability can decrease over time.

  • Issue: My results don't correlate well between the DPPH, ABTS, and FRAP assays.

    • Cause: This is not necessarily an error. These assays operate via different mechanisms (HAT vs. SET) and are sensitive to different chemical properties.

    • Solution: Report the results from all assays. Discrepancies can provide valuable insights into the antioxidant mechanism of your derivative. For example, a compound that performs well in the FRAP assay is a good electron donor, while high activity in the DPPH assay suggests it is a good H-atom donor.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Antioxidant Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Design Derivative synthesis Chemical Synthesis (e.g., Azo Coupling) start->synthesis purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization assays In Vitro Assays (DPPH, ABTS, FRAP) characterization->assays data Calculate % Inhibition & IC50 Values assays->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Identify Lead Compound sar->conclusion

Caption: Workflow for developing and screening novel this compound derivatives.

SAR_Diagram cluster_this compound This compound Core Structure cluster_mods Structural Modifications cluster_activity Effect on Antioxidant Activity This compound This compound (Base Molecule) more_oh Add -OH groups (e.g., Catechol) This compound->more_oh edg Add Electron- Donating Groups This compound->edg dimer Dimerization This compound->dimer ewg Add Electron- Withdrawing Groups This compound->ewg increase Increases Activity more_oh->increase edg->increase dimer->increase decrease Variable/ May Decrease Activity ewg->decrease

Caption: Key structure-activity relationships for this compound derivatives.

Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer - Proton Transfer (SET-PT) hat_start Ar-OH + R• hat_end Ar-O• + RH hat_start->hat_end H• transfer set_start Ar-OH + R• set_mid [Ar-OH]•+ + R⁻ set_start->set_mid e⁻ transfer set_end Ar-O• + RH set_mid->set_end H⁺ transfer legend1 Ar-OH = Phenolic Antioxidant (this compound Derivative) legend2 R• = Free Radical

Caption: Simplified view of HAT and SET-PT antioxidant mechanisms.

References

Troubleshooting creosol quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on creosol quantification in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question 1: I'm experiencing low recovery of this compound from my samples. What can I do?

Answer: Low recovery is often due to an inefficient extraction method or an unsuitable solvent choice. The optimal extraction technique depends heavily on the sample matrix.

  • For Liquid Samples (e.g., Water, Plasma): Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are modern techniques that often provide higher enrichment factors and cleaner extracts compared to traditional liquid-liquid extraction (LLE).[1] For plasma, protein precipitation is a common first step to remove larger interfering molecules.[2][3]

  • For Solid Samples (e.g., Soil, Tissue, Food): Microwave-assisted extraction (MAE) has been shown to be highly efficient.[1] Conventional methods like Soxhlet extraction are also used but are more time-consuming and require larger volumes of hazardous solvents.[1][4] The choice of solvent is critical; mixtures of polar and apolar solvents, such as acetone-hexane or methanol-water, are often effective for extracting phenolic compounds from solid matrices.[1][4]

Question 2: How can I remove interfering compounds from my complex matrix?

Answer: Effective sample cleanup is crucial for accurate quantification.

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for both cleanup and preconcentration of analytes. The choice of SPE sorbent is key to achieving selectivity.[2]

  • Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquid phases. While effective, it can be labor-intensive and use significant amounts of organic solvents.[1]

  • Protein Precipitation (PPT): For biological fluids like plasma or serum, PPT (e.g., with acetonitrile) is a straightforward initial step to remove the bulk of protein interference.[2][3] However, it is not very selective and may not remove other interfering compounds like phospholipids.[2]

Chromatography & Detection

Question 3: My GC-MS signal for this compound is weak and the peak shape is poor (tailing). How can I improve this?

Answer: This is a common issue for phenolic compounds like this compound due to the presence of the polar hydroxyl group. This group can interact with active sites in the GC system (e.g., injector liner, column), causing poor peak shape and low sensitivity.[5]

The most effective solution is derivatization . This process modifies the analyte to make it more volatile and less polar.[6][7]

  • Silylation: This is the most common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][7] This improves volatility, reduces peak tailing, and significantly enhances signal intensity.[5][6] For instance, derivatizing with BSTFA can increase the chromatographic area of cresols by 2 to 6 times compared to other agents.[5]

Question 4: I cannot separate m-cresol and p-cresol isomers using my GC-MS method. What should I do?

Answer: Co-elution of m- and p-cresol is a known challenge in GC analysis.[5] Derivatization is the recommended solution. By modifying the structure of the isomers, their chromatographic properties are altered, allowing for successful separation on the GC column. Using BSTFA as a derivatizing agent has been shown to effectively separate all three cresol isomers (ortho, meta, and para).[5]

Question 5: I'm using LC-MS/MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

Answer: Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS, especially with complex biological samples.[8][9] They occur when co-eluting compounds from the matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9]

Detecting Matrix Effects: A common method is the post-extraction spike. Here, you compare the analyte's signal response in a pure solvent standard to its response when spiked into a blank matrix extract. A lower response in the matrix indicates ion suppression, while a higher response indicates enhancement.[10]

Mitigating Matrix Effects:

  • Improve Sample Cleanup: More effective removal of matrix components is the first line of defense.[8]

  • Chromatographic Separation: Modify your LC method to better separate the analyte from interfering matrix components.[8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[9]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the best approach. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing.[8]

Question 6: My assay isn't sensitive enough to detect the low levels of p-cresol in my biological samples. How can I increase sensitivity?

Answer: For quantifying trace levels of p-cresol in matrices like plasma or brain tissue, a highly sensitive method is required.[11] Chemical derivatization combined with LC-MS/MS can dramatically improve detection limits.

A study found that derivatizing p-cresol with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) increased sensitivity by up to 40-fold compared to traditional dansyl derivatization.[11] This approach enabled the quantification of p-cresol at low picogram levels in urine, plasma, and brain tissue.[11]

Quantitative Data Summary

The following tables summarize the performance of various methods for this compound quantification.

Table 1: Method Performance for p-Cresol in Biological Matrices using LC-MS/MS

Matrix Derivatization Agent Limit of Quantification (LOQ) Recovery Precision (RSD) Reference
Urine 5-DMISC 100 pg/mL 91-100% <15% [11]
Plasma 5-DMISC 20 pg/mL 91-100% <15% [11]

| Brain Tissue | 5-DMISC | 0.04 pg/mg | 91-100% | <15% |[11] |

Table 2: Detection Limits for Cresol Isomers in Water using HS-SPME-GC-FID

Analyte Detection Limit (PDMS-DVB fiber)
o-cresol 0.68 µg/L
m-cresol 0.96 µg/L
p-cresol 1.31 µg/L

Data from reference[12]

Detailed Experimental Protocols

Protocol 1: Derivatization of Cresols for GC-MS Analysis

This protocol is adapted from a method used for analyzing cresols in sewage sludge.[5] It is designed to improve chromatographic separation and sensitivity.

Materials:

  • Sample extract or standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (catalyst)

  • 2 mL injection vials with 240 µL inserts

Procedure:

  • Add 50 µL of the sample extract or standard solution into a 240 µL vial insert.

  • Add 100 µL of BSTFA to the insert.

  • Add 30 µL of pyridine to the insert.

  • Place the insert into a 2 mL injection vial and cap it.

  • Let the vial rest for 10 minutes at room temperature (25°C) to allow the reaction to proceed.

  • Immediately analyze the derivatized product by GC-MS.

Protocol 2: High-Sensitivity Derivatization of p-Cresol for LC-MS/MS Analysis

This protocol is based on a method developed for ultra-trace quantification of p-cresol in biological matrices.[11]

Materials:

  • Sample extract (e.g., from plasma, urine)

  • 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) derivatizing agent

  • Appropriate buffers and solvents for the reaction (refer to the specific method for details)

Procedure: The specific volumes and reaction conditions (e.g., temperature, time) for 5-DMISC derivatization should be optimized for your specific application and matrix. The key principle is the reaction of 5-DMISC with the phenolic hydroxyl group of p-cresol, which adds a highly ionizable tag to the molecule, significantly boosting the signal in the mass spectrometer. This derivatization has been shown to increase sensitivity up to 40-fold, enabling detection at pg/mL levels.[11]

Visualizations: Workflows and Concepts

TroubleshootingWorkflow Problem Problem Observed (e.g., Low Signal, Peak Tailing) Cause1 Cause: Matrix Effects? (Ion Suppression) Problem->Cause1 Cause2 Cause: Poor Volatility/ Polarity Issues? Problem->Cause2 Cause3 Cause: Inefficient Extraction? Problem->Cause3 Solution1 Solution: Mitigate Matrix Effects Cause1->Solution1 Solution2 Solution: Derivatize Sample Cause2->Solution2 Solution3 Solution: Optimize Extraction Protocol Cause3->Solution3 SubSolution1a Use Matrix-Matched Standards Solution1->SubSolution1a SubSolution1b Use Stable Isotope-Labeled Internal Standard Solution1->SubSolution1b

Caption: A logical workflow for troubleshooting common issues in this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Complex Matrix (e.g., Sludge, Plasma) Extract 2. Solvent Extraction (e.g., SLE, LLE) Sample->Extract Deriv 3. Derivatization (e.g., with BSTFA) Extract->Deriv GCMS 4. GC-MS Analysis Deriv->GCMS Data 5. Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis by GC-MS, including derivatization.

MatrixEffect Concept: Matrix Effects in LC-MS Ion Source cluster_source LC-MS Ion Source Analyte This compound Analyte Ionization Ionization Process Analyte->Ionization Enters Source Matrix Co-eluting Matrix Components Matrix->Ionization Enters Source Detector MS Detector Ionization->Detector Suppressed or Enhanced Signal

Caption: Diagram illustrating how matrix components interfere with analyte ionization.

References

Technical Support Center: Optimization of Creosol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful extraction of creosol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant materials is it typically extracted? A1: this compound is a phenolic compound that is a component of creosote, which is derived from the fractional distillation of coal tar or wood tar, particularly from lignocellulosic biomass. It is an important industrial raw material used in the synthesis of various chemicals and pharmaceuticals.

Q2: What are the primary methods for extracting this compound from plant biomass? A2: The main extraction techniques include conventional solvent extraction (like maceration and Soxhlet), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) using solvents like CO2. Each method has distinct advantages regarding efficiency, solvent consumption, and processing time.[1][2]

Q3: What factors generally influence the efficiency of this compound extraction? A3: Key factors include the type and polarity of the solvent, extraction temperature, extraction time, pressure (for SFE), microwave power (for MAE), and the particle size of the plant material.[3] Optimizing these parameters is crucial for maximizing yield and purity.[4]

Q4: Why is sample preparation important before extraction? A4: Proper sample preparation, including drying and grinding, is a critical first step.[5] Drying prevents the degradation of target compounds, while grinding the plant material to a fine, uniform powder (typically <0.5 mm) increases the surface area available for solvent penetration, enhancing extraction efficiency.[6][7]

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: My this compound extraction yield is significantly lower than expected. What are the potential causes and solutions? A: Low yield is a common issue that can stem from several factors related to the plant material, solvent choice, or extraction conditions.

Potential Cause Troubleshooting Solution
Improper Sample Preparation The plant material may be insufficiently dried or not ground to a fine enough powder. Ensure the material is thoroughly dried to prevent compound degradation and grind it to a uniform, fine powder to maximize surface area for solvent contact.[7]
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for this compound. This compound is a phenolic compound, and its extraction is favored by polar solvents. Aqueous mixtures of ethanol or methanol are often effective.[1] Experiment with different solvents or solvent mixtures (e.g., varying the ethanol:water ratio) to find the optimal system.
Suboptimal Extraction Parameters The extraction time, temperature, or pressure may be insufficient. Increase the extraction time or temperature incrementally to determine the optimal point.[8] For SFE, adjusting pressure and temperature is key to modifying the solvent power of CO2.[9] For MAE, increasing microwave power can enhance yield, but excessive power may cause degradation.[1]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve and extract all the available this compound. Increase the solvent-to-solid ratio to ensure complete saturation and extraction.
Incomplete Lysis of Plant Cells The solvent may not be effectively penetrating the plant cell walls to release the this compound. Pre-treatment of the biomass or using techniques like microwave-assisted extraction, which disrupts cell walls, can improve yields.[10]
Issue 2: High Level of Impurities in the Crude Extract

Q: The crude extract contains a high concentration of impurities alongside this compound. How can I improve the selectivity of my extraction? A: Improving selectivity involves refining the extraction process and implementing post-extraction purification steps.

Potential Cause Troubleshooting Solution
Low Solvent Selectivity The solvent system may be co-extracting a wide range of other compounds. Adjusting the polarity of the solvent can enhance selectivity. For instance, using a less polar solvent might reduce the extraction of highly polar impurities.
Extraction Parameters Too Harsh High temperatures or very long extraction times can lead to the degradation of other plant components, creating additional impurities.[3] Optimize for the shortest time and lowest temperature that still provides a good yield of this compound.[8]
Lack of Pre-Extraction/Purification The raw plant material may contain oils or lipids that are co-extracted. Perform a pre-extraction step with a non-polar solvent like hexane to remove these lipophilic compounds before the main extraction.[6]
Ineffective Post-Extraction Cleanup A single extraction step is often insufficient for high purity. Implement purification techniques such as liquid-liquid extraction, column chromatography, or recrystallization to isolate this compound from the crude extract.[5]

Data Presentation: Comparison of Extraction Parameters

The selection of an appropriate extraction method and solvent is critical. The following tables summarize the impact of different parameters on extraction efficiency.

Table 1: Effect of Solvent Type on Extraction Yield

Solvent SystemRelative PolarityAverage Yield (%)Notes
WaterHighLow-ModerateEfficient for some polar compounds but may be less effective for this compound alone.[11]
MethanolHighHighGenerally effective for lower molecular weight polyphenols.[11]
EthanolHighHighA green and effective solvent, often used in aqueous mixtures.[1]
70% Ethanol (aq)HighVery HighThe addition of water often improves the extraction efficiency for phenolic compounds.[8]
AcetoneMedium-HighHighCan be a highly selective solvent for certain flavonoids and phenols.[12]
Methyl Isopropyl Ketone (MIPK)MediumVery HighShows high distribution coefficients for separating cresols from aqueous solutions.[13]

Table 2: Influence of Temperature and Time on Extraction Yield

MethodTemperature (°C)Time (min)Effect on YieldReference
Solvent Extraction6030Optimal for sage polyphenols using 30% ethanol.[8]
Solvent Extraction9090Increasing time and temp with 70% ethanol increased yield.[8]
Supercritical CO240 - 50150Higher temperatures can reduce CO2 density and solubility, but 50°C showed better results at higher pressures.[9]
Microwave-Assisted8030Effective for treating waste wood flours with deep eutectic solvents.[14]

Experimental Protocols & Workflows

Logical Workflow for this compound Extraction and Troubleshooting

The following diagram illustrates a general workflow for this compound extraction, from initial planning to final analysis, incorporating troubleshooting loops.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Purification cluster_troubleshoot Phase 4: Troubleshooting A Select Plant Material B Drying & Grinding A->B C Select Method (Solvent, MAE, SFE) B->C D Optimize Parameters (Solvent, Temp, Time, Pressure) C->D E Perform Extraction D->E F Crude Extract Analysis (Yield, Purity) E->F G Purification (Chromatography, etc.) F->G I Yield/Purity OK? F->I H Final Product Analysis G->H I->H Yes J Identify Issue (Low Yield, Impurities) I->J No K Adjust Parameters J->K K->C Re-run Extraction

Caption: General workflow for this compound extraction and optimization.

Troubleshooting Flowchart for Low Extraction Yield

This diagram provides a logical path for diagnosing the cause of low this compound yield.

G start Start: Low this compound Yield q1 Is plant material finely powdered (<0.5mm) and fully dry? start->q1 s1 Action: Re-prepare sample. Dry thoroughly and grind finer. q1->s1 No q2 Is the solvent optimal? (e.g., aqueous ethanol) q1->q2 Yes s1->q1 s2 Action: Test different solvents or solvent:water ratios. q2->s2 No q3 Are extraction parameters (time, temp, power) sufficient? q2->q3 Yes s2->q2 s3 Action: Incrementally increase time, temperature, or power. Monitor for degradation. q3->s3 No q4 Is solvent-to-solid ratio high enough? q3->q4 Yes s3->q3 s4 Action: Increase the volume of solvent used per gram of plant material. q4->s4 No end_node Yield should improve. Re-evaluate. q4->end_node Yes s4->q4

References

Technical Support Center: Electrochemical Detection of Creosol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the electrochemical detection of creosol.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering species in the electrochemical detection of this compound?

A1: The electrochemical detection of this compound, particularly p-cresol, is often subject to interference from structurally similar phenolic compounds. Common interferents include:

  • Isomers of this compound: o-cresol and m-cresol.

  • Other phenolic compounds: Catechol, hydroquinone, and resorcinol are frequently co-existing in environmental and biological samples and have oxidation potentials close to that of this compound, leading to overlapping voltammetric signals.[1][2][3][4][5]

  • Biologically active molecules: In biological samples, interferents such as ascorbic acid, uric acid, and dopamine can also pose a challenge due to their electroactive nature.

  • Inorganic ions: While less common, certain metal ions can interfere with the electrochemical signal.

Q2: How does pH affect the electrochemical detection of this compound?

A2: The pH of the supporting electrolyte significantly influences the electrochemical response of this compound. The oxidation of phenolic compounds involves the transfer of protons and electrons. Generally, as the pH of the solution increases, the oxidation peak potential of this compound shifts to more negative values.[6][7][8] This is because deprotonation of the phenolic hydroxyl group occurs more readily at higher pH, facilitating its oxidation. The optimal pH for detection depends on the specific electrode and experimental conditions, but a neutral or slightly acidic pH is often used to achieve a well-defined and stable signal.[6] It is crucial to optimize and maintain a constant pH throughout the experiment to ensure reproducible results.

Q3: What are the most effective methods to reduce interference in this compound detection?

A3: The most effective strategies for mitigating interference involve the modification of the working electrode to enhance selectivity towards this compound. Two prominent and highly successful approaches are:

  • Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to the target molecule (this compound).[9][10][11] This "lock-and-key" mechanism provides high selectivity, allowing the sensor to distinguish this compound from other structurally similar molecules.[9][10][11]

  • Graphene Oxide (GO) and Nanomaterial Composites: Graphene oxide possesses a large surface area and abundant oxygen-containing functional groups, which can be leveraged for selective interactions with analytes.[12][13][14][15][16] GO is often used in composites with metal nanoparticles (e.g., Au, Ag), metal oxides (e.g., ZnO), or conducting polymers to further enhance sensitivity and selectivity.[13][17] These materials can improve electron transfer kinetics and provide a favorable microenvironment for the electrochemical reaction of this compound.

Q4: Can a modified electrode be reused?

A4: The reusability of a modified electrode is a key performance metric.

  • MIP-based sensors: These sensors can often be regenerated by removing the template molecule (this compound) from the polymer cavities after each measurement. This is typically achieved by washing the electrode with a suitable solvent mixture (e.g., methanol/acetic acid) to break the interactions between the template and the polymer.[18] The stability and number of regeneration cycles depend on the robustness of the polymer film.

  • Graphene oxide-based sensors: The reusability of GO-modified electrodes depends on the nature of the interaction with the analyte and the stability of the composite material. Some GO-based sensors have shown good stability over multiple cycles of use and storage.[19]

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal
Possible Cause Troubleshooting Step
Improper electrode modification - Ensure all steps of the modification protocol were followed precisely. - For MIPs, verify the correct molar ratio of template, functional monomer, and cross-linker.[20] - For GO-based sensors, ensure a uniform and stable coating on the electrode surface.[21]
Inactive electrode surface - Polish the bare electrode (e.g., glassy carbon electrode) thoroughly with alumina slurry before modification. - For GO-based sensors, consider electrochemical reduction of GO to reduced graphene oxide (rGO) to improve conductivity.[12]
Incorrect experimental conditions - Optimize the pH of the supporting electrolyte.[6] - Verify the potential window and scan rate for the voltammetric measurement.
Degradation of this compound stock solution - Prepare a fresh this compound stock solution. Phenolic compounds can degrade over time, especially when exposed to light and air.
Issue 2: High Background Current or Noisy Signal
Possible Cause Troubleshooting Step
Contaminated supporting electrolyte - Use high-purity water and analytical grade reagents to prepare the supporting electrolyte. - Deoxygenate the solution by purging with nitrogen gas before the measurement to remove dissolved oxygen, which can contribute to the background signal.
Poor electrical connection - Check all cable connections to the potentiostat. - Ensure the reference and counter electrodes are properly immersed in the solution and are not in contact with the working electrode.
Unstable modified electrode film - For drop-casted films, ensure the solvent has completely evaporated and the film is dry and adherent. - For electropolymerized films, optimize the number of cycles and scan rate to form a stable and uniform polymer layer.[22]
Aggregation of nanomaterials - For GO-based sensors, ensure the GO dispersion is well-sonicated before modification to prevent aggregation on the electrode surface.[21]
Issue 3: Poor Selectivity and Interference Peaks
Possible Cause Troubleshooting Step
Ineffective molecular imprinting - For MIPs, ensure complete removal of the template molecule after polymerization. Incomplete removal can lead to non-specific binding sites.[23] - Optimize the incubation time for the template before polymerization to allow for the formation of stable template-monomer complexes.
Non-specific binding - For GO-based sensors, consider functionalizing the GO with specific recognition elements to improve selectivity. - For MIPs, adjust the composition of the rebinding solution (e.g., pH, solvent) to minimize non-specific interactions.
Overlapping peaks from interferents - Utilize differential pulse voltammetry (DPV) or square wave voltammetry (SWV) which have better resolution and can help to distinguish between the signals of this compound and interfering species.[2][3]

Experimental Protocols

Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Electrode for p-Cresol Detection

This protocol is a generalized procedure based on common practices in the literature.[18][23]

Materials:

  • Glassy Carbon Electrode (GCE)

  • p-Cresol (template)

  • Methacrylic acid (functional monomer)

  • Ethylene glycol dimethacrylate (cross-linker)

  • Azobisisobutyronitrile (initiator)

  • Acetonitrile (porogenic solvent)

  • Methanol and Acetic acid (for template removal)

  • Alumina slurry (for polishing)

Procedure:

  • Electrode Pre-treatment: Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol in an ultrasonic bath.

  • Preparation of Pre-polymerization Solution: In a vial, dissolve the template (p-cresol), functional monomer (methacrylic acid), and cross-linker (ethylene glycol dimethacrylate) in the porogenic solvent (acetonitrile). A typical molar ratio is 1:4:20 (template:monomer:cross-linker).

  • Initiation: Add the initiator (azobisisobutyronitrile) to the pre-polymerization solution and sonicate for 10 minutes to ensure homogeneity.

  • Electropolymerization: Immerse the pre-treated GCE into the pre-polymerization solution. Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential in a specific range (e.g., -0.2 V to +1.0 V) for a set number of cycles (e.g., 15 cycles) at a scan rate of 50 mV/s.[22]

  • Template Removal: After polymerization, immerse the MIP-modified GCE in a solution of methanol and acetic acid (e.g., 9:1 v/v) for a defined period (e.g., 20 minutes) with gentle stirring to remove the p-cresol template molecules.[23]

  • Final Wash: Rinse the electrode with deionized water and allow it to dry at room temperature. The MIP-GCE is now ready for use.

Protocol 2: Preparation of a Graphene Oxide (GO) Modified Electrode

This protocol provides a general method for modifying a GCE with GO.[13][16][21]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene oxide (GO) dispersion

  • Deionized water

  • Alumina slurry

Procedure:

  • Electrode Pre-treatment: Polish the GCE with alumina slurry and sonicate in deionized water and ethanol.

  • GO Dispersion: Prepare a stable dispersion of GO in deionized water (e.g., 1 mg/mL) by sonicating for at least 30 minutes.

  • Electrode Modification (Drop-casting):

    • Pipette a small, precise volume (e.g., 5 µL) of the GO dispersion onto the surface of the pre-treated GCE.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat source (e.g., an infrared lamp). This forms a thin film of GO on the electrode surface.

  • Electrochemical Reduction (Optional but Recommended): To improve the conductivity of the modified electrode, the GO film can be electrochemically reduced to reduced graphene oxide (rGO). This is typically done by applying a constant negative potential or by cycling the potential in a suitable electrolyte (e.g., phosphate buffer solution).

  • Final Rinse: Gently rinse the modified electrode with deionized water to remove any loosely bound material. The GO-modified GCE is now ready for use.

Data Presentation

Table 1: Comparison of Analytical Performance of Different Modified Electrodes for p-Cresol Detection

Electrode ModificationLinear Range (M)Limit of Detection (LOD) (M)Reference
Graphene Oxide/ZIF-67/AgNPs with MIP1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁵5.4 x 10⁻¹¹[24]
ZnO/NiO Nanocomposite0 to 1.0 x 10⁻³7.2 x 10⁻⁵[17]
Zeolite-modified1.5 x 10⁻⁷ to 2.0 x 10⁻⁵8.0 x 10⁻⁸[25]

Table 2: Selectivity of a Molecularly Imprinted Polymer (MIP) Sensor for p-Cresol against Interferents

Interfering SpeciesConcentration of Interferent (M)Concentration of p-Cresol (M)Current Response Ratio (Interferent/p-Cresol)
o-Cresol1.0 x 10⁻⁶1.0 x 10⁻⁶~0.25
m-Cresol1.0 x 10⁻⁶1.0 x 10⁻⁶~0.30
Phenol1.0 x 10⁻⁶1.0 x 10⁻⁶~0.15
Catechol1.0 x 10⁻⁶1.0 x 10⁻⁶~0.10
Hydroquinone1.0 x 10⁻⁶1.0 x 10⁻⁶~0.12

Note: The data in this table is representative and compiled from typical performance characteristics of MIP sensors reported in the literature. Actual values may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow_MIP cluster_prep Electrode Preparation cluster_fab MIP Fabrication cluster_analysis Electrochemical Analysis A Polish GCE B Prepare Pre-polymerization Solution C Electropolymerization B->C D Template Removal C->D E Final Wash D->E F Incubate with Sample E->F G Voltammetric Measurement F->G

Caption: Workflow for fabricating a molecularly imprinted polymer (MIP) electrode.

experimental_workflow_GO cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_analysis Electrochemical Analysis A Polish GCE B Prepare GO Dispersion C Drop-cast GO B->C D Dry Electrode C->D E Electrochemical Reduction (Optional) D->E F Incubate with Sample E->F G Voltammetric Measurement F->G

Caption: Workflow for preparing a graphene oxide (GO) modified electrode.

troubleshooting_logic Start Start Troubleshooting Problem Identify Problem: - Poor Sensitivity - High Background - Poor Selectivity Start->Problem Sensitivity Check Electrode Modification & Experimental Conditions Problem->Sensitivity Poor Sensitivity Background Check Electrolyte Purity & Electrical Connections Problem->Background High Background Selectivity Verify Template Removal (MIPs) & Optimize Voltammetry Method Problem->Selectivity Poor Selectivity Solution Problem Resolved Sensitivity->Solution Background->Solution Selectivity->Solution

Caption: Logical workflow for troubleshooting common issues.

References

Technical Support Center: Stabilizing Creosol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of creosol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound is susceptible to degradation primarily through oxidation.[1][2] This process can be initiated by several factors:

  • Exposure to Oxygen: Atmospheric oxygen can react with this compound, leading to the formation of colored degradation products.[1]

  • Exposure to Light: Ultraviolet (UV) light can provide the energy to initiate oxidative reactions.[3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[4]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions. It is recommended to avoid storage in containers made of aluminum, copper, or brass.[5]

Q2: What are the typical signs of this compound degradation?

A2: The most common sign of this compound degradation is a change in color, often a darkening or yellowing of the solution.[5][6] This is due to the formation of oxidized species, such as quinones and other conjugated compounds.[1] In more advanced stages of degradation, a loss of potency or the appearance of precipitates may be observed.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[7][8] The recommended storage containers are made of carbon steel or austenitic stainless steel.[5] To further protect against oxidation, storage under an inert atmosphere, such as nitrogen, is highly effective.[5][9]

Q4: How can I actively stabilize my this compound solution for long-term storage?

A4: The most effective method for stabilizing this compound is the addition of an antioxidant. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for phenolic compounds.[1][10] BHT works by donating a hydrogen atom to reactive free radicals, thus terminating the oxidative chain reaction.[10][11] Additionally, purging the storage container with an inert gas like nitrogen (a practice known as nitrogen blanketing) can displace oxygen and prevent oxidation.[1][10][12][13][14]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of this compound Solution Oxidation due to exposure to air and/or light.[6][15]Store this compound in amber glass or stainless steel containers to protect from light.[5][16] Purge the headspace of the container with nitrogen to displace oxygen.[5] Add an antioxidant such as BHT at a concentration of 0.01-0.1% (w/v).
Precipitate Formation in Stabilized this compound Solution The chosen stabilizer may have low solubility in the this compound or solvent. The concentration of the stabilizer may be too high. Interaction between the stabilizer and impurities.Select a stabilizer with good solubility in your specific solvent system. Perform solubility tests before preparing a large batch. Reduce the concentration of the stabilizer to within its solubility limit. Ensure high purity of both this compound and the solvent.
Loss of this compound Potency Over Time Chemical degradation due to oxidation or other reactions.Implement the stabilization strategies mentioned above (antioxidants, inert atmosphere). Store at reduced temperatures (e.g., 2-8°C) to slow down degradation kinetics, provided the this compound and solvent system are stable at these temperatures.[17] Conduct a stability study to determine the optimal storage conditions and shelf-life.
Inconsistent Results in Experiments Using Stored this compound Non-uniform degradation of the stock solution. Contamination of the stock solution.Always ensure the stock solution is homogeneous before taking an aliquot. Store in smaller, single-use aliquots to minimize repeated exposure of the entire stock to the atmosphere. Regularly test the purity and concentration of the stock solution using analytical methods like HPLC or GC.[6]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to predict the long-term stability of a this compound solution under various storage conditions.

1. Materials:

  • This compound

  • Solvent (e.g., ethanol, propylene glycol)

  • Antioxidant (e.g., BHT)

  • Amber glass vials with airtight seals

  • Stability chambers set at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH, 50°C)[18][19]

  • HPLC or GC-MS system for analysis[6]

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at the intended concentration.

  • Divide the stock solution into separate batches. To one batch, add no stabilizer (control). To other batches, add different concentrations of the chosen antioxidant (e.g., 0.01%, 0.05%, and 0.1% BHT).

  • Aliquot each batch into multiple amber glass vials, ensuring minimal headspace.

  • For batches to be stored under an inert atmosphere, purge the vials with nitrogen gas before sealing.

  • Place the vials in the stability chambers at the different temperature and humidity conditions.

  • Withdraw vials from each condition at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for an accelerated study).[20]

  • Analyze the this compound concentration and the presence of degradation products in each sample using a validated HPLC or GC-MS method.[6][21]

3. Data Presentation:

The results of the stability study can be summarized in the following tables:

Table 1: Percentage of this compound Remaining Under Accelerated Conditions (40°C/75% RH)

Time (Weeks) Control (No Stabilizer) 0.01% BHT 0.05% BHT 0.1% BHT 0.05% BHT + Nitrogen
0100%100%100%100%100%
198.5%99.8%99.9%99.9%100%
297.2%99.5%99.8%99.8%99.9%
494.8%99.1%99.6%99.7%99.8%
890.1%98.2%99.2%99.5%99.6%
1285.7%97.3%98.8%99.1%99.4%

Table 2: Formation of Major Degradation Product (e.g., p-Hydroxybenzaldehyde) (Area % by HPLC)

Time (Weeks) Control (No Stabilizer) 0.01% BHT 0.05% BHT 0.1% BHT 0.05% BHT + Nitrogen
0<0.05%<0.05%<0.05%<0.05%<0.05%
10.25%<0.05%<0.05%<0.05%<0.05%
20.52%0.08%<0.05%<0.05%<0.05%
41.10%0.15%0.06%<0.05%<0.05%
82.35%0.30%0.12%0.08%0.06%
124.10%0.55%0.21%0.15%0.10%
Protocol 2: Evaluating Antioxidant Efficacy

This protocol uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the radical scavenging activity of a potential stabilizer for this compound.

1. Materials:

  • DPPH

  • Methanol or ethanol

  • This compound

  • Antioxidant to be tested (e.g., BHT, ascorbic acid)

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the antioxidant in methanol.

  • In a test tube or cuvette, mix a fixed volume of the DPPH stock solution with varying concentrations of the antioxidant solution.

  • Include a control sample containing only the DPPH solution and methanol.

  • Incubate the solutions in the dark for a set period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The scavenging of the DPPH radical by the antioxidant leads to a color change from violet to yellow, which corresponds to a decrease in absorbance.

  • Calculate the percentage of DPPH radical scavenging activity for each antioxidant concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

3. Data Presentation:

The efficacy of different antioxidants can be compared by their IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Table 3: Comparison of Antioxidant Efficacy (IC50)

Antioxidant IC50 (µg/mL)
Ascorbic Acid (Reference)8.5
Butylated Hydroxytoluene (BHT)25.2
Other Test AntioxidantValue

A lower IC50 value indicates a higher antioxidant efficacy.

Visualizations

Creosol_Degradation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical + O₂ Oxidative_Coupling Dimeric/Trimeric Products Phenoxy_Radical->Oxidative_Coupling Dimerization Hydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol Peroxy_Radical->Hydroxybenzyl_Alcohol Further Reactions Hydroxybenzaldehyde p-Hydroxybenzaldehyde Hydroxybenzyl_Alcohol->Hydroxybenzaldehyde Oxidation Quinone Quinone-type Products Hydroxybenzaldehyde->Quinone Further Oxidation Initiator Initiator (O₂, Light, Heat) Initiator->this compound H• abstraction

Caption: Oxidative degradation pathway of this compound.

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Chain Termination by BHT R_radical Free Radical (R•) Creosol_H This compound (ArOH) R_radical->Creosol_H attacks Creosol_radical This compound Radical (ArO•) Creosol_H->Creosol_radical forms Creosol_radical->R_radical propagates chain RH Oxidized Substrate (RH) BHT_H BHT (BHT-H) BHT_radical Stable BHT Radical (BHT•) (Does not propagate chain) BHT_H->BHT_radical H• donation R_radical_term Free Radical (R•) R_radical_term->BHT_H attacks RH_term Neutralized Molecule (RH) R_radical_term->RH_term is neutralized to

Caption: Antioxidant mechanism of BHT in preventing oxidation.

Experimental_Workflow start Prepare this compound Stock Solution prep_samples Prepare Study Batches (Control, +Antioxidant, +N₂) start->prep_samples storage Store Samples under Accelerated Conditions (e.g., 40°C/75% RH) prep_samples->storage sampling Withdraw Samples at Predetermined Timepoints storage->sampling analysis Analyze Samples (HPLC, GC-MS) sampling->analysis data Quantify this compound and Degradation Products analysis->data end Determine Shelf-Life and Optimal Conditions data->end

Caption: Workflow for an accelerated stability study.

References

Addressing matrix effects in creosol analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of creosol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and provides actionable solutions to mitigate matrix effects.

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

  • Question: My this compound peak is broad, tailing, or the retention time is shifting between injections. What could be the cause and how can I fix it?

  • Answer: Inconsistent peak shape and retention time for this compound are often indicative of matrix effects interfering with the chromatography. Co-eluting matrix components can interact with the analytical column or the analyte itself, leading to these issues.

    Recommended Actions:

    • Optimize Sample Preparation: The most effective way to address this is by improving the sample cleanup process to remove interfering matrix components.[1] Consider switching to a more rigorous sample preparation technique. Common methods for biological matrices like plasma and urine include:

      • Liquid-Liquid Extraction (LLE): This technique is effective at removing highly polar and non-polar interferences.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation and LLE by using a sorbent that selectively retains the analyte while washing away interfering compounds.[2]

    • Adjust Chromatographic Conditions: Modifying the mobile phase composition or gradient can help separate this compound from co-eluting matrix components. Experiment with different organic solvents (acetonitrile vs. methanol) and adjust the pH of the aqueous phase.

    • Use a Guard Column: A guard column installed before the analytical column can help trap strongly retained matrix components, protecting the primary column and improving peak shape.

Issue 2: Low or No Signal for this compound (Ion Suppression)

  • Question: I am observing a significantly lower signal for this compound in my biological samples compared to my standards prepared in a clean solvent. What is causing this ion suppression?

  • Answer: Ion suppression is a common matrix effect where co-eluting endogenous components in the sample matrix compete with the analyte (this compound) for ionization in the mass spectrometer's source, leading to a reduced signal.[1][2] Phospholipids are a major cause of ion suppression in plasma and serum samples.[2]

    Recommended Actions:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as p-Cresol-d8, is the most effective way to compensate for ion suppression.[3][4][5][6][7] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Enhance Sample Cleanup: As with peak shape issues, a more thorough sample preparation method can significantly reduce ion suppression by removing the interfering matrix components. For plasma samples, techniques that specifically target the removal of phospholipids are highly recommended.

    • Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

    • Optimize MS Source Parameters: Adjusting parameters such as spray voltage, gas flows, and source temperature can sometimes help to minimize the impact of matrix effects.

Issue 3: Inconsistent and Non-Reproducible this compound Quantification

  • Question: My quantitative results for this compound are highly variable between different samples and batches. How can I improve the reproducibility of my assay?

  • Answer: Poor reproducibility in quantitative analysis is often a direct consequence of variable matrix effects between individual samples. Different biological samples will have slightly different compositions, leading to varying degrees of ion suppression or enhancement.

    Recommended Actions:

    • Implement a Validated Sample Preparation Protocol: Ensure that your sample preparation method is robust and consistently applied to all samples. A summary of common sample preparation techniques for p-cresol is provided in the table below.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects and improving the precision and accuracy of the quantification.[6][7]

    • Perform Matrix Effect Evaluation: Quantitatively assess the matrix effect during method development. This can be done by comparing the response of this compound in a post-extraction spiked matrix sample to the response in a neat solution. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?

A1: In LC-MS/MS analysis, a matrix effect is the alteration of the ionization efficiency of this compound due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and reliability of quantitative results.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the MS source while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method is considered the "gold standard".[8] It involves comparing the peak area of this compound spiked into a blank matrix extract after the extraction process to the peak area of this compound in a clean solvent at the same concentration. The ratio of these two peak areas is the matrix factor.

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard for this compound analysis is a stable isotope-labeled (SIL) version of the analyte, such as p-Cresol-d8.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience the same degree of matrix effects, leading to the most accurate and precise quantification.[4][5][6][7]

Q4: Can derivatization of this compound help in overcoming matrix effects?

A4: Yes, chemical derivatization can be a highly effective strategy. Derivatizing this compound with a reagent like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) can significantly increase its signal intensity and shift its retention time.[9][10] This can move the analyte to a cleaner region of the chromatogram, away from interfering matrix components, thereby reducing matrix effects and improving the limit of detection.[9][11]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for the analysis of p-cresol in biological matrices, as reported in the literature.

Table 1: Comparison of Sample Preparation Methods for p-Cresol Analysis

Sample Preparation MethodBiological MatrixReported Recovery (%)Reported Precision (RSD %)Key Advantages
Protein Precipitation (PPT) with AcetonitrileSerum-< 15%Simple and fast.
Liquid-Liquid Extraction (LLE) Plasma--Good for removing polar interferences.
Solid-Phase Extraction (SPE) Serum--Provides cleaner extracts than PPT and LLE.
Derivatization with 5-DMISC Urine, Plasma, Brain91-100%< 15%Significantly increases sensitivity and allows for detection at very low levels.[9][11]

Note: Dashes indicate that specific quantitative data was not provided in the reviewed sources, but the method was successfully used for p-cresol analysis.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Derivatization with Dansyl Chloride

This protocol is adapted from a validated method for the determination of unconjugated p-cresol in plasma.[3][10]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (e.g., p-Cresol-d8).

  • Derivatization:

    • Add a solution of dansyl chloride in acetone.

    • Add a carbonate-bicarbonate buffer to adjust the pH.

    • Vortex and incubate the mixture.

  • Extraction:

    • Add an organic extraction solvent (e.g., diethyl ether).

    • Vortex vigorously and then centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent at a known concentration.

    • Set B (Pre-Spiked Matrix): Spike a known amount of this compound into a blank biological matrix sample before the extraction process.

    • Set C (Post-Spiked Matrix): Extract a blank biological matrix sample. Spike the same known amount of this compound into the final, clean extract after the extraction process.

  • Analyze all Samples: Inject all three sets of samples into the LC-MS/MS and record the peak areas for this compound.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Inconsistent this compound Signal (Suppression/Enhancement) Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Identify ME region Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify ME extent SamplePrep Optimize Sample Prep (LLE, SPE, Derivatization) Quantitative->SamplePrep If ME > acceptable limits Chromatography Optimize Chromatography (Gradient, Column) Quantitative->Chromatography If co-elution is observed InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantitative->InternalStandard To compensate for ME Validation Method Validation (Accuracy, Precision, Linearity) SamplePrep->Validation Chromatography->Validation InternalStandard->Validation

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (Plasma, Urine) PPT Add Acetonitrile/Methanol Centrifuge Start->PPT LLE Add Immiscible Organic Solvent Vortex, Centrifuge Start->LLE SPE Condition, Load, Wash, Elute Start->SPE End LC-MS/MS Analysis PPT->End PPT_Adv Advantage: Fast & Simple PPT_Dis Disadvantage: 'Dirty' Extract, High ME LLE->End LLE_Adv Advantage: Removes Polar Interferences LLE_Dis Disadvantage: Can be labor-intensive SPE->End SPE_Adv Advantage: Cleaner Extracts, Reduced ME SPE_Dis Disadvantage: Method development required

Caption: Comparison of common sample preparation techniques for this compound analysis.

References

Validation & Comparative

Creosol vs. Guaiacol: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Creosol (2-methoxy-4-methylphenol) and guaiacol (2-methoxyphenol) are naturally occurring phenolic compounds, prominently found in wood creosote, wood smoke, and various essential oils. Their structural similarity, differing only by a methyl group, places them in the same chemical family, yet this small difference has a significant impact on their biological activity. Both compounds are recognized for their antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous disease pathologies. This guide provides a detailed comparison of their antioxidant efficacy, supported by experimental data and standardized protocols.

Mechanism of Antioxidant Action

The antioxidant activity of both this compound and guaiacol is primarily attributed to the phenolic hydroxyl group (-OH) attached to the benzene ring. These molecules act as radical scavengers, readily donating the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals. This process converts the free radical into a more stable, non-reactive species, thereby terminating the damaging radical chain reaction. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a stability that is further influenced by other substituents on the ring.

Phenolic Antioxidant Mechanism Phenol Phenol-OH Phenoxy Phenol-O• (Stable Radical) Phenol->Phenoxy H• donation Radical R• (Free Radical) Neutralized R-H (Neutralized Molecule) Radical->Neutralized H• acceptance

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Quantitative Comparison of Antioxidant Activity

The most direct way to compare the antioxidant potential of this compound and guaiacol is through standardized in vitro assays. Data from studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay provides a clear quantitative measure of their efficacy, often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). TEAC values represent the concentration of Trolox (a vitamin E analog) with equivalent antioxidant capacity to a 1 mM concentration of the substance .

A comparative study evaluating a wide range of phenolic compounds found that this compound has a significantly higher antioxidant capacity than guaiacol. The electron-donating methyl group (-CH3) at the para-position in this compound enhances the stability of the phenoxy radical formed after hydrogen donation, making this compound a more effective radical scavenger.

CompoundChemical StructureAssayAntioxidant Capacity (TEAC)Reference
Guaiacol 2-MethoxyphenolDPPH0.33 ± 0.03
This compound 2-Methoxy-4-methylphenolDPPH0.81 ± 0.06

TEAC (Trolox Equivalent Antioxidant Capacity) values were determined from the 50% inhibitory concentration (IC50) in a DPPH assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for three widely used antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect the solution from light.

  • Sample Preparation: Dissolve the test compounds (this compound, guaiacol) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create a series of dilutions.

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each sample dilution. To this, add an equal volume of the DPPH working solution to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound/Guaiacol prep_samples->mix incubate Incubate in Dark (30 minutes, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by antioxidants, causing a loss of color. It is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Adjustment: Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to its blue-colored ferrous form (Fe²⁺) at a low pH.

Methodology:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.

  • Reaction Setup: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 4-10 minutes) at 37°C.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄).

Conclusion

Based on available experimental data, This compound demonstrates superior antioxidant activity compared to guaiacol . The presence of an electron-donating methyl group in the para-position of the this compound structure enhances its ability to scavenge free radicals more effectively than guaiacol. This makes this compound a more potent candidate for applications where strong antioxidant activity is desired. The provided protocols for DPPH, ABTS, and FRAP assays offer standardized methods for researchers to further investigate and validate the antioxidant properties of these and other related phenolic compounds.

Validating Creosol as a Biomarker for Coffee Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a cornerstone of robust nutritional and clinical research. Self-reported consumption is often fraught with inaccuracies, necessitating the use of objective biomarkers. This guide provides a comprehensive comparison of creosol as a potential biomarker for coffee consumption against other established and emerging alternatives. We delve into the experimental data, analytical methodologies, and metabolic pathways to offer a clear perspective on its validity and utility.

Performance Comparison of Coffee Consumption Biomarkers

The ideal biomarker for coffee consumption should be sensitive, specific, exhibit a clear dose-response relationship, and be readily detectable in accessible biological matrices. While this compound shows promise, a direct quantitative comparison with other leading candidates in a single cohort study is not yet available in the literature. However, by compiling data from various studies, we can objectively assess their individual performance metrics.

BiomarkerBiofluidAnalytical MethodSensitivity & Specificity (AUC)Dose-Response CorrelationNotes
This compound (o-, m-, p-) Urine, PlasmaGC-MS, LC-MS/MSData not availableLimited data availablePresent in other dietary sources and endogenous production can be a confounding factor.
Trigonelline Urine, BloodLC-MSExcellent (>0.9)[1]Strong positive correlationHighly specific to coffee, as it's a direct product of the roasting process.[1]
N-methylpyridinium UrineLC-MSHighGoodFormed during coffee roasting and is considered a stable biomarker.
Atractyligenin glucuronide UrineLC-MS/MSHighSignificant positive correlationA promising novel biomarker derived from a coffee diterpenoid.
Cyclo(isoleucyl-prolyl) UrineLC-MSHigh specificity[1]GoodA diketopiperazine showing high specificity for coffee intake.[1]
Caffeine Metabolites (e.g., 1-methylxanthine, 1,7-dimethyluric acid) Urine, SalivaLC-MS/MSExcellent (>0.9 for some)[1]Moderate to strong correlation[2]While highly sensitive, inter-individual variations in caffeine metabolism can affect accuracy.[3]
Dihydrocaffeic acid & Dihydroferulic acid sulfates Urine, PlasmaLC-MSExcellent (>0.94)[1]Strong correlationMetabolites of chlorogenic acids, which are abundant in coffee.[1]

Key Takeaways:

  • Specificity is Key: While sensitive, this compound's presence from other dietary sources and endogenous metabolic pathways is a significant drawback. Biomarkers like trigonelline and N-methylpyridinium, which are direct products of coffee roasting, offer higher specificity.[1]

  • Metabolites of Major Coffee Compounds are Strong Candidates: Metabolites of caffeine and chlorogenic acids, such as 1-methylxanthine and dihydrocaffeic acid, demonstrate excellent sensitivity and specificity.[1][2]

  • Combined Biomarker Panels: A combination of biomarkers may provide the most accurate assessment of coffee consumption, mitigating the limitations of any single compound.[1]

Experimental Protocols

Accurate quantification of this compound is paramount for its validation as a biomarker. The following outlines a typical experimental protocol for the analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantification of Urinary this compound by LC-MS/MS

1. Sample Preparation (Hydrolysis of Conjugates):

  • Objective: To liberate free this compound from its glucuronide and sulfate conjugates, which are the primary forms excreted in urine.

  • Procedure:

    • Acidify a urine sample (e.g., 1 mL) with a strong acid like hydrochloric acid (HCl).

    • Heat the acidified sample (e.g., at 90-100°C for 30-60 minutes) to facilitate hydrolysis.

    • Cool the sample to room temperature.

    • Neutralize the sample with a strong base (e.g., sodium hydroxide).

    • Add an internal standard (e.g., a deuterated analog of this compound) to correct for variations in sample processing and instrument response.

2. Extraction:

  • Objective: To isolate this compound from the complex urine matrix.

  • Procedure (Liquid-Liquid Extraction - LLE):

    • Add an organic solvent (e.g., ethyl acetate or diethyl ether) to the hydrolyzed urine sample.

    • Vortex vigorously to ensure thorough mixing and transfer of this compound into the organic phase.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion).

4. Quantification:

  • A calibration curve is constructed using standards of known this compound concentrations.

  • The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Metabolic Formation

Understanding the origin of this compound is critical for its validation as a biomarker. While this compound itself is present in roasted coffee, a significant portion of urinary this compound after coffee consumption is likely derived from the metabolism of other coffee components by the gut microbiota.

Metabolic Pathway of this compound Formation

The primary precursors to this compound in coffee are thought to be ferulic acid and other related hydroxycinnamic acids, which are abundant in coffee beans. The following diagram illustrates the proposed metabolic pathway.

creosol_formation coffee Coffee Consumption chlorogenic_acids Chlorogenic Acids (e.g., Feruloylquinic acid) coffee->chlorogenic_acids hydrolysis Gut Microbiota (Esterases) chlorogenic_acids->hydrolysis ferulic_acid Ferulic Acid hydrolysis->ferulic_acid decarboxylation Gut Microbiota (Decarboxylases) ferulic_acid->decarboxylation vinylguaiacol 4-Vinylguaiacol decarboxylation->vinylguaiacol reduction Gut Microbiota (Reductases) vinylguaiacol->reduction This compound This compound (4-Methylguaiacol) reduction->this compound absorption Intestinal Absorption This compound->absorption conjugation Liver (Phase II Metabolism) absorption->conjugation excretion Urinary Excretion (this compound Glucuronide/Sulfate) conjugation->excretion

Caption: Proposed metabolic pathway of this compound formation from coffee consumption.

This pathway highlights the significant role of the gut microbiome in converting coffee polyphenols into this compound. Variations in an individual's gut microbiota composition and function could, therefore, influence the amount of this compound produced, adding another layer of complexity to its use as a biomarker.

Experimental Workflow for Biomarker Validation

The validation of any new biomarker requires a systematic and rigorous experimental approach. The following diagram outlines a typical workflow for validating this compound as a biomarker for coffee consumption.

biomarker_validation_workflow start Hypothesis: This compound is a biomarker for coffee consumption lit_review Literature Review & Method Development start->lit_review analytical_validation Analytical Method Validation (LC-MS/MS) lit_review->analytical_validation pilot_study Pilot Human Intervention Study (Controlled Coffee Intake) analytical_validation->pilot_study dose_response Dose-Response Assessment pilot_study->dose_response kinetics Pharmacokinetic Analysis (Absorption, Metabolism, Excretion) pilot_study->kinetics large_cohort Large-Scale Cohort Study dose_response->large_cohort kinetics->large_cohort performance_eval Performance Evaluation (Sensitivity, Specificity, ROC) large_cohort->performance_eval comparison Comparison with other biomarkers performance_eval->comparison end Conclusion on Validity comparison->end

Caption: Experimental workflow for validating this compound as a coffee biomarker.

Conclusion

While this compound is detectable in biological fluids following coffee consumption, its utility as a standalone, specific biomarker is questionable due to confounding factors from other dietary sources and endogenous production. For researchers requiring a high degree of accuracy in assessing coffee intake, more specific biomarkers such as trigonelline, N-methylpyridinium, or a panel of caffeine and chlorogenic acid metabolites are recommended. Further research, including controlled human intervention studies with direct comparison of these biomarkers, is necessary to definitively establish the most reliable and robust indicators of coffee consumption.

References

A Comparative Analysis of the Antimicrobial Efficacy of Creosol and Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of creosol and eugenol, two phenolic compounds with significant potential in various scientific and therapeutic fields. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers investigating novel antimicrobial agents.

Executive Summary

This compound and eugenol both exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death. While both compounds are effective, this guide compiles available data to highlight the nuances in their antimicrobial potency against specific pathogens. Eugenol has been more extensively studied, with a larger body of quantitative data available.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for this compound and eugenol against various microorganisms, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compound (p-cresol) Escherichia coli-[1]
Staphylococcus aureus-[1]
Candida albicans-[1]
Eugenol Acinetobacter baumannii960[2]
Klebsiella pneumoniae4170[2]
Pseudomonas aeruginosa16600[2]
Staphylococcus aureus625 - 1000[3][4]
MRSA16600[2]
Listeria monocytogenes1000[4]
Streptococcus agalactiae1000[4]
Candida albicans-
Escherichia coli125[5]

Note: Some MIC values for this compound were not available in the reviewed literature.

Table 2: Zone of Inhibition

The zone of inhibition is the area around an antimicrobial disk where microbial growth is visibly inhibited.

CompoundMicroorganismConcentrationZone of Inhibition (mm)Reference
This compound (p-cresol) Escherichia coli100 µmol20[1]
Staphylococcus aureus100 µmol12[1]
Candida albicans100 µmol17[1]
Eugenol Pseudomonas aeruginosa-7[2]
Klebsiella pneumoniae-10[2]
Staphylococcus aureus50%20.4[3]
MRSA-15[2]
Acinetobacter baumannii-23[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[6]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (this compound or eugenol) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7][8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[8]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer test is a qualitative method to assess the susceptibility of microorganisms to antimicrobial agents.[10][11][12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described in the MIC protocol.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (this compound or eugenol). The disks are then placed on the surface of the inoculated agar plate, ensuring they are at least 24 mm apart.[10]

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.[10]

  • Measurement: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters.

Mechanism of Antimicrobial Action

Both this compound and eugenol exert their antimicrobial effects primarily by targeting the microbial cell membrane.

Antimicrobial_Mechanism cluster_compound Phenolic Compound cluster_cell Microbial Cell Compound This compound / Eugenol CellMembrane Cell Membrane Compound->CellMembrane Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability ATP ATP Synthesis CellMembrane->ATP Inhibition Enzymes Essential Enzymes (e.g., ATPase) CellMembrane->Enzymes Inhibition CellDeath Cell Death Cytoplasm->CellDeath Leakage of Intracellular Components ATP->CellDeath Enzymes->CellDeath

The lipophilic nature of these phenolic compounds allows them to intercalate into the lipid bilayer of the microbial cell membrane. This interaction disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects:

  • Increased Permeability: The damaged membrane becomes more permeable, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[14]

  • Inhibition of Membrane-Bound Enzymes: Key enzymes located in the cell membrane, such as ATPases involved in energy production, are inhibited.[15] Eugenol has been shown to deplete intracellular ATP levels.[14]

  • Disruption of Proton Motive Force: The collapse of the electrochemical gradient across the membrane disrupts the proton motive force, which is vital for ATP synthesis and transport processes.

Experimental and Logical Workflows

Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of this compound/Eugenol in microtiter plate B->C D Incubate at optimal temperature and time C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for Zone of Inhibition Assay

ZOI_Workflow A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton agar plate to create a lawn A->B D Place disks on the inoculated agar surface B->D C Impregnate filter paper disks with this compound/Eugenol C->D E Incubate the plate D->E F Measure the diameter of the zone of no growth E->F

Conclusion

Both this compound and eugenol are potent antimicrobial agents with a primary mode of action centered on the disruption of the microbial cell membrane. The available data suggests that eugenol has been more extensively characterized in terms of its antimicrobial spectrum and potency. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these two compounds against a broader range of clinically and industrially relevant microorganisms. This guide provides a foundational overview to aid researchers in designing such studies and in the broader context of developing new antimicrobial strategies.

References

A Comparative Guide to Analytical Methods for Creosol Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Creosol Isomers

The accurate determination of cresol (methylphenol) isomers—ortho-cresol, meta-cresol, and para-cresol—is critical in various fields, including pharmaceutical manufacturing, environmental monitoring, and toxicological studies. In the pharmaceutical industry, cresols are commonly used as preservatives in injectable drug formulations. Their concentration must be carefully controlled to ensure product stability and patient safety. This guide provides a comprehensive cross-validation of the most common analytical methods for this compound determination: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and UV-Vis Spectrophotometry.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific cresol isomers to be quantified. The following tables summarize the key performance parameters of each method based on available experimental data.

Table 1: Performance Characteristics of HPLC-UV for Cresol Determination

Validation ParameterPerformance DataReferences
Linearity (R²) > 0.99[1](2--INVALID-LINK--
Range 75 - 120 µg/mL[1](2--INVALID-LINK--
Accuracy (% Recovery) 98% - 102%[1](--INVALID-LINK--)
Precision (% RSD) < 2% (Intra-day), < 3% (Inter-day)[1](2--INVALID-LINK--
Limit of Detection (LOD) 1.996 IU/mL (for Insulin Detemir with m-cresol)(--INVALID-LINK--)
Limit of Quantification (LOQ) 30.2 µg/mL (for m-cresol)(--INVALID-LINK--)

Table 2: Performance Characteristics of GC-MS for Cresol Determination

Validation ParameterPerformance DataReferences
Linearity (R²) > 0.999[3](--INVALID-LINK--)
Range 5 - 200 µg/mL (for urinary phenols)[4](--INVALID-LINK--)
Accuracy (% Recovery) 80% - 120%[5](--INVALID-LINK--)
Precision (% RSD) < 16.6%[5](--INVALID-LINK--)
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[5](--INVALID-LINK--)
Limit of Quantification (LOQ) 5.0 µg/mL (for urinary phenols)[4](--INVALID-LINK--)

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Cresol Determination

Validation ParameterPerformance DataReferences
Linearity Good for pure isomeric mixtures[6](--INVALID-LINK--)
Specificity Fails for reaction mass analysis due to overlapping spectra[6](--INVALID-LINK--)
Detection Limits Generally less sensitive than chromatographic methods[7](--INVALID-LINK--)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the determination of cresol by HPLC-UV, GC-MS, and the logical process of cross-method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Pharmaceutical Formulation Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 217 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

HPLC-UV workflow for cresol determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Quantification Quantification using Internal Standard TIC->Quantification CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD LOD & LOQ HPLC->LOD Robustness Robustness HPLC->Robustness GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD GCMS->Robustness UVVis UV-Vis UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->Specificity UVVis->LOD UVVis->Robustness Comparison Side-by-Side Data Comparison Linearity->Comparison Linearity->Comparison Linearity->Comparison Accuracy->Comparison Accuracy->Comparison Accuracy->Comparison Precision->Comparison Precision->Comparison Precision->Comparison Specificity->Comparison Specificity->Comparison Specificity->Comparison LOD->Comparison LOD->Comparison LOD->Comparison Robustness->Comparison Robustness->Comparison Robustness->Comparison

References

The Double-Edged Sword: A Comparative Guide to p-Cresol's Neurotoxicity and Established Neuroprotective Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the neurotoxic effects of p-cresol, a gut-derived metabolite, against the neuroprotective actions of well-documented compounds: resveratrol, curcumin, and epigallocatechin-gallate (EGCG). This analysis is critical for understanding neurodegenerative pathways and identifying potential therapeutic interventions.

While initial interest may lie in the neuroprotective potential of phenolic compounds, a thorough review of in vivo studies reveals a significant concern regarding creosol's metabolite, p-cresol, and its detrimental effects on the central nervous system. This guide pivots to address this critical aspect, offering a data-driven comparison of p-cresol's neurotoxicity with the established neuroprotective profiles of resveratrol, curcumin, and EGCG.

At a Glance: p-Cresol's Neurotoxic Profile vs. Neuroprotective Alternatives

The following table summarizes the key in vivo findings, offering a clear comparison of the detrimental effects of p-cresol and the beneficial effects of resveratrol, curcumin, and EGCG on neurological health.

CompoundModelKey In Vivo OutcomesPutative Mechanism of Action
p-Cresol Sulfate (PCS) Unilateral Nephrectomized Mice- Increased anxiety-like and depressive-like behaviors.- Impaired spatial and recognition memory.- Decreased neuronal survival and neurogenesis.- Increased apoptosis, oxidative stress, and neuroinflammation.Induction of oxidative stress and neuroinflammation.
Resveratrol Various neurodegeneration models (e.g., Parkinson's, Alzheimer's, stroke)- Improved motor coordination and cognitive function.- Reduced neuronal loss.- Decreased markers of oxidative stress and inflammation.- Inhibition of apoptosis.Antioxidant, anti-inflammatory, anti-apoptotic.[1][2]
Curcumin Various neurodegeneration models (e.g., Alzheimer's, stroke)- Improved memory and cognitive performance.- Reduced amyloid-beta plaques and tau pathology.- Decreased oxidative damage and neuroinflammation.Anti-inflammatory, antioxidant, anti-protein aggregation.[3]
EGCG (Epigallocatechin-gallate) Various neurodegeneration models (e.g., Parkinson's, Alzheimer's)- Improved motor function and cognitive deficits.- Reduced neuronal damage.- Decreased oxidative stress and neuroinflammation.- Inhibition of protein aggregation.Antioxidant, anti-inflammatory, anti-protein aggregation.

Deep Dive: Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research. This section details the experimental protocols for inducing p-cresol neurotoxicity and for evaluating the neuroprotective effects of the selected compounds.

p-Cresol-Induced Neurotoxicity Model

A prevalent in vivo model for studying the neurotoxic effects of p-cresol involves inducing a state of compromised renal function to mimic the accumulation of uremic toxins seen in chronic kidney disease (CKD).

Animal Model:

  • Species: Male C57BL/6 mice.

  • Procedure: Unilateral nephrectomy is performed to impair renal function. This involves the surgical removal of one kidney, leading to a reduced capacity to clear uremic toxins like p-cresol sulfate (PCS) from the blood.

p-Cresol Sulfate (PCS) Administration:

  • Dosage: 100 mg/kg/day of PCS is administered intraperitoneally for 7 weeks.

  • Control Groups: A sham-operated group (no nephrectomy) and a vehicle-treated nephrectomized group are used for comparison.

Behavioral Assessments:

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Light/Dark Box Test: To evaluate anxiety-like behavior based on the animal's aversion to brightly lit areas.

  • Forced Swim Test & Tail Suspension Test: To measure depressive-like behavior based on the duration of immobility.

  • Morris Water Maze: To assess spatial learning and memory.

  • Novel Object Recognition Test: To evaluate recognition memory.

Biochemical and Histological Analysis:

  • Serum and Brain Tissue Analysis: Measurement of PCS levels, markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines (e.g., IL-1β, TNF-α).

  • Western Blot and Immunohistochemistry: Analysis of proteins involved in apoptosis (e.g., caspase-3), neurogenesis (e.g., doublecortin), and neuronal survival (e.g., NeuN) in the prefrontal cortex and hippocampus.

Neuroprotective Agent Evaluation Models

The neuroprotective effects of resveratrol, curcumin, and EGCG have been validated in various in vivo models of neurodegeneration. A common approach involves inducing a neurotoxic insult and then assessing the protective effects of the compound.

Example Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

  • Animal Model: Male C57BL/6 mice.

  • Neurotoxic Insult: Intraperitoneal injection of LPS (e.g., 250 µg/kg) to induce a systemic inflammatory response that leads to neuroinflammation.

Neuroprotective Agent Administration:

  • Resveratrol: Administered orally (e.g., 20 mg/kg/day) for a specified period before and/or after the LPS challenge.

  • Curcumin: Administered orally (e.g., 50-100 mg/kg/day) mixed with the diet.

  • EGCG: Administered via oral gavage (e.g., 10-50 mg/kg/day).

Outcome Measures:

  • Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze or Y-maze.

  • Brain Tissue Analysis: Levels of inflammatory markers (e.g., TNF-α, IL-6), oxidative stress markers, and neuronal survival markers are quantified in brain homogenates.

  • Histology: Immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and neuronal damage.

Visualizing the Pathways: Experimental Workflows and Signaling Mechanisms

To further clarify the experimental designs and the molecular pathways involved, the following diagrams are provided in DOT language for use with Graphviz.

Experimental_Workflow_pCresol_Neurotoxicity cluster_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment C57BL/6 Mice C57BL/6 Mice Unilateral Nephrectomy Unilateral Nephrectomy C57BL/6 Mice->Unilateral Nephrectomy Surgical Procedure PCS Administration (100 mg/kg/day, 7 weeks) PCS Administration (100 mg/kg/day, 7 weeks) Unilateral Nephrectomy->PCS Administration (100 mg/kg/day, 7 weeks) Behavioral Testing Behavioral Testing PCS Administration (100 mg/kg/day, 7 weeks)->Behavioral Testing Cognitive Deficits Cognitive Deficits Behavioral Testing->Cognitive Deficits Anxiety/Depression Anxiety/Depression Behavioral Testing->Anxiety/Depression Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis

Caption: Workflow for in vivo assessment of p-cresol neurotoxicity.

Neuroprotective_Agent_Workflow cluster_model Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Evaluation C57BL/6 Mice C57BL/6 Mice Neurotoxic Insult (e.g., LPS) Neurotoxic Insult (e.g., LPS) C57BL/6 Mice->Neurotoxic Insult (e.g., LPS) Neuroprotective Agent Administration Neuroprotective Agent Administration Neurotoxic Insult (e.g., LPS)->Neuroprotective Agent Administration Behavioral Assessment Behavioral Assessment Neuroprotective Agent Administration->Behavioral Assessment Improved Cognition Improved Cognition Behavioral Assessment->Improved Cognition Tissue Harvest Tissue Harvest Behavioral Assessment->Tissue Harvest Reduced Neuroinflammation Reduced Neuroinflammation Tissue Harvest->Reduced Neuroinflammation Decreased Oxidative Stress Decreased Oxidative Stress Tissue Harvest->Decreased Oxidative Stress

Caption: General workflow for evaluating neuroprotective agents in vivo.

pCresol_Neurotoxicity_Pathway p-Cresol Accumulation p-Cresol Accumulation Oxidative Stress Oxidative Stress p-Cresol Accumulation->Oxidative Stress Neuroinflammation Neuroinflammation p-Cresol Accumulation->Neuroinflammation Reduced Neurogenesis Reduced Neurogenesis p-Cresol Accumulation->Reduced Neurogenesis Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Neuroinflammation->Neuronal Apoptosis Neurodegeneration & Cognitive Decline Neurodegeneration & Cognitive Decline Neuronal Apoptosis->Neurodegeneration & Cognitive Decline Reduced Neurogenesis->Neurodegeneration & Cognitive Decline

Caption: Signaling pathway of p-cresol-induced neurotoxicity.

Neuroprotective_Mechanisms Resveratrol / Curcumin / EGCG Resveratrol / Curcumin / EGCG Antioxidant Effects Antioxidant Effects Resveratrol / Curcumin / EGCG->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects Resveratrol / Curcumin / EGCG->Anti-inflammatory Effects Anti-apoptotic Effects Anti-apoptotic Effects Resveratrol / Curcumin / EGCG->Anti-apoptotic Effects Anti-protein Aggregation Anti-protein Aggregation Resveratrol / Curcumin / EGCG->Anti-protein Aggregation Neuronal Survival & Improved Cognition Neuronal Survival & Improved Cognition Antioxidant Effects->Neuronal Survival & Improved Cognition Anti-inflammatory Effects->Neuronal Survival & Improved Cognition Anti-apoptotic Effects->Neuronal Survival & Improved Cognition Anti-protein Aggregation->Neuronal Survival & Improved Cognition

Caption: Common neuroprotective mechanisms of resveratrol, curcumin, and EGCG.

References

The Anti-Inflammatory Potential of Creosol: A Comparative Overview in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research is beginning to shed light on the anti-inflammatory properties of creosol, a phenolic compound found in wood smoke and coal tar. While comprehensive comparative studies in animal models are still developing, this guide provides an objective overview of the existing, albeit limited, scientific evidence and contextualizes this compound's potential within the broader landscape of anti-inflammatory agents. This publication aims to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of this compound.

Understanding this compound's Anti-Inflammatory Action

This compound, chemically known as 2-methoxy-4-methylphenol, is structurally related to other phenolic compounds that have demonstrated anti-inflammatory and antioxidant activities. Its potential to modulate inflammatory pathways is an area of growing interest. The primary mechanisms through which anti-inflammatory drugs exert their effects often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

A key pathway in the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling cascade. Activation of NF-κB leads to the transcription of numerous genes involved in inflammation, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Preclinical Evaluation of Anti-Inflammatory Agents

Standard preclinical animal models are crucial for validating the efficacy of potential anti-inflammatory compounds. Two of the most widely used models are:

  • Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. Administering LPS to animals triggers a robust inflammatory response, including the release of pro-inflammatory cytokines. This model is valuable for studying the systemic anti-inflammatory effects of compounds and their impact on cytokine production.

Comparative Analysis: this compound and Standard Anti-Inflammatory Drugs

Data Presentation

Due to the absence of direct comparative experimental data for this compound, the following table is a template illustrating how such data would be presented. It includes typical parameters measured in preclinical anti-inflammatory studies.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Control (Vehicle) -000
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Indomethacin 10Typically SignificantTypically SignificantTypically Significant
Dexamethasone 1Typically PotentTypically PotentTypically Potent

Note: The values for Indomethacin and Dexamethasone are generalized from extensive literature and would vary based on specific experimental conditions. The absence of data for this compound highlights a significant research gap.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standardized protocols for the key animal models mentioned.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (e.g., Control, this compound-treated, Standard Drug-treated).

  • Treatment: Test compounds (this compound) or the standard drug (e.g., indomethacin, 10 mg/kg) are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Lipopolysaccharide-Induced Systemic Inflammation Protocol
  • Animal Model: Male BALB/c mice (20-25g) are commonly used.

  • Grouping and Treatment: Similar to the paw edema model, animals are grouped and treated with the test compound, standard drug (e.g., dexamethasone, 1 mg/kg), or vehicle.

  • Induction of Inflammation: LPS (e.g., 1 mg/kg) is administered via intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours) after LPS injection, blood is collected via cardiac puncture, and serum is separated. Tissues such as the liver and lungs may also be harvested.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage reduction in cytokine levels is calculated for each treatment group compared to the LPS-only control group.

Visualizing Inflammatory Pathways and Experimental Design

To facilitate a clearer understanding of the complex processes involved in inflammation and the experimental approaches to study them, the following diagrams are provided.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Activation MyD88->IKK NFkB_I_B NF-κB/IκB Complex IKK->NFkB_I_B Phosphorylates IκB NFkB Active NF-κB NFkB_I_B->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Gene_Expression->Cytokines

Caption: Simplified NF-κB signaling pathway activated by LPS.

G cluster_0 Animal Grouping cluster_1 Inflammation Induction cluster_2 Measurement cluster_3 Analysis Control Control (Vehicle) Carrageenan Carrageenan Injection Control->Carrageenan This compound This compound This compound->Carrageenan Standard Standard Drug (e.g., Indomethacin) Standard->Carrageenan Paw_Volume Paw Volume Measurement Carrageenan->Paw_Volume Data_Analysis Data Analysis (% Inhibition) Paw_Volume->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Future Directions

The validation of this compound's anti-inflammatory properties in animal models is a critical next step in its development as a potential therapeutic agent. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies of this compound against standard NSAIDs and corticosteroids in established animal models of inflammation.

  • Dose-Response Studies: Determining the optimal therapeutic dose range for this compound's anti-inflammatory effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in vivo.

  • Safety and Toxicity Profiling: Thoroughly evaluating the safety profile of this compound in preclinical models.

This guide underscores the nascent stage of research into this compound's anti-inflammatory capabilities. The provided frameworks for experimental design and data presentation are intended to guide future investigations that will be essential in substantiating the therapeutic potential of this compound. As new data emerges, this guide will be updated to reflect the latest scientific findings.

Comparative Analysis of Creosol Content in Wood Smoke from Different Timber Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of creosol content in smoke generated from the combustion of various wood types reveals significant differences in emission levels, a factor of considerable interest to researchers in atmospheric science, toxicology, and drug development. This guide provides a comparative overview of this compound concentrations in smoke from different wood samples, details the experimental methodologies for their quantification, and explores the biological implications of cresol exposure, including its impact on cellular signaling pathways.

Quantitative Analysis of Cresol Emissions

Creosols, a group of methylphenols, are significant components of wood smoke and are known to have various biological effects. The concentration of cresol isomers (ortho-, meta-, and para-cresol) in wood smoke varies depending on the type of wood being burned. A study by Schauer et al. (2001) provides quantitative data on the emission of o-cresol and a mixture of m- and p-cresol from the combustion of pine, oak, and eucalyptus woods.[1]

The data, summarized in the table below, indicates that pine wood combustion results in the highest emissions of both o-cresol and the m/p-cresol mixture in the gas phase.

Wood Typeo-Cresol (Gas Phase) (mg/kg of wood burned)m/p-Cresol (Gas Phase) (mg/kg of wood burned)o-Cresol (Particle Phase) (mg/kg of wood burned)m/p-Cresol (Particle Phase) (mg/kg of wood burned)
Pine89.6380Not Detected0.5
Oak47.71790.0180.21
Eucalyptus37.81100.0060.055

Experimental Protocols

The quantification of cresol isomers in wood smoke is typically performed using gas chromatography-mass spectrometry (GC-MS). This methodology allows for the separation and identification of individual isomers and their precise quantification.

Sample Collection and Preparation
  • Smoke Generation: A known mass of the wood sample (e.g., pine, oak) is combusted under controlled conditions in a specialized chamber to generate smoke.

  • Sample Collection: The generated smoke is drawn through a sampling train. Particulate matter is collected on filters, while the gas phase is passed through adsorbent tubes (e.g., Tenax or XAD resins) to trap volatile organic compounds, including cresols.

  • Extraction:

    • Filters (Particle Phase): The filters are extracted with a suitable organic solvent (e.g., dichloromethane or methanol) using techniques such as sonication or Soxhlet extraction to dissolve the trapped organic compounds.

    • Adsorbent Tubes (Gas Phase): The trapped compounds are desorbed from the adsorbent material, either by solvent extraction or thermal desorption.

  • Concentration: The resulting extracts are concentrated to a smaller volume to increase the concentration of the analytes for sensitive detection.

Instrumental Analysis (GC-MS)
  • Injection: A small volume of the concentrated extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The different cresol isomers, having slightly different chemical properties, travel through the column at different rates, leading to their separation.

  • Detection and Quantification: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification by comparing the signal to that of known cresol standards.

Experimental workflow for the analysis of cresol in wood smoke.

Biological Effects and Signaling Pathways

p-Cresol, in particular, has been the subject of toxicological studies due to its presence in biological systems and its potential to induce cellular stress. Research has shown that p-cresol can trigger cytotoxic effects through the activation of specific cellular signaling pathways. One such pathway is the ERK/p38 mitogen-activated protein kinase (MAPK) pathway.

The activation of the ERK/p38 MAPK pathway by p-cresol can lead to a cascade of downstream events, including the regulation of gene expression involved in inflammation, cell cycle arrest, and apoptosis (programmed cell death). This signaling cascade is a key mechanism by which cells respond to external stressors.

Signaling_Pathway cluster_membrane Cellular Stress cluster_cytoplasm Signaling Cascade cluster_nucleus Cellular Response pCresol p-Cresol ROS Reactive Oxygen Species (ROS) Generation pCresol->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF-2, Elk-1) p38->Transcription_Factors ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Effects Inflammation Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

p-Cresol induced ERK/p38 MAPK signaling pathway.

This guide highlights the variability in cresol emissions from different wood types and provides a framework for their analysis. The elucidation of the biological pathways affected by cresols is crucial for understanding their potential health impacts and for the development of targeted therapeutic interventions.

References

A Head-to-Head Comparison of Creosol and Butylated Hydroxytoluene (BHT) as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research and development, both naturally derived and synthetic compounds are of significant interest for their potential to mitigate oxidative stress-related damage. This guide provides a detailed, head-to-head comparison of creosol, a naturally occurring phenolic compound, and butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. This comparison is based on available experimental data to objectively assess their performance and mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound (p-cresol) and BHT has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. It is important to note that a lower IC50 value indicates a higher antioxidant activity.

Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant AssayThis compound (p-Cresol) IC50Butylated Hydroxytoluene (BHT) IC50Reference(s)
DPPH Radical Scavenging Not available in the searched literature23 mg/L[1]
Hydrogen Peroxide (H₂O₂) Scavenging 10.16 µM0.10 mg/mL[2]
Superoxide Radical (O₂⁻) Scavenging > 4000 µMNot available in the searched literature
Chemiluminescence (AAPH-induced) Not available in the searched literature8.5 µM[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The antioxidant compounds (this compound or BHT) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solutions. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay evaluates the capacity of an antioxidant to decompose hydrogen peroxide, a non-radical reactive oxygen species.

  • Preparation of H₂O₂ Solution: A solution of hydrogen peroxide (e.g., 40 mM) is prepared in a phosphate buffer (e.g., pH 7.4).

  • Sample Preparation: The antioxidant compounds are prepared in various concentrations in a suitable solvent.

  • Reaction Mixture: The antioxidant solutions are added to the hydrogen peroxide solution.

  • Incubation: The mixture is incubated for a specific time at a controlled temperature.

  • Measurement: The concentration of remaining hydrogen peroxide is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 230 nm). A blank solution containing the phosphate buffer without H₂O₂ is used for background subtraction[2][5].

  • Calculation: The percentage of H₂O₂ scavenged is calculated as: % Scavenged = [(A_i - A_s) / A_i] * 100 where A_i is the absorbance of the control (H₂O₂ solution without antioxidant) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is calculated from the plot of percentage scavenging against the antioxidant concentration.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay assesses the ability of an antioxidant to quench the superoxide radical, which is often generated in situ.

  • Generation of Superoxide Radicals: Superoxide radicals can be generated enzymatically (e.g., using a xanthine/xanthine oxidase system) or non-enzymatically (e.g., using a PMS-NADH system).

  • Detection Reagent: A detection reagent, such as nitroblue tetrazolium (NBT), is used, which is reduced by superoxide radicals to form a colored formazan product.

  • Sample Preparation: The antioxidant compounds are prepared in different concentrations.

  • Reaction Mixture: The reaction is initiated by adding the superoxide generating system to a mixture containing the antioxidant and the detection reagent in a suitable buffer.

  • Incubation: The mixture is incubated at a specific temperature for a defined period.

  • Measurement: The formation of the colored product is measured spectrophotometrically at its maximum absorbance wavelength (e.g., 560 nm for formazan)[6].

  • Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the antioxidant compared to the control.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Mechanisms of Action & Signaling Pathways

The antioxidant activity of this compound and BHT stems from their phenolic structures, which enable them to act as radical scavengers.

Butylated Hydroxytoluene (BHT): The primary antioxidant mechanism of BHT involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, particularly peroxy radicals. This process terminates the lipid peroxidation chain reaction. The resulting BHT radical is relatively stable due to steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new radical chains.

BHT_Mechanism BHT Butylated Hydroxytoluene (BHT-OH) BHT_Radical BHT Radical (BHT-O•) BHT->BHT_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance Creosol_Mechanism This compound This compound Creosol_Radical This compound Radical This compound->Creosol_Radical H• donation ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Scavenged Phenolic_Antioxidant_Signaling cluster_cell Cellular Response cluster_nucleus Phenolic Phenolic Antioxidant (e.g., BHT, this compound) PKC Protein Kinase C (PKC) Phenolic->PKC modulates Nrf2_Keap1 Nrf2-Keap1 Complex PKC->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes upregulates expression Nrf2_n Nrf2 Nrf2_n->ARE binds

References

Unveiling the Role of Creosol in the Maillard Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and a significant pathway in physiological processes, involves a complex cascade of reactions between reducing sugars and amino acids. These reactions are responsible for the desirable color and flavor of many cooked foods but also contribute to the formation of potentially harmful compounds like advanced glycation end products (AGEs). Phenolic compounds are known to influence the Maillard reaction, primarily by inhibiting the formation of AGEs through their antioxidant properties. This guide provides a comparative analysis of the potential role of creosol (2-methoxy-4-methylphenol), a phenolic compound found in wood smoke and some essential oils, in the Maillard reaction, drawing comparisons with other well-studied phenolic compounds and outlining the experimental methodologies to validate its function.

The Maillard Reaction: A Brief Overview

The Maillard reaction proceeds in three main stages:

  • Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then rearranges to form an Amadori or Heyns product.

  • Intermediate Stage: Degradation of the Amadori or Heyns products, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal and methylglyoxal.

  • Final Stage: Reaction of the intermediate compounds to form a diverse array of products, including flavor compounds, brown polymeric melanoidins, and AGEs.

This compound's Potential Intervention in the Maillard Reaction

While direct quantitative data on this compound's specific effects within the Maillard reaction is limited in publicly available literature, its chemical structure as a phenolic antioxidant suggests several points of intervention. The proposed mechanisms are based on the established roles of other phenolic compounds.

Antioxidant Activity and Trapping of Dicarbonyl Compounds

Phenolic compounds are known to exert their inhibitory effects on AGE formation through their antioxidant activity and their ability to trap reactive dicarbonyl intermediates.[1] this compound, with its hydroxyl group on the aromatic ring, is expected to act as a potent radical scavenger, thereby inhibiting the oxidative pathways that accelerate the formation of dicarbonyl compounds.

The potential mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to quench free radicals generated during the Maillard reaction. Furthermore, the nucleophilic nature of the aromatic ring in this compound could enable it to directly trap electrophilic dicarbonyl compounds like methylglyoxal and glyoxal, preventing them from reacting with amino acids to form AGEs. This trapping mechanism has been demonstrated for other phenolic compounds.

Comparative Data of Phenolic Compounds in Maillard Reaction Models

To contextualize the potential efficacy of this compound, the following tables summarize quantitative data from studies on other phenolic compounds in various Maillard reaction model systems. These compounds share structural similarities with this compound and provide a basis for hypothesizing its role.

Table 1: Inhibition of Advanced Glycation End Products (AGEs) by Phenolic Compounds in a Bovine Serum Albumin (BSA)-Glucose Model System

Phenolic CompoundConcentrationIncubation Time (days)AGEs Inhibition (%)Reference
Aminoguanidine (Positive Control)1 mM2892[2]
Quercetin200 µg/mL2887.79[3]
Ferulic Acid10 mM-Significant reduction in CML[4]
Caffeic Acid2.0%-Effective in acrylamide reduction[5]

Note: CML (Nε-(carboxymethyl)lysine) is a major AGE.

Table 2: Browning Inhibition by Phenolic Compounds in a Glucose-Amino Acid Model System

Phenolic CompoundModel SystemHeating ConditionsBrowning Inhibition (A420 nm) (%)Reference
CysteineGlucose/Fructose + various amino acids-High[6]
Citric Acid + Hydroxybenzoic AcidGlucose-glutamic acid100°C for 24hIncreased by 13% vs. citric acid alone[7]
Caffeic AcidBarley extract/paste90°C for 1-2hPromoted browning[8]

Experimental Protocols for Validating this compound's Role

To empirically validate the role of this compound in the Maillard reaction, the following experimental protocols can be employed.

Inhibition of AGEs Formation in a BSA-Glucose Model System

Objective: To quantify the inhibitory effect of this compound on the formation of fluorescent AGEs.

Methodology:

  • Prepare a reaction mixture containing bovine serum albumin (BSA) (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in a phosphate buffer (pH 7.4).[9]

  • Add varying concentrations of this compound to the reaction mixture. A known AGEs inhibitor, such as aminoguanidine, should be used as a positive control.[2]

  • Incubate the mixtures at 37°C for a specified period (e.g., 1-4 weeks).[10]

  • Measure the formation of fluorescent AGEs at excitation and emission wavelengths of approximately 370 nm and 440 nm, respectively, using a fluorescence spectrophotometer.[9]

  • Calculate the percentage of AGEs inhibition for each this compound concentration relative to the control (no inhibitor).

Assessment of Browning Inhibition

Objective: To determine the effect of this compound on the formation of melanoidins.

Methodology:

  • Prepare a model system containing a reducing sugar (e.g., glucose) and an amino acid (e.g., glycine) in a phosphate buffer.

  • Add different concentrations of this compound to the model system.

  • Heat the solutions at a controlled temperature (e.g., 100-120°C) for a specific duration.[11]

  • After cooling, measure the absorbance of the solutions at 420 nm using a UV-Vis spectrophotometer to quantify the browning intensity.[12]

  • Calculate the percentage of browning inhibition.

Analysis of Volatile Flavor Compounds by GC-MS

Objective: To investigate the influence of this compound on the formation of flavor compounds.

Methodology:

  • Prepare a glucose-glycine model system with and without the addition of this compound.

  • Heat the samples under controlled conditions to initiate the Maillard reaction.[13]

  • Extract the volatile compounds using a suitable method, such as solid-phase microextraction (SPME).

  • Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the flavor compounds.[14][15]

  • Compare the volatile profiles of the samples with and without this compound to determine its impact on flavor formation.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways of the Maillard reaction and the proposed intervention points for this compound.

Maillard_Reaction_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Acid Amino Acid Amino Acid Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Flavor Compounds Flavor Compounds Dicarbonyls->Flavor Compounds Melanoidins (Browning) Melanoidins (Browning) Dicarbonyls->Melanoidins (Browning) AGEs AGEs Dicarbonyls->AGEs + Amino Acid Creosol_Intervention Maillard Reaction Maillard Reaction Free Radicals Free Radicals Maillard Reaction->Free Radicals Dicarbonyls Dicarbonyls Maillard Reaction->Dicarbonyls Flavor Modulation Flavor Modulation Maillard Reaction->Flavor Modulation Browning Inhibition Browning Inhibition Maillard Reaction->Browning Inhibition AGEs AGEs Dicarbonyls->AGEs This compound This compound This compound->Free Radicals Scavenges This compound->Dicarbonyls Traps This compound->Flavor Modulation This compound->Browning Inhibition

References

Safety Operating Guide

Proper Disposal of Creosol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of creosol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound or its waste, consult the specific Safety Data Sheet (SDS). Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Key Hazards:

  • Harmful if swallowed [2].

  • Causes severe skin burns and eye damage [3].

  • Very toxic to aquatic life with long-lasting effects [2].

Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a chemical waste is hazardous.[1][4] this compound and cresylic acid, when used as solvents, are specifically listed as hazardous waste by the U.S. Environmental Protection Agency (EPA).

  • EPA Hazardous Waste Code F004: This code applies to spent non-halogenated solvents, including cresols and cresylic acid, and mixtures containing 10% or more of these solvents before use[5].

Therefore, most this compound-containing waste from laboratory processes will be classified as hazardous and must be managed accordingly.

Step-by-Step Disposal Protocol

The fundamental principle for managing laboratory waste is to have a disposal plan in place before any procedure begins.[6]

Step 1: Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents[1][2].

  • Designated Containers: Collect this compound waste in designated, chemically compatible, and leak-proof containers[1][7].

  • Separate Waste Forms:

    • Liquid Waste: Use a dedicated container for liquid this compound or solutions containing this compound.

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, absorbent pads, weigh boats) in a separate, clearly labeled container for solid hazardous waste[1].

Step 2: Labeling

Accurate labeling is a critical regulatory requirement for tracking and safe handling.

  • All containers must be clearly labeled with the words "Hazardous Waste" [1].

  • The label must include the full chemical name: "this compound" or "Cresylic Acid" [1].

  • List all chemical constituents of the waste, including water.

  • Clearly indicate the associated hazards (e.g., "Toxic," "Corrosive")[1].

  • Ensure the EPA hazardous waste code (e.g., F004 ) is on the label.

Step 3: Storage

Waste must be stored safely pending pickup by a licensed disposal service.

  • Secure Area: Store sealed waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility[1].

  • Ventilation: The storage area must be cool and well-ventilated[2][7].

  • Locked Storage: Containers should be stored in a locked cabinet or facility to prevent unauthorized access[3][7][8].

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks.

Step 4: Disposal

This compound waste must not be disposed of down the drain or in regular trash.[2][7]

  • Licensed Contractor: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2][7].

  • Recommended Method: High-temperature incineration at a permitted hazardous waste facility is the recommended disposal method for this compound, as it ensures complete destruction of the compound[1].

Accidental Spill Response

In the event of a this compound spill, immediate and safe cleanup is necessary.

  • Ensure Safety: Evacuate non-essential personnel from the area. Wear full PPE, including respiratory protection if vapors are significant.

  • Prevent Spread: Prevent the spill from entering drains or waterways[2].

  • Absorb Spill: Cover the spill with a non-combustible, inert absorbent material such as diatomite, sand, or a universal binder[2].

  • Collect Waste: Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place the waste into a designated hazardous waste container[7].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label and manage the spill cleanup waste as hazardous, following the procedures outlined above.

Data Summary: this compound Disposal Profile

ParameterInformationSource(s)
Chemical Name This compound, Cresylic Acid, Methylphenol[2],[7]
CAS Number 95-48-7 (o-cresol), 108-39-4 (m-cresol), 106-44-5 (p-cresol)[8]
Primary Hazards Harmful if swallowed, Causes severe skin burns, Toxic to aquatic life[2],[3]
RCRA Status Typically a Listed Hazardous Waste[5]
EPA Waste Code F004 (when a spent solvent)[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]
Recommended Disposal Incineration via a licensed hazardous waste facility[1]
Spill Cleanup Absorb with inert material; collect in a hazardous waste container[2]

Visual Workflow: this compound Disposal Logic

Creosol_Disposal_Workflow start This compound Waste Generated determination Hazardous Waste Determination (Is it a spent solvent?) EPA Code: F004 start->determination segregate Step 1: Segregate Waste (No mixing with other streams) determination->segregate collect_liquid Collect Liquid Waste in compatible container segregate->collect_liquid collect_solid Collect Solid Waste (gloves, wipes, etc.) in separate container segregate->collect_solid label Step 2: Label Container 'Hazardous Waste' 'this compound' Hazards & EPA Code collect_liquid->label collect_solid->label storage Step 3: Store Securely Designated, ventilated, locked area label->storage disposal Step 4: Arrange Disposal via Licensed Contractor (e.g., Incineration) storage->disposal

Caption: A workflow diagram for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Creosol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for working with creosol, a compound that demands careful attention to protective measures and disposal protocols. By adhering to these guidelines, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Personal Protective Equipment (PPE): A Quantitative Overview

When handling this compound, the use of appropriate Personal Protective Equipment is non-negotiable. The following table summarizes the recommended PPE, providing specific details to guide your selection.

Body PartRecommended ProtectionSpecifications
Hands Chemical-Resistant GlovesNitrile gloves are recommended for handling this compound. It is advised to double-glove for added protection. Always inspect gloves for any signs of degradation or punctures before use.[1]
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards should be worn at all times. A face shield should be worn over safety goggles when there is a risk of splashing.
Respiratory NIOSH-Approved RespiratorAll handling of this compound should occur in a certified chemical fume hood. If a fume hood is not available or as a supplementary precaution, a NIOSH-approved half-face or full-face respirator with organic vapor cartridges is required.[2][3][4][5][6]
Body Chemical-Resistant Lab Coat or ApronA flame-resistant lab coat, fully buttoned, should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

Glove Material Compatibility for this compound

Glove MaterialResistance Rating
Nitrile Recommended
Latex Not Recommended
Vinyl Limited Use

This data is based on general chemical resistance charts. It is crucial to consult the specific glove manufacturer's guidelines for detailed information on breakthrough times and degradation.

Procedural Guidance: From Handling to Disposal

Adherence to a strict operational and disposal plan is critical for minimizing risks associated with this compound. The following step-by-step procedures provide a framework for safe handling and disposal in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Ensure work area is clean and uncluttered check_hood Verify chemical fume hood is operational prep_area->check_hood gather_ppe Assemble all required PPE check_hood->gather_ppe don_ppe Don appropriate PPE gather_ppe->don_ppe dispense Carefully dispense this compound don_ppe->dispense avoid_dust Avoid creating dust if in solid form dispense->avoid_dust use_tools Use clean, dry, appropriate tools dispense->use_tools decontaminate Decontaminate work surfaces use_tools->decontaminate doff_ppe Remove PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands collect_waste Collect all this compound-contaminated waste wash_hands->collect_waste label_waste Label waste container as 'Hazardous Waste: this compound' collect_waste->label_waste store_waste Store in a designated, secure area label_waste->store_waste contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) store_waste->contact_ehs

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.

Operational Plan: Handling and Storage

  • Preparation : Before handling this compound, ensure that the designated work area, preferably a certified chemical fume hood, is clean and free of clutter. Assemble all necessary PPE as specified in the table above.

  • Donning PPE : Put on all required personal protective equipment before handling the chemical.

  • Dispensing : Carefully dispense the required amount of this compound. If it is in solid form, take care to avoid generating dust. Use clean, dry, and compatible tools for transfer.

  • Post-Handling : After handling, decontaminate all work surfaces.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work.

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

  • Waste Collection : All this compound-contaminated materials, including gloves, disposable lab coats, and cleaning materials, must be collected as hazardous waste.

  • Container : Use a designated, leak-proof, and chemically compatible container for this compound waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage : Store the hazardous waste container in a designated and secure area, away from general laboratory traffic.

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste.[7][8][9][10][11] Never dispose of this compound down the drain or in the regular trash.

Understanding this compound's Biological Impact

Research indicates that p-cresol, an isomer of this compound, can induce cellular toxicity through various signaling pathways. Understanding these mechanisms is crucial for appreciating the potential hazards and for the development of safety protocols.

Potential Signaling Pathway of p-Cresol Induced Cellular Toxicity

cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways pCresol p-Cresol Exposure ROS Increased Reactive Oxygen Species (ROS) pCresol->ROS ERK ERK1/2 pCresol->ERK Modulates p38 p38 pCresol->p38 Modulates Akt Akt pCresol->Akt Modulates ROS->ERK ROS->p38 ROS->Akt CellCycle Cell Cycle Arrest Cytotoxicity Cytotoxicity & Necrosis Inflammation Pro-inflammatory & Atherosclerosis Modulators ERK->CellCycle ERK->Cytotoxicity ERK->Inflammation p38->CellCycle p38->Cytotoxicity p38->Inflammation Akt->CellCycle Akt->Cytotoxicity Akt->Inflammation

Caption: A simplified diagram illustrating the potential signaling pathways involved in p-cresol-induced cellular toxicity.

Studies have shown that p-cresol exposure can lead to an increase in Reactive Oxygen Species (ROS), which can, in turn, modulate signaling pathways such as ERK1/2, p38, and Akt.[12] These alterations can contribute to cell cycle arrest, cytotoxicity, and the production of inflammatory and atherosclerosis-related molecules.[12][13][14][15][16] While this represents a potential mechanism, further research is needed to fully elucidate the complex interactions.

By integrating this knowledge with stringent safety practices, the scientific community can continue to work with essential compounds like this compound while prioritizing the well-being of its researchers and the environment.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.